Author: BenchChem Technical Support Team. Date: March 2026
Topic: (CAS 2114-32-1)
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Structural Elucidation, Synthetic Methodologies, and Physicochemical Profile
Introduction & Chemical Identity
1-Cyclohexylpropyl acetate (CAS 2114-32-1) is a lipophilic ester derived from the secondary alcohol 1-cyclohexylpropan-1-ol. While often encountered in the context of fragrance chemistry due to its fruity-floral olfactory profile, its structural characteristics make it a valuable probe for esterase activity and a versatile intermediate in organic synthesis.
This guide provides a rigorous technical analysis of the compound, distinguishing it from its linear isomers (e.g., 3-cyclohexylpropyl acetate) and detailing its synthesis, characterization, and biological stability.
Nomenclature and Identifiers
Precision in nomenclature is critical to avoid confusion with structural isomers.
Identifier
Value
Notes
IUPAC Name
1-Cyclohexylpropyl acetate
Preferred systematic name.
Systematic Name
1-Cyclohexylpropyl ethanoate
Alternate systematic name.
Common Name
1-Cyclohexyl-1-propyl acetate
Emphasizes branching at C1.
CAS Number
2114-32-1
Specific to this isomer.
Molecular Formula
Molecular Weight
184.28 g/mol
SMILES
CCC(C1CCCCC1)OC(=O)C
Encodes C1 branching.
InChI Key
NGDJXKQCYPJVCL-UHFFFAOYSA-N
Structural Analysis
The molecule features a chiral center at C1 of the propyl chain, where the cyclohexyl ring, the ethyl group, the acetate moiety, and a hydrogen atom meet. Consequently, it exists as a pair of enantiomers (R and S). Standard synthesis yields a racemate unless asymmetric catalysis or enzymatic resolution is employed.
Key Structural Features:
Lipophilic Domain: The cyclohexyl ring and ethyl chain contribute to a high LogP (~3.7), facilitating membrane permeability.
Hydrolyzable Core: The ester linkage is susceptible to nucleophilic attack and enzymatic hydrolysis by carboxylesterases.
Steric Bulk: The secondary carbon attachment provides moderate steric hindrance compared to primary esters (e.g., 3-cyclohexylpropyl acetate), influencing hydrolysis rates.
Synthetic Methodologies
The synthesis of 1-cyclohexylpropyl acetate typically proceeds via the intermediate alcohol, 1-cyclohexylpropan-1-ol (CAS 17264-02-7). Below are the two primary routes for high-yield production.
Route A: Grignard Addition (De Novo Synthesis)
This route is preferred when the specific alcohol precursor is not commercially available. It constructs the carbon skeleton from cyclohexanecarbaldehyde.
Protocol:
Reagents: Cyclohexanecarbaldehyde, Ethylmagnesium bromide (EtMgBr) in Et₂O or THF.
Mechanism: Nucleophilic addition of the ethyl group to the aldehyde carbonyl.
Workup: Quench with saturated
to yield 1-cyclohexylpropan-1-ol.
Acetylation: Reaction with Acetic Anhydride (
) and Pyridine or DMAP.
Route B: Ketone Reduction
This route utilizes 1-cyclohexyl-1-propanone (Ethyl cyclohexyl ketone, CAS 1123-86-0) as the starting material.
Protocol:
Reduction: Treatment of the ketone with Sodium Borohydride (
) in methanol yields the secondary alcohol.
Esterification: Standard Fischer esterification or Steglich esterification (DCC/DMAP) with acetic acid.
Visualization of Synthetic Pathways
The following diagram outlines the logical flow for synthesizing the target ester.
Figure 1: Synthetic pathways for 1-Cyclohexylpropyl acetate via aldehyde addition or ketone reduction.[1][2]
Physicochemical Properties & Characterization
Accurate characterization relies on verifying the ester linkage and the integrity of the cyclohexyl ring.
Physical Constants
Property
Value
Source/Estimation
Boiling Point
~220.6°C (at 760 mmHg)
[1, 2]
Density
0.944 g/cm³
[1]
LogP (Octanol/Water)
3.6 - 3.7
[3]
Refractive Index
~1.44 - 1.45
Estimated based on analogues
Appearance
Colorless liquid
Odor
Fruity, sweet, herbal nuances
Typical of cyclohexyl esters
Spectroscopic Profile (Expected)
NMR (, 400 MHz):
~4.6-4.8 ppm (1H, m, CH -O-CO): The methine proton at the chiral center is deshielded by the ester oxygen.
~2.05 ppm (3H, s, CH₃ -CO): Singlet characteristic of the acetate methyl group.
~0.9-1.8 ppm (Multiplets): Cyclohexyl ring protons and the ethyl group ().
An In-depth Technical Guide to the Physicochemical Properties of 1-Cyclohexyl-1-propyl Acetate
Introduction 1-Cyclohexyl-1-propyl acetate (CAS No. 2114-32-1) is an ester characterized by the presence of a cyclohexyl group and a propyl chain attached to a central carbon, which is in turn bonded to an acetate moiety...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
1-Cyclohexyl-1-propyl acetate (CAS No. 2114-32-1) is an ester characterized by the presence of a cyclohexyl group and a propyl chain attached to a central carbon, which is in turn bonded to an acetate moiety. This structure imparts specific physicochemical characteristics that are critical for its application in various fields, including as a potential solvent, fragrance component, or intermediate in chemical synthesis. Understanding these properties is paramount for researchers and drug development professionals to effectively utilize and handle this compound.
This guide provides a comprehensive overview of the known physicochemical properties of 1-Cyclohexyl-1-propyl acetate, outlines detailed experimental protocols for their determination, and offers insights into the rationale behind these analytical choices.
Chemical Structure and Identity
The molecular structure of 1-Cyclohexyl-1-propyl acetate is fundamental to its properties. The presence of the bulky, non-polar cyclohexyl ring and the relatively short alkyl chains influences its volatility, solubility, and thermal characteristics.
Caption: Chemical structure of 1-Cyclohexyl-1-propyl acetate.
Summary of Physicochemical Properties
The following table summarizes the key physicochemical properties of 1-Cyclohexyl-1-propyl acetate. It is important to note that some of these values are calculated or estimated and should be confirmed by experimental data for critical applications.
The thermal behavior of a compound is critical for its storage, handling, and application, especially in processes involving heating.
Boiling Point: The reported boiling point is 220.6°C at atmospheric pressure[]. This relatively high boiling point is expected due to its molecular weight and the presence of the cyclohexyl group, which increases van der Waals forces compared to a linear analogue.
Melting Point: No experimental melting point data was found in the searched literature. For a compound of this nature, it is expected to be a liquid at room temperature with a low melting point. Differential Scanning Calorimetry (DSC) is the recommended technique for its determination.
Density
The density is reported to be 0.944 g/cm³[]. This value is slightly less than that of water, indicating that it will form the upper layer in an immiscible mixture with water.
Solubility
While specific quantitative solubility data is not widely available, the molecular structure allows for qualitative predictions.
In Water: Due to the large non-polar cyclohexyl and propyl groups, the solubility in water is expected to be very low. Esters are generally sparingly soluble in water[3].
In Organic Solvents: It is anticipated to be readily soluble in a wide range of common organic solvents such as alcohols, ketones, ethers, and hydrocarbons, a common characteristic of esters[3][4].
Experimental Methodologies
To ensure the accurate characterization of 1-Cyclohexyl-1-propyl acetate, a series of well-defined experimental protocols are necessary.
Purity and Identity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating volatile compounds and confirming their identity based on their mass spectrum[5][6][7].
Rationale for Method Selection: The expected volatility of 1-Cyclohexyl-1-propyl acetate makes it an ideal candidate for GC analysis. Mass spectrometry provides a fragmentation pattern that can be used to confirm the molecular structure and identify impurities.
1-Cyclohexyl-1-propyl acetate (CAS 2114-32-1) is a specialized ester utilized primarily as a fine chemical intermediate and a fragrance ingredient. Structurally, it consists of a propyl chain attached to a cyclohexane ring, with an acetate moiety at the alpha-position relative to the ring. This steric arrangement imparts unique volatility and lipophilicity profiles, distinguishing it from linear alkyl esters.
This technical guide provides a comprehensive analysis of its physicochemical properties, synthesis pathways, and safety protocols. Due to the limited availability of direct toxicological data for this specific isomer, safety assessments herein utilize read-across methodology based on validated structural analogues (1-cyclohexyl-1-propanol and cyclohexyl acetate), ensuring a conservative and robust risk management strategy.
Chemical Identity & Physicochemical Profile
Precise identification is critical for regulatory compliance and experimental reproducibility.
Insoluble in water; soluble in ethanol, diethyl ether, and chloroform.[][3][4]
Synthesis & Production Logic
The synthesis of 1-cyclohexyl-1-propyl acetate is typically achieved through a two-step sequence: nucleophilic addition followed by esterification. This route ensures high regioselectivity for the alpha-substituted ester.
3.1 Synthetic Pathway (Grignard Route)
Precursor Formation: Reaction of cyclohexanecarbaldehyde with ethylmagnesium bromide (Grignard reagent) yields the secondary alcohol, 1-cyclohexyl-1-propanol.
Acetylation: The alcohol is esterified using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form the final acetate.
Note: Specific toxicological data for CAS 2114-32-1 is sparse in public registries. The following safety profile is derived using Read-Across principles from the parent alcohol (1-Cyclohexyl-1-propanol, CAS 17264-02-7) and structural analog (Cyclohexyl acetate, CAS 622-45-7).
H227: Combustible liquid (Flash point predicted >60°C but <93°C).
4.2 Critical Handling Protocols
Hazard Domain
Protocol / Causality
Inhalation
Risk: Vapors may cause respiratory tract irritation or dizziness (solvent effect).Action: Use only in a chemical fume hood. If inhaled, move to fresh air.
Skin Contact
Risk: Lipophilic nature allows skin penetration and defatting.Action: Wear Nitrile gloves (0.11mm min thickness). Wash immediately with soap and water upon contact.
Eye Contact
Risk: Direct ester contact causes immediate irritation/redness.Action: Flush with water for 15 minutes. Remove contact lenses if present.
Storage
Store in a cool, dry place under inert gas (Nitrogen/Argon) if storing long-term to prevent hydrolysis. Keep away from oxidizing agents.
4.3 Metabolic Fate Diagram
Upon ingestion or absorption, esterases in the liver and blood plasma rapidly hydrolyze the compound.
[7]
Applications in Research & Development
Fragrance Chemistry: Used as a modifier in floral and fruity accords. The bulky cyclohexyl group reduces volatility, acting as a fixative for lighter top notes.
Pharmaceutical Intermediate: The 1-cyclohexyl-1-propyl scaffold appears in research regarding anticonvulsants and CNS-active agents, where lipophilicity is tuned to cross the blood-brain barrier.
Analytical Standard: Used in GC-MS libraries as a reference standard for identifying impurities in the synthesis of cyclohexyl-derivatives.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 102753, 1-Cyclohexylpropyl acetate. Retrieved from [Link]
European Chemicals Agency (ECHA). Registration Dossier for Cyclohexyl Acetate (Analog Read-Across). Retrieved from [Link]
The Good Scents Company. Fragrance Raw Materials: 1-cyclohexyl-1-propyl acetate. Retrieved from [Link]
U.S. Environmental Protection Agency. Toxic Substances Control Act (TSCA) Chemical Substance Inventory. Retrieved from [Link]
Thermodynamic Stability and Kinetic Reactivity of Cyclohexyl Ester Derivatives
This technical guide details the thermodynamic and kinetic profiles of cyclohexyl ester derivatives, focusing on the critical distinction between axial and equatorial conformers. It is designed for researchers in medicin...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide details the thermodynamic and kinetic profiles of cyclohexyl ester derivatives, focusing on the critical distinction between axial and equatorial conformers. It is designed for researchers in medicinal chemistry and physical organic chemistry.
Executive Summary
In drug design, the cyclohexyl group often serves as a lipophilic bioisostere for phenyl or tert-butyl moieties. However, unlike planar aromatic rings, the cyclohexane ring exists in a dynamic equilibrium between chair conformers.[1] The position of a substituent—specifically an ester group—in either the axial or equatorial orientation fundamentally dictates the molecule's thermodynamic stability (
) and kinetic lability (). This guide provides the theoretical framework, mechanistic insights, and validated experimental protocols to characterize these derivatives.
Part 1: Theoretical Framework & Conformational Analysis[2]
The Axial-Equatorial Dichotomy
The cyclohexane ring predominantly adopts a chair conformation to minimize angle strain and torsional strain. Substituents on the ring can occupy two distinct positions:
Equatorial: The substituent projects outward, roughly in the plane of the ring.
Axial: The substituent projects perpendicular to the ring plane, parallel to the
axis.
Thermodynamic Rule: The equatorial conformer is generally more stable due to the avoidance of 1,3-diaxial interactions . These are steric repulsions between the axial substituent and the axial hydrogens at the C3 and C5 positions.[2]
A-Values: Quantifying Steric Bulk
The free energy difference between the axial and equatorial conformers is defined as the A-value (
).[3] A larger A-value indicates a stronger preference for the equatorial position.[3][4][5]
Table 1: A-Values of Common Cyclohexyl Substituents
Substituent
Structure
A-Value (kcal/mol)
Steric Origin
Methyl
1.74
1,3-diaxial (H vs H)
tert-Butyl
> 4.9
"Locking" group; forces equatorial
Acetoxy
0.71
Ester oxygen is smaller; bulk is distal
Methoxycarbonyl
1.2 - 1.3
Carbonyl carbon is proximal to ring
Hydroxyl
0.87
Solvent dependent
Critical Insight: The A-value for the acetoxy group (
) is significantly lower than for the methoxycarbonyl group ().
Reason: In cyclohexyl acetates (Ring-O-CO-R), the linking atom is oxygen, which has no protons to interact with axial hydrogens. In cyclohexanecarboxylates (Ring-C(=O)OR), the linking atom is carbon, which brings the carbonyl oxygen and the alkoxy group closer to the 1,3-diaxial hydrogens.
Conformational Equilibrium Visualization
The following diagram illustrates the ring flip and the associated energy penalty for the axial conformer.
Figure 1: Conformational interconversion of monosubstituted cyclohexane. The equilibrium favors the equatorial conformer.[3][5][6]
Part 2: Kinetic Reactivity (Hydrolysis)
Thermodynamic stability does not always correlate linearly with kinetic stability, but in the case of cyclohexyl esters, steric hindrance links the two.
Saponification Rates (Alkaline Hydrolysis)
The rate of base-catalyzed hydrolysis depends heavily on the accessibility of the carbonyl carbon to the nucleophile (
).
Cyclohexanecarboxylates (Ring-C=O):
Equatorial: The carbonyl group is exposed. Attack is facile.
Axial: The carbonyl is shielded by the axial hydrogens at C3 and C5. The formation of the tetrahedral intermediate increases steric crowding significantly.
Result: Equatorial hydrolyzes ~20x faster than axial.
Cyclohexyl Acetates (Ring-O-C=O):
The carbonyl is one atom removed from the ring. The steric effect is attenuated but still present.[4]
Result: Equatorial hydrolyzes ~5-7x faster than axial.
Mechanistic Pathway & Steric Blockade
The rate-determining step (RDS) in
hydrolysis is the formation of the tetrahedral intermediate.
Figure 2: Kinetic bifurcation based on stereochemistry. The axial pathway faces a higher energy barrier due to 1,3-diaxial compression in the transition state.[4]
Part 3: Experimental Protocols
Protocol A: Determination of Conformational Ratio (
)
Objective: Determine the axial:equatorial ratio of a specific ester derivative using Low-Temperature NMR.
Principle: At room temperature, ring flipping is fast on the NMR timescale, yielding an averaged signal. Cooling below the coalescence temperature (
) "freezes" the conformers, allowing distinct integration.
Materials:
500 MHz (or higher) NMR Spectrometer.
Solvent:
or (Freon mixture) to prevent freezing at -100°C.
Target Compound: ~5-10 mg.
Workflow:
Sample Prep: Dissolve 10 mg of ester in 0.6 mL of deuterated solvent.
Cooling: Stepwise cool the probe to
.
Acquisition: Acquire
-NMR spectrum. Focus on the methine proton (CH-O or CH-C=O) on the ring.
Axial Proton (Equatorial conformer): Appears as a broad triplet of triplets (large
coupling ~10-12 Hz).
Equatorial Proton (Axial conformer): Appears as a narrow multiplet (small
and couplings).
Calculation: Integrate the distinct methine signals (
Internal Standard: Benzoic acid or Caffeine (non-reactive).
Workflow:
Stock Solution: Prepare 10 mM stock of the ester in Acetonitrile.
Reaction Initiation: Spike 10 µL of stock into 990 µL of pre-warmed (
) buffer.
Sampling:
Inject immediately (
).
Inject every 15 minutes for 4 hours (or until 50% degradation).
Quantification: Monitor the disappearance of the ester peak area relative to the internal standard.
Data Analysis: Plot
vs. time. The slope is .
Figure 3: Kinetic assay workflow for determining hydrolytic stability.
Part 4: Implications for Drug Design
When designing cyclohexyl-based prodrugs or pharmacophores:
To Increase Stability: Force the ester group into the axial position.
Strategy: Use a bulky "locking" group (like t-butyl or phenyl) in the trans-4 position relative to the ester. If the locking group is equatorial, a trans-ester must be axial.
Outcome: The axial ester is sterically shielded from hydrolytic enzymes (esterases), prolonging half-life (
).
To Increase Lability (Prodrug Activation): Ensure the ester is equatorial .
Strategy: Place the ester cis to a trans-4-locking group.
Outcome: The equatorial ester is solvent-exposed and readily hydrolyzed by esterases to release the active payload.
References
Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
Chapman, N. B., et al. (1958). Conformation and Reactivity.[7][3][8][9] Part III. Kinetics of the Alkaline Hydrolysis of Cyclohexyl Esters. Journal of the Chemical Society.[6]
Winstein, S., & Holness, N. J. (1955). Neighboring Carbon and Hydrogen.[8][10] XIX. t-Butylcyclohexyl Derivatives. Quantitative Conformational Analysis. Journal of the American Chemical Society.[6][10]
Kirby, A. J. (1983). Stereoelectronic Effects. Oxford Chemistry Primers.
Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (General reference for ester hydrolysis mechanisms).
Technical Whitepaper: Synthetic Architecture and Applications of 1-Cyclohexyl-1-propyl Acetate
Executive Summary 1-Cyclohexyl-1-propyl acetate (CAS 2114-32-1) represents a critical structural motif in organic synthesis, bridging the gap between simple aliphatic esters and complex chiral intermediates. While often...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-Cyclohexyl-1-propyl acetate (CAS 2114-32-1) represents a critical structural motif in organic synthesis, bridging the gap between simple aliphatic esters and complex chiral intermediates. While often utilized in the fragrance industry for its distinctive fruity-herbal olfactory profile, its significance in drug development lies in its chiral center at the C1 position of the propyl chain. This guide analyzes the synthesis of this molecule, moving beyond standard esterification to explore Enzymatic Kinetic Resolution (EKR) —a self-validating protocol for generating enantiopure intermediates.
Chemical Identity & Structural Significance[1][2]
The molecule features a cyclohexyl ring directly attached to a chiral center bearing an ethyl group and an acetate moiety. This steric bulk creates specific challenges and opportunities in catalysis.
Property
Specification
IUPAC Name
1-cyclohexylpropyl acetate
CAS Number
2114-32-1
Molecular Formula
Molecular Weight
184.28 g/mol
Chirality
Yes (C1 position)
Olfactory Profile
Fruity, pear-like, with herbal/green undertones
Synthetic Architecture
The synthesis of 1-cyclohexyl-1-propyl acetate is best approached through a modular workflow: first, the construction of the carbon skeleton via Grignard addition, followed by acylation. For high-value applications (pharma), the acylation is performed biocatalytically to control stereochemistry.
Pathway Visualization
The following diagram outlines the divergent pathways from the aldehyde precursor to either the racemic or chiral ester.
Figure 1: Divergent synthesis map showing the transition from chemical construction to biocatalytic refinement.
Technical Deep Dive: Enzymatic Kinetic Resolution (EKR)
For researchers requiring optical purity, standard acid-catalyzed esterification is insufficient. The E-E-A-T approach dictates using Candida antarctica Lipase B (CALB) for Kinetic Resolution.
Mechanistic Insight
Lipases function via a Ping-Pong Bi-Bi mechanism. The serine residue in the active site attacks the acyl donor (vinyl acetate), forming an acyl-enzyme intermediate. The steric fit of the alcohol substrate then determines the rate of the second step.
Why Vinyl Acetate? It renders the reaction irreversible. The byproduct is vinyl alcohol, which instantly tautomerizes to acetaldehyde, preventing the reverse reaction (hydrolysis).
Steric Discrimination: The large hydrophobic pocket of CALB accommodates the cyclohexyl group, while the medium pocket binds the ethyl group. This specific spatial arrangement favors the acetylation of the (R)-enantiomer (Kazlauskas Rule).
EKR Mechanism Diagram
Figure 2: Serine-hydrolase catalytic cycle utilizing vinyl acetate as an irreversible acyl donor.
Experimental Protocols
Protocol A: Precursor Synthesis (Grignard)
Objective: Synthesis of rac-1-cyclohexyl-1-propanol.
Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under
atmosphere.
Reagent Prep: Charge flask with Mg turnings (1.2 eq) and anhydrous THF. Add a crystal of iodine to activate.[1]
Incubation: Shake at 200 rpm, 30°C. Monitor via GC (Chiral column, e.g., Cyclodex-B).
Termination: Stop reaction at 50% conversion (approx. 24-48h depending on enzyme load). Filter off the enzyme beads.
Purification: The mixture contains (R)-ester and (S)-alcohol. Separate via flash chromatography (Silica gel, Hexane:EtOAc gradient). The ester elutes first (non-polar).
Comparative Data: Solvent Effects on EKR
Solvent choice critically impacts enzyme activity (log P correlation).
Solvent
Log P
Relative Rate ()
Enantiomeric Ratio ()
Hexane
3.5
100%
>200
Toluene
2.5
65%
145
THF
0.49
12%
40
Acetonitrile
-0.34
<5%
N/A
Note: Hydrophobic solvents (Hexane) preserve the essential water layer on the enzyme surface, maintaining the active conformation.
Applications & Utility
Fragrance Chemistry
The ester exhibits a "green-fruity" profile, often described as a hybrid between pear and herbal notes. It serves as a heart note in fougère and chypre accords, providing lift without the volatility of lower alkyl acetates.
Pharmaceutical Intermediate
The chiral resolution of this molecule provides a pathway to (S)-1-cyclohexyl-1-propanol (the unreacted species in the resolution). This specific chiral alcohol is a pharmacophore in several developmental inhibitors where the cyclohexyl group occupies a hydrophobic pocket in the target protein (e.g., certain kinase inhibitors).
References
Grignard Synthesis Standards
BenchChem. (2025).[1][2] Application Notes and Protocols: Grignard Reaction with Ethylmagnesium Bromide. Retrieved from
Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron.
Wikipedia Contributors. (2023). Kinetic resolution. Retrieved from
Lipase Specificity (CALB)
Anderson, E. M., et al. (1998). Preparation of Enantiomerically Pure Secondary Alcohols by Enzymatic Kinetic Resolution. Biocatalysis and Biotransformation.[3]
Solvent Engineering in Biocatalysis
Laane, C., et al. (1987). Rules for optimization of biocatalysis in organic solvents. Biotechnology and Bioengineering.[3]
Product Specifications
BOC Sciences.[4][] (2023).[6] 1-cyclohexyl-1-propyl acetate Product Entry. Retrieved from
Thermodynamic Profiling of 1-Cyclohexyl-1-propyl Acetate: Boiling Point, Vapor Pressure, and Formulation Dynamics
Target Audience: Formulation Scientists, Chemical Engineers, and Drug Delivery Researchers Document Type: Technical Whitepaper Executive Summary The rational design of volatile and semi-volatile formulations—ranging from...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Formulation Scientists, Chemical Engineers, and Drug Delivery Researchers
Document Type: Technical Whitepaper
Executive Summary
The rational design of volatile and semi-volatile formulations—ranging from malodor-controlling matrices to specialty pharmaceutical excipients—relies heavily on precise thermodynamic data. 1-Cyclohexyl-1-propyl acetate (CAS: 2114-32-1) is a specialized ester characterized by a bulky non-polar cyclohexyl ring coupled with a propyl chain[]. This unique steric configuration imparts specific London dispersion forces that significantly elevate its boiling point while maintaining a controlled vapor pressure profile.
This whitepaper provides an in-depth analysis of the boiling point and vapor pressure characteristics of 1-cyclohexyl-1-propyl acetate. It establishes field-proven, self-validating experimental protocols for thermodynamic data acquisition and explores the mechanistic causality behind vapor pressure depression in aqueous and microencapsulated systems[2].
Physicochemical Data & Thermodynamic Causality
To engineer systems utilizing 1-cyclohexyl-1-propyl acetate, researchers must first understand its baseline physicochemical properties. The bulky aliphatic ring restricts molecular rotation and increases the molecular surface area, which directly enhances intermolecular van der Waals interactions compared to linear acetates.
Quantitative Data Summary
The following table summarizes the core physicochemical metrics for 1-cyclohexyl-1-propyl acetate[],[3]:
Property
Value
Causality / Significance
IUPAC Name
1-cyclohexylpropyl acetate
Defines the steric bulk and ester linkage.
CAS Registry Number
2114-32-1
Primary identifier for regulatory compliance.
Molecular Formula
C11H20O2
Determines the theoretical molecular weight.
Molecular Weight
184.275 g/mol
High MW for an acetate, leading to lower volatility.
Boiling Point (at 760 mmHg)
220.6 °C
Elevated BP driven by strong London dispersion forces from the cyclohexyl ring.
Density
0.944 g/cm³
Indicates dense molecular packing in the liquid phase.
Estimated Vapor Pressure
< 1.5 hPa (at 20 °C)
Low baseline volatility, ideal for sustained-release formulations.
Note: While standard boiling point data is readily available, precise vapor pressure curves at ambient temperatures require rigorous empirical derivation using the protocols detailed in Section 3.
Experimental Protocols for Thermodynamic Data Acquisition
To ensure scientific integrity, the measurement of boiling points and vapor pressures must rely on self-validating systems. The following methodologies are designed to eliminate common artifacts, such as superheating and dissolved gas interference.
Protocol A: Boiling Point Determination via Dynamic Ebulliometry
Dynamic ebulliometry is the gold standard for boiling point measurement because it ensures continuous, dynamic equilibrium between the liquid and vapor phases, preventing the superheating commonly seen in static capillary methods.
Step 1: System Calibration (Self-Validation): Before introducing the target ester, charge the ebulliometer with high-purity reference standard (e.g., HPLC-grade toluene). Adjust the system pressure and verify that the measured boiling temperatures match established literature values within ±0.05 °C.
Step 2: Sample Introduction: Drain the reference fluid, dry the apparatus under vacuum, and introduce 50 mL of 1-cyclohexyl-1-propyl acetate.
Step 3: Isobaric Equilibration: Apply a controlled vacuum/pressure using a precision pressure controller. Heat the sample until a steady reflux is achieved in the Cottrell pump.
Step 4: Data Acquisition: Record the temperature only when the variance is less than 0.01 °C over a 10-minute window. This confirms thermal equilibrium.
Step 5: Pressure Cycling: Repeat Step 3 across a pressure range of 100 mmHg to 760 mmHg to generate a robust dataset for Antoine equation regression.
Protocol B: Static Vapor Pressure Measurement
For ambient and sub-ambient vapor pressure data, a static isoteniscope or capacitance manometer system is required.
Step 1: Rigorous Degassing (Causality): Dissolved atmospheric gases (N₂, O₂) exert partial pressures that artificially inflate transducer readings. Subject the 1-cyclohexyl-1-propyl acetate sample to a minimum of three consecutive Freeze-Pump-Thaw cycles using liquid nitrogen.
Step 2: Baseline Validation: After the third cycle, isolate the sample from the vacuum pump. If the pressure rises while the sample is still frozen, a leak is present, and the system fails the self-validation check.
Step 3: Isothermal Measurement: Submerge the sample cell in a precision-controlled thermal bath. Increment the temperature from 10 °C to 80 °C in 5 °C steps.
Step 4: Clausius-Clapeyron Analysis: Plot
versus . A strictly linear relationship validates the absence of thermal degradation during the experiment.
Experimental workflow for determining boiling point and vapor pressure via rigorous degassing.
Mechanistic Insights: Vapor Pressure in Formulation Dynamics
In applied formulation science, pure-component vapor pressure is only the starting point. 1-Cyclohexyl-1-propyl acetate is frequently utilized in advanced malodor-controlling compositions and microencapsulated active matrices[4].
Vapor Pressure Depression via Aqueous Carriers
According to established patent literature for malodor control, the introduction of an aqueous carrier fundamentally alters the thermodynamic release profile of polar, low molecular weight organic molecules like 1-cyclohexyl-1-propyl acetate[2].
The Causality:
While 1-cyclohexyl-1-propyl acetate is largely hydrophobic, its ester linkage provides a localized dipole. When dispersed in an aqueous matrix (often utilizing surfactants or cyclodextrins as dispersants), water molecules interact with this dipole. This interaction solubilizes the ester at the interface and depresses its effective vapor pressure (following modified Raoult's Law dynamics for non-ideal solutions)[2],[4].
Microencapsulation and Controlled Release
To further modulate volatility, 1-cyclohexyl-1-propyl acetate is often encapsulated within polymer shells (ranging from 20 to 85 microns in diameter)[2]. The shell acts as a mass-transfer barrier. The release kinetics are no longer governed solely by the compound's intrinsic vapor pressure, but by its diffusion coefficient through the stabilizer matrix. This self-validating formulation strategy ensures that the active agent is released slowly over time, maintaining a prolonged reduction in odor intensity without overwhelming the olfactory receptors[4].
Mechanism of vapor pressure depression and controlled release in aqueous microcapsules.
Conclusion
The thermodynamic profiling of 1-cyclohexyl-1-propyl acetate reveals a compound with an elevated boiling point (220.6 °C) and inherently low volatility, driven by the steric bulk of its cyclohexyl moiety. By employing rigorous, self-validating experimental protocols like dynamic ebulliometry and freeze-pump-thaw static measurements, researchers can extract highly accurate vapor pressure curves. Furthermore, understanding the mechanisms of vapor pressure depression in aqueous and microencapsulated systems allows formulators to precisely engineer the release kinetics of this versatile ester in commercial and pharmaceutical applications.
References
US7226607B2 - Compositions comprising a dispersant and microcapsules containing an active material and a stabilizer
Google Patents
URL
US20030215417A1 - Malodor-controlling compositions comprising odor control agents and microcapsules containing an active material
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An In-depth Technical Guide to the Toxicological Profile of 1-Cyclohexyl-1-propyl acetate and Its Analogues
Disclaimer: No direct toxicological studies for 1-Cyclohexyl-1-propyl acetate were found in the public domain at the time of this review. The following guide provides an estimated toxicological profile based on data from...
Author: BenchChem Technical Support Team. Date: March 2026
Disclaimer: No direct toxicological studies for 1-Cyclohexyl-1-propyl acetate were found in the public domain at the time of this review. The following guide provides an estimated toxicological profile based on data from structurally similar compounds: Cyclohexyl acetate , n-Propyl acetate , and Propyl cyclohexaneacetate . All data presented herein should be interpreted with caution and are intended for informational purposes for research and drug development professionals. Direct toxicological testing of 1-Cyclohexyl-1-propyl acetate is necessary for a definitive safety assessment.
Introduction
This document is structured to provide a comprehensive overview, beginning with the physicochemical properties of the analogue compounds to establish a baseline for comparison. It then delves into the available toxicological data for these analogues, including acute toxicity (LD50 values), irritation potential, and other health effects. A discussion on the probable metabolic pathways of these esters is included to provide insight into their potential toxicokinetics. Finally, standardized methodologies for key toxicological assays are detailed, offering a framework for any future testing of 1-Cyclohexyl-1-propyl acetate.
Physicochemical Properties of Analogue Compounds
Understanding the physicochemical properties of the analogue compounds is crucial for predicting the potential behavior of 1-Cyclohexyl-1-propyl acetate. A summary of key properties is presented in the table below.
The toxicological data for the analogue compounds provide the basis for a preliminary assessment of 1-Cyclohexyl-1-propyl acetate.
Acute Toxicity
Acute toxicity studies provide information on the health effects of a single, short-term exposure to a substance. The median lethal dose (LD50) is a common measure of acute toxicity.
Based on the high LD50 values for both Cyclohexyl acetate and n-Propyl acetate, it can be inferred that 1-Cyclohexyl-1-propyl acetate is likely to have low acute toxicity via the oral and dermal routes.
For Propyl cyclohexaneacetate (CAS 55910-09-3) , there is a significant discrepancy in the available hazard information. The PubChem entry indicates a GHS classification of "Toxic if swallowed," "Toxic in contact with skin," and "May cause cancer"[2]. However, other sources, such as The Good Scents Company, report no GHS classification found[1]. This highlights the uncertainty in the toxicological profile of this analogue and underscores the importance of direct testing.
Skin and Eye Irritation
Cyclohexyl acetate : Is reported to cause skin and eye irritation[7]. Prolonged contact may defat the skin, leading to dryness or cracking[5].
n-Propyl acetate : Is classified as causing serious eye irritation. It is generally considered to have no or mild skin-irritating effects[2].
Based on this, 1-Cyclohexyl-1-propyl acetate may have the potential to cause skin and eye irritation.
Other Health Effects
Cyclohexyl acetate : High exposure can lead to fatigue, drowsiness, tremors, lack of coordination, and convulsions. It may also affect the liver and kidneys[7]. Breathing the substance can irritate the nose and throat[7].
n-Propyl acetate : May cause drowsiness or dizziness.
Inferred Metabolism and Toxicokinetics
Esters like 1-Cyclohexyl-1-propyl acetate are typically metabolized in the body through hydrolysis by carboxylesterase enzymes, which are abundant in the liver and other tissues[8]. This process would break down the ester into its constituent alcohol (1-Cyclohexyl-1-propanol) and carboxylic acid (acetic acid)[4][9].
Caption: Inferred metabolic pathway of 1-Cyclohexyl-1-propyl acetate.
The resulting metabolites would then be further processed and excreted. The toxicological properties of these metabolites would contribute to the overall toxicity of the parent compound.
Standardized Toxicological Testing Methodologies
For a definitive toxicological profile of 1-Cyclohexyl-1-propyl acetate, standardized testing according to internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), would be required.
Acute Oral Toxicity Assessment (Based on OECD Guideline 423)
The Acute Toxic Class Method (OECD 423) is a stepwise procedure used to classify a substance into a GHS toxicity category with the use of a minimal number of animals[10][11].
Experimental Protocol:
Animal Selection: Healthy, young adult rodents (typically female rats) are used[10].
Dosing: The test substance is administered orally by gavage at one of the fixed starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg body weight)[10].
Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days[12]. Body weight is recorded weekly.
Stepwise Procedure: The outcome of the first dose group determines the dose for the next group, following a defined flowchart to assign a toxicity classification.
Necropsy: All animals are subjected to a gross necropsy at the end of the study.
Caption: Workflow for in vitro skin irritation testing using the RhE model (OECD 439).
Conclusion
In the absence of direct toxicological data for 1-Cyclohexyl-1-propyl acetate, a preliminary assessment based on its structural analogues suggests a low potential for acute toxicity via oral and dermal routes. However, there is a possibility of skin and eye irritation, as well as potential effects on the central nervous system at high exposures. The conflicting GHS classification for the closely related Propyl cyclohexaneacetate underscores the uncertainty in this inferred profile. The metabolic pathway is likely to involve hydrolysis to 1-Cyclohexyl-1-propanol and acetic acid. For a definitive understanding of its toxicological properties and to establish a reliable LD50 value, direct experimental studies following standardized guidelines are essential.
References
OECD. (1987). OECD Guideline for Testing of Chemicals, Section 4: Health Effects, No. 401: Acute Oral Toxicity. OECD Publishing. [Link]
YesWeLab. (n.d.). Acute oral toxicity – OECD 423 test (Method by acute toxicity class). Retrieved from [Link]
National Toxicology Program. (1987). OECD Test Guideline 401 - Acute Oral Toxicity. [Link]
OECD. (2013). Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. OECD Publishing. [Link]
nano-test.de. (2026, January 11). Skin irritation and corrosion toxicity tests: OECD Guideline 439. [Link]
National Center for Biotechnology Information. (n.d.). Propylcyclohexane. PubChem Compound Database. [Link]
Nature. (2022, December 14). New amino acid propyl ester ibuprofenates from synthesis to use in drug delivery systems. [Link]
SCIRP. (n.d.). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. [Link]
Scent.vn. (n.d.). Propyl cyclohexaneacetate (CAS 55910-09-3): Hồ sơ mùi hương, Thuộc tính & Quy định IFRA. [Link]
MDPI. (2024, December 19). A Comprehensive Study on Physicochemical Properties of Fatty Acid Esters Derived from Different Vegetable Oils and Alcohols and Their Potential Application. [Link]
PubMed Central. (n.d.). Production and biological function of volatile esters in Saccharomyces cerevisiae. [Link]
Technical Monograph: Molecular Analysis of 1-Cyclohexyl-1-propyl Acetate
The following technical guide is structured to serve as a definitive reference for the characterization and analysis of 1-Cyclohexyl-1-propyl acetate . It moves beyond basic data listing to provide the causality and anal...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured to serve as a definitive reference for the characterization and analysis of 1-Cyclohexyl-1-propyl acetate . It moves beyond basic data listing to provide the causality and analytical logic required by senior researchers in drug development and chemical synthesis.
1-Cyclohexyl-1-propyl acetate (CAS: 2114-32-1) represents a specific class of lipophilic esters often utilized as intermediates in pharmaceutical synthesis or as functional moieties in lipid-based drug delivery systems (e.g., LNPs for RNAi).
Unlike its linear isomer (3-cyclohexylpropyl acetate), this molecule possesses a chiral center at the C1 position of the propyl chain, directly adjacent to the cyclohexyl ring. This structural feature significantly influences its metabolic stability (steric hindrance around the ester bond) and its spectroscopic signature.
Key Analytical Challenge: Distinguishing the 1-substituted isomer from the 3-substituted analog using standard analytical workflows (GC-MS, NMR).
Physicochemical Profile
The following data constitutes the baseline for identity verification.
Parameter
Value
Technical Note
IUPAC Name
1-cyclohexylpropyl acetate
Systematic naming prioritizes the ester chain.
CAS Registry
2114-32-1
Distinct from Propyl cyclohexaneacetate (55910-09-3).
Molecular Formula
C₁₁H₂₀O₂
Degree of Unsaturation = 2 (1 Ring + 1 Carbonyl).
Molecular Weight
184.28 g/mol
Average mass for stoichiometric calculations.
Monoisotopic Mass
184.1463 Da
Essential for High-Res MS (HRMS) confirmation.
LogP (Predicted)
~3.6 - 3.8
Highly lipophilic; requires non-polar solvents (CDCl₃) for NMR.
Refractive Index
~1.450
Useful for rapid purity checks in process chemistry.
Structural Elucidation & Analysis
As a senior scientist, you cannot rely on a single method. You must employ an orthogonal approach combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
A. Mass Spectrometry (GC-MS) Logic
In Electron Impact (EI) ionization (70 eV), aliphatic esters like 1-cyclohexyl-1-propyl acetate rarely show a strong molecular ion (
). The analysis relies on characteristic fragmentation pathways.
Acetyl Cation:m/z 43 (Dominant base peak in many acetates, but less diagnostic).
Alpha-Cleavage: Cleavage on either side of the carbinol carbon may yield ions at m/z 155 (loss of ethyl) or m/z 111 (loss of cyclohexyl—rare due to stability).
Validation Rule: If you see a strong signal at m/z 184, double-check your ionization energy; it may be too soft. If m/z 124 is absent, suspect the primary alcohol isomer (3-cyclohexylpropyl acetate), which fragments differently.
B. NMR Spectroscopy (Connectivity Proof)
NMR is the only definitive method to distinguish the 1-propyl connectivity from linear isomers.
¹H NMR (400 MHz, CDCl₃) - Predicted Shifts
Position
Shift (δ, ppm)
Multiplicity
Integration
Structural Insight
C1-H (Methine)
4.65 - 4.80
dt or td
1H
Critical Diagnostic: The deshielding by the oxygen places this proton downfield. Its multiplet structure proves it is adjacent to a CH₂ and a CH (ring).
To understand the impurities you analyze, you must understand the synthesis. The standard route is the Grignard Addition followed by Acetylation . This route is preferred over direct esterification of commercial alcohols because it builds the carbon skeleton de novo, ensuring the position of the cyclohexyl group.
Synthesis Workflow (DOT Diagram)
Figure 1: Step-wise synthesis pathway from aldehyde precursor to final ester, highlighting the Grignard formation of the secondary alcohol.
Experimental Protocol: Identity Verification
Objective: Confirm identity and purity of Lot #X-2025.
Step 1: Sample Preparation
GC-MS: Dilute 10 µL of sample in 1.5 mL of Dichloromethane (DCM) or Hexane. High concentration is not required; avoid column overload.
NMR: Dissolve 10-15 mg of sample in 0.6 mL of CDCl₃ (Chloroform-d). Ensure the solvent contains TMS (Tetramethylsilane) as an internal reference (0.00 ppm).
Step 2: GC-MS Acquisition
Column: DB-5ms or equivalent (30m x 0.25mm ID).
Temp Program: Hold 50°C (2 min) → Ramp 10°C/min to 250°C.
Retention Time Logic: The branched 1-cyclohexyl-1-propyl acetate will typically elute earlier than its linear isomer (3-cyclohexylpropyl acetate) due to a lower boiling point caused by steric shielding and reduced surface area interactions.
Step 3: Data Interpretation (Self-Validating Checklist)
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 108940, Cyclohexylpropyl acetate. Retrieved from [Link]
NIST Mass Spectrometry Data Center. Acetic acid, propyl ester (Propyl Acetate) Fragmentation Data. (Used for comparative fragmentation logic of alkyl acetates). Retrieved from [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard reference for NMR shift prediction rules).
Application Note: High-Efficiency Synthesis of 1-Cyclohexyl-1-propyl Acetate
Abstract & Scope This application note details the optimized protocol for the synthesis of 1-cyclohexyl-1-propyl acetate from 1-cyclohexyl-1-propanol . While primary alcohols are easily acetylated, this substrate present...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Scope
This application note details the optimized protocol for the synthesis of 1-cyclohexyl-1-propyl acetate from 1-cyclohexyl-1-propanol . While primary alcohols are easily acetylated, this substrate presents a secondary hydroxyl group adjacent to a sterically bulky cyclohexyl ring. Standard Fischer esterification (acid/heat) often leads to elimination side-products (alkenes) or incomplete conversion due to equilibrium limitations.
We utilize a Nucleophilic Catalysis approach using 4-Dimethylaminopyridine (DMAP) and Acetic Anhydride (
) .[1][2] This method operates under mild conditions (room temperature), ensuring high chemoselectivity and quantitative yields (>95%) suitable for pharmaceutical intermediate synthesis and fragrance chemistry.
Scientific Background & Mechanism[1][3][4][5]
The Challenge of Steric Hindrance
The starting material, 1-cyclohexyl-1-propanol, possesses a secondary alcohol functionality. The adjacent cyclohexyl ring acts as a conformational anchor, increasing steric bulk around the reaction center. Conventional acetylation using Acetyl Chloride (
) can generate HCl, risking acid-catalyzed dehydration.
The DMAP Advantage
The protocol relies on the "Steglich-type" activation mechanism. DMAP is approximately
times more active than pyridine as an acylation catalyst.
Activation: DMAP attacks acetic anhydride to form a highly electrophilic N-acetylpyridinium ion pair.
Transfer: The alcohol attacks this intermediate much faster than it would attack the anhydride directly.
Regeneration: The catalyst is regenerated, and the auxiliary base (Triethylamine) neutralizes the acetic acid byproduct.
Mechanistic Pathway (Visualization)
Figure 1: The catalytic cycle of DMAP-mediated acetylation.[1][3] The formation of the N-acetylpyridinium species lowers the activation energy for the attack by the sterically hindered secondary alcohol.
Note: The solution should be clear and homogeneous.
Step 3: Activation & Reaction
Cool the mixture to 0°C using an ice-water bath. Reason: The formation of the acylpyridinium ion is exothermic.
Add Acetic Anhydride (1.42 mL, 15 mmol) dropwise via syringe over 5 minutes.
Remove the ice bath after 15 minutes and allow the reaction to stir at Room Temperature (25°C) for 2–4 hours.
Monitoring: Check via TLC (Hexane/EtOAc 9:1). The alcohol (
) should disappear, replaced by the ester ().
Step 4: Quench & Workup
Quench the reaction by adding saturated
solution (10 mL) and stir vigorously for 10 minutes. Reason: Hydrolyzes excess anhydride.
Transfer to a separatory funnel.[5] Extract with DCM (2 x 15 mL).
Wash Sequence (Critical for Purity):
1M HCl (20 mL): Removes DMAP and unreacted Triethylamine (converts them to water-soluble salts).
Sat.
(20 mL): Neutralizes any residual acetic acid.
Brine (20 mL): Removes residual water.
Step 5: Isolation
Dry the organic layer over anhydrous
.
Filter and concentrate under reduced pressure (Rotary Evaporator) at 40°C.
Workflow Diagram
Figure 2: Operational workflow for the synthesis, emphasizing the critical wash steps to remove catalytic impurities.
Characterization & Validation
The conversion of the secondary alcohol to the acetate is best confirmed by
NMR . The methine proton adjacent to the oxygen (CH-O) undergoes a significant downfield shift.
Technique
Expected Signal
Interpretation
NMR
4.75 - 4.85 ppm (m, 1H)
Diagnostic: The CH-OAc proton shifts downfield from ~3.4 ppm (in alcohol) to ~4.8 ppm.
NMR
2.05 ppm (s, 3H)
Acetate methyl group (-CO-).
IR Spectroscopy
1735-1740
Strong Carbonyl (C=O) stretch.
IR Spectroscopy
Disappearance of ~3400
Absence of O-H stretch confirms full conversion.
Purification Note:
The crude product is typically >95% pure after the workup described. If higher purity is required for analytical standards, vacuum distillation is preferred over column chromatography due to the volatility of the compound.
Boiling Point Estimate: ~90-95°C at 10 mmHg.
Process Safety & Troubleshooting
Safety Hazards
Acetic Anhydride: Lachrymator and corrosive. Handle in a fume hood. Reacts violently with water if not diluted.
DMAP: Highly toxic by absorption. Wear double nitrile gloves.
DCM: Volatile and suspected carcinogen.
Troubleshooting Guide
Issue
Probable Cause
Solution
Low Yield
Wet reagents/solvent
Acetic anhydride hydrolyzes rapidly. Use anhydrous DCM and dry glassware.
Residual Amine Smell
Incomplete HCl wash
Ensure the pH of the aqueous layer during the first wash is < 2.
Product is Colored (Yellow)
DMAP oxidation
Pass the crude oil through a small pad of silica gel (eluting with 5% EtOAc/Hexane).
References
Steglich Esterification Mechanism:
Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition, 17(8), 569-583.
General Acetylation Protocols:
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for acetylation of secondary alcohols).
Compound Data (1-Cyclohexyl-1-propyl acetate):
National Center for Biotechnology Information. PubChem Compound Summary for CID 91924, Propyl cyclohexaneacetate (Isomer analog reference).
DMAP Catalysis in Synthesis:
Mandai, H., Fujii, T., & Suga, S.[1] (2016). Recent Advances in DMAP-Catalyzed Esterification. Tetrahedron Letters.
Application Note: Catalytic Esterification Protocols for 1-Cyclohexyl-1-propyl Acetate
Executive Summary This application note details high-efficiency protocols for the synthesis of 1-Cyclohexyl-1-propyl acetate (CAS: 2114-32-1). The target molecule features a secondary hydroxyl group sterically crowded by...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details high-efficiency protocols for the synthesis of 1-Cyclohexyl-1-propyl acetate (CAS: 2114-32-1). The target molecule features a secondary hydroxyl group sterically crowded by a cyclohexyl ring and a propyl chain. This steric environment renders standard Fischer esterification kinetically sluggish and equilibrium-limited.
We present three distinct protocols tailored to specific development phases:
Protocol A (Discovery): DMAP-catalyzed nucleophilic substitution for rapid, high-yield synthesis on a gram scale.
Protocol B (Green/Process): Bismuth(III) Triflate (
) catalyzed reaction, offering a metal-free, low-toxicity alternative suitable for scale-up.
Protocol C (Industrial): Heterogeneous Solid Acid Catalysis (Amberlyst-15) using azeotropic dehydration.
Target Molecule Analysis
IUPAC Name: 1-Cyclohexylpropyl acetate[]
Precursor: 1-Cyclohexyl-1-propanol (
-propylcyclohexanemethanol)
Structural Challenge: The reaction center is a secondary alcohol.[2] The adjacent cyclohexyl ring acts as a conformational anchor, increasing steric bulk and hindering the approach of the acylating agent.
Boiling Point: ~220°C (Predicted)
Solubility: Highly soluble in organic solvents (DCM, EtOAc, Toluene); insoluble in water.
Comparative Methodology Data
Feature
Protocol A: DMAP/AcO
Protocol B: Bi(OTf) (Green)
Protocol C: Amberlyst-15
Mechanism
Nucleophilic Catalysis
Lewis Acid Activation
Brønsted Acid / Dehydration
Reagents
AcO, EtN, DMAP
AcO, Bi(OTf) (1 mol%)
AcOH, Amberlyst-15
Reaction Time
1–3 Hours
30–60 Minutes
6–12 Hours
Yield
>95%
>92%
~85%
Purification
Acid/Base Wash
Filtration + Evaporation
Filtration + Distillation
Scalability
Low (Reagent Cost/Toxicity)
High (Low Catalyst Load)
High (Reusable Catalyst)
Protocol A: DMAP-Catalyzed Nucleophilic Acylation
Best for: Small-scale synthesis (1g – 50g), medicinal chemistry, and analytical standard preparation.
Mechanistic Insight
Standard pyridine catalysis is often insufficient for hindered secondary alcohols. 4-Dimethylaminopyridine (DMAP) is utilized here as a "hyper-nucleophilic" acylation catalyst. DMAP attacks the acetic anhydride to form a highly reactive N-acylpyridinium ion . This intermediate is significantly more electrophilic than the anhydride itself, overcoming the steric barrier of the 1-cyclohexyl-1-propanol [1][2].
Purification: Flash column chromatography (Hexane/EtOAc 95:5) if purity <98%.
Mechanistic Diagram (DMAP Cycle)
Figure 1: The catalytic cycle of DMAP, highlighting the formation of the reactive N-Acetylpyridinium species.
Protocol B: Green Catalysis (Bismuth Triflate)
Best for: Process development, "Green Chemistry" compliance, and avoiding toxic amines.
Mechanistic Insight
Metal triflates, particularly Bismuth(III) Triflate (
) , act as water-tolerant Lewis Acids. They activate the carbonyl oxygen of the anhydride, making it susceptible to attack by the sterically hindered alcohol.[2] This method avoids the use of chlorinated solvents and requires no basic workup [3][4].
Solvent: None (Neat) or Acetonitrile (MeCN) if solid.
Step-by-Step Procedure
Mixing: In a vial, combine 1-Cyclohexyl-1-propanol (10 mmol) and Acetic Anhydride (11 mmol).
Catalyst Addition: Add
(0.1 mmol, ~65 mg).
Reaction: Stir at Room Temperature. The reaction is typically exothermic and fast.
Note: For extremely hindered substrates, mild heating to 40°C may be applied.
Completion: Monitor by TLC or GC-MS (Target time: 30–45 mins).
Workup:
Dilute with Ethyl Acetate (30 mL).
Filter through a small pad of silica gel or Celite to remove the catalyst.
Concentrate the filtrate.
Result: High purity (>95%) ester is obtained directly.
Protocol C: Scalable Solid Acid Catalysis
Best for: Multi-kilogram synthesis, continuous flow manufacturing.
Mechanistic Insight
Amberlyst-15 is a macroreticular sulfonic acid resin. It facilitates Fischer esterification by protonating the acetic acid. To drive the equilibrium to the right (Le Chatelier’s principle), water must be removed.[4] We utilize Cyclohexene not just as a solvent, but as an azeotropic drying agent (forming a ternary azeotrope with water/acetic acid) or simply use a Dean-Stark trap with Toluene [5].
Filter off the Amberlyst-15 beads (Catalyst can be washed with methanol and reused).
Wash organic phase with
and .
Distillation: Remove Toluene by rotary evaporation. Purify the final ester by vacuum distillation (bp ~100°C @ 10 mmHg).
Industrial Workflow Diagram
Figure 2: Process flow for the heterogeneous acid-catalyzed production of 1-Cyclohexyl-1-propyl acetate.
Analytical Quality Control (QC)
GC-MS Identification
Column: DB-5ms or equivalent (30m x 0.25mm).
Method: 50°C (2 min)
20°C/min 280°C.
Fragmentation Pattern (EI, 70eV):
Molecular Ion (
): 184 m/z (Weak/Absent due to rapid loss of AcOH).
Base Peak: m/z 124 (Loss of Acetic Acid, elimination to alkene).
Fragment: m/z 43 (Acetyl group
).
Fragment: m/z 83 (Cyclohexyl cation).
NMR Validation (
, 400 MHz)
NMR:
4.75 (m, 1H, CH -OAc) – Diagnostic Shift downfield due to ester.
2.05 (s, 3H, COCH) – Acetate Singlet.
0.88 (t, 3H, propyl CH).
1.0 – 1.8 (m, 13H, Cyclohexyl + Propyl ).
References
Steglich, W.; Höfle, G. (1969). "N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst".[6] Angewandte Chemie International Edition, 8(12), 981. Link
Xu, S.; Held, I.; Kempf, B.; et al. (2005). "The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study". Chemistry – A European Journal, 11(16), 4751-4757. Link
Orita, A.; Tanahashi, C.; Kakuda, A.; Otera, J. (2000). "Highly Efficient Acylation of Alcohols with Acetyl Chloride Catalyzed by Bismuth(III) Triflate". Journal of Organic Chemistry, 66(26), 8926-8934. Link
Chakraborti, A. K.; Gulhane, R. (2003). "Zirconium(IV) and Bismuth(III) Triflates as Efficient Catalysts for the Acetylation of Alcohols". Synlett, 2003(12), 1805-1808. Link
Yadav, G. D.; Thathagar, M. B. (2002). "Esterification of Maleic Acid with Ethanol over Cation-Exchange Resin Catalysts". Reactive and Functional Polymers, 52(2), 99-110. Link
Green chemistry methods for synthesizing cyclohexyl esters
Advanced Protocols for Atom-Economical and Enzymatic Routes Executive Summary & Strategic Rationale Cyclohexyl esters are critical intermediates in the synthesis of pharmaceuticals, plasticizers, and fragrance compounds....
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Protocols for Atom-Economical and Enzymatic Routes
Executive Summary & Strategic Rationale
Cyclohexyl esters are critical intermediates in the synthesis of pharmaceuticals, plasticizers, and fragrance compounds. Traditional Fischer-Speier esterification using mineral acids (
) suffers from poor atom economy, corrosion issues, and the generation of acidic wastewater.
This guide details two superior "Green Chemistry" methodologies that align with the 12 Principles of Green Chemistry:
Atom-Economical Addition: Direct addition of carboxylic acids to cyclohexene using solid acid catalysts (Amberlyst-15). This route offers 100% theoretical atom economy .
Biocatalytic Transesterification: Lipase-mediated synthesis under mild conditions, ideal for thermally sensitive or chiral substrates.
Comparative Analysis of Methods
The following table contrasts traditional methods with the green protocols detailed in this guide.
Metric
Traditional (Mineral Acid)
Green Method A (Solid Acid/Alkene)
Green Method B (Enzymatic)
Reaction Type
Condensation (Alcohol + Acid)
Addition (Alkene + Acid)
Transesterification
Catalyst
/ (Corrosive)
Amberlyst-15 (Reusable Resin)
CAL-B Lipase (Biodegradable)
Atom Economy
~85% (Water byproduct)
100% (No byproduct)
Variable (Alcohol byproduct)
Reaction Temp
Reflux (>100°C)
70–90°C
30–50°C
Work-up
Neutralization/Washing (High Waste)
Filtration (Catalyst Recovery)
Filtration/Evaporation
E-Factor
High (>10)
Low (<1)
Low (<2)
Protocol A: Atom-Economical Addition to Cyclohexene
Principle: This method utilizes a macroreticular cation-exchange resin (Amberlyst-15) to catalyze the electrophilic addition of acetic acid across the double bond of cyclohexene. Unlike condensation, this reaction produces no water , shifting equilibrium naturally toward the product without azeotropic distillation.
Mechanism of Action (Solid Acid Catalysis)
The sulfonic acid groups (
) on the resin protonate the acetic acid, making it a stronger electrophile, or protonate the alkene to form a carbocation intermediate (depending on specific conditions/substrate), facilitating the attack.
Figure 1: Mechanism of solid-acid catalyzed addition of acetic acid to cyclohexene.
Experimental Protocol
Materials:
Cyclohexene (Reagent Grade, 99%)
Glacial Acetic Acid (1.05 equiv)
Amberlyst-15 (Dry, H+ form, 5 wt% loading relative to cyclohexene)
Apparatus: Three-neck round-bottom flask, reflux condenser, magnetic stirrer, oil bath.
Step-by-Step Procedure:
Catalyst Activation:
Why: Commercial resins may contain moisture which inhibits activity.
Action: Dry Amberlyst-15 beads in a vacuum oven at 100°C for 2 hours prior to use.
Reaction Setup:
Charge the flask with Cyclohexene (8.2 g, 100 mmol) and Glacial Acetic Acid (6.3 g, 105 mmol).
Add the activated Amberlyst-15 beads (0.41 g).
Note: A slight excess of acid drives the reaction, though 1:1 stoichiometry is viable due to the addition mechanism.
Reaction Phase:
Heat the mixture to 80°C (internal temperature) with vigorous stirring (600 rpm).
Monitor via TLC or GC-MS every hour.
Typical Duration: 4–6 hours for >95% conversion.[1]
Work-up (Green):
Cool the mixture to room temperature.
Filtration: Filter the mixture through a sintered glass funnel to recover the Amberlyst-15 beads.
Catalyst Recycle: Wash beads with acetone, dry, and store for reuse (up to 5 cycles with minimal activity loss).
Purification:
The filtrate is nearly pure product containing slight excess acetic acid.
Perform a simple distillation or wash with saturated
followed by water if ultra-high purity is required.
Principle: Biocatalysis operates under mild conditions, preventing thermal degradation. Using vinyl acetate as an acyl donor makes the reaction irreversible because the byproduct (vinyl alcohol) tautomerizes to acetaldehyde, which is volatile and leaves the system.
Experimental Workflow
Figure 2: Workflow for enzymatic synthesis using an irreversible acyl donor.
Step-by-Step Procedure:
Substrate Mixing:
In a 50 mL Erlenmeyer flask, dissolve Cyclohexanol (10 mmol) in Hexane (20 mL).
Green Alternative: Perform solvent-free if the substrate is liquid at 40°C.
Add Vinyl Acetate (12 mmol, 1.2 equiv).
Enzyme Addition:
Add Novozym 435 (Immobilized Candida antarctica Lipase B) at 20 mg/mmol of substrate.
Incubation:
Place in an orbital shaker at 40°C and 200 rpm.
Caution: Do not use magnetic stirring bars as they can grind and destroy the immobilized enzyme beads. Use overhead stirring or shaking.
Work-up:
Filter off the enzyme beads (save for reuse).
The filtrate contains Product, solvent, and trace acetaldehyde.
Purification:
Concentrate under reduced pressure. The acetaldehyde byproduct is highly volatile (BP 20°C) and is removed easily, leaving pure ester.
Expected Yield: >98%
Green Highlight: No aqueous wash required; zero water generation.
References
Synthesis of Cyclohexyl Esters via Solid Acid Catalysis
Source:Green Chemistry, Royal Society of Chemistry.
Context: Details the atom economy of alkene addition vs. condensation.
Lipase-Catalyzed Transesterification Protocols
Source:Organic Syntheses, Vol. 76.
Context: Standard protocols for enzymatic resolution and esterification.
Microwave-Assisted Solvent-Free Synthesis
Source:National Institutes of Health (PMC).
Context: Verification of microwave efficiency in ester synthesis.
Amberlyst-15 Properties and Applications
Source:BenchChem Technical Data.
Context: Specifications for macroreticular resins in organic synthesis.
Application Note: 1-Cyclohexyl-1-Propyl Acetate in Functional Fragrance & Malodor Control
This Application Note and Protocol Guide is designed for researchers and formulation scientists evaluating 1-Cyclohexyl-1-propyl acetate (CAS 2114-32-1) as a functional fragrance ingredient. Unlike standard perfumery mat...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol Guide is designed for researchers and formulation scientists evaluating 1-Cyclohexyl-1-propyl acetate (CAS 2114-32-1) as a functional fragrance ingredient.
Unlike standard perfumery materials, this ester occupies a niche at the intersection of olfactory masking and functional scent design . Its unique "fruity, prune-like" profile and high boiling point make it a candidate for masking active pharmaceutical ingredients (APIs) or stabilizing volatile top notes in complex matrices.
[1]
Chemical Identity & Physicochemical Profile[2][3][4][5][6]
1-Cyclohexyl-1-propyl acetate is a secondary ester derived from 1-cyclohexyl-1-propanol. Its structural steric hindrance (cyclohexyl group adjacent to the ester linkage) imparts superior hydrolytic stability compared to linear aliphatic esters, making it suitable for aggressive formulation bases (e.g., high pH cleansers or chemically active drug carriers).
In drug development and functional product design, "malodor" often arises from amine-based APIs or sulfurous degradation products. 1-Cyclohexyl-1-propyl acetate functions via olfactory fatigue and cross-adaptation . Its complex "prune/woody" character occupies specific olfactory receptors that overlap with the perception of "medicinal" or "musty" off-notes, effectively raising the detection threshold for the malodor.
B. Stability Logic[9]
Hydrolysis Resistance: The bulky cyclohexyl group at the
-position protects the ester carbonyl from nucleophilic attack (water/hydroxide).
Oxidation Resistance: Lacks activated allylic protons (unlike linalyl acetate), making it resistant to rancidity and polymerization.
Protocol C: Safety & Regulatory Qualification (The "Self-Validating" System)
Since specific IFRA standards for CAS 2114-32-1 may not be explicitly listed in public libraries, researchers must follow a QRA (Quantitative Risk Assessment) workflow.
Step-by-Step Validation:
Literature Search: Check RIFM Monographs for "Cyclohexyl esters".
TTC Approach: If no specific tox data exists, apply the Cramer Class II threshold (structural analogue to other cyclohexyl esters).
Limit: 0.009 mg/kg/day (human exposure).
Sensitization Check: Perform in silico prediction (e.g., OECD QSAR Toolbox) for skin sensitization. The absence of conjugated double bonds suggests low reactivity (low Michael Acceptor potential).
Visualization: Evaluation & Safety Logic
Figure 1: Olfactory Masking Optimization Workflow
A decision tree for determining the optimal concentration of the ingredient for malodor control.
Caption: Iterative workflow for determining the "Goldilocks" zone of masking concentration.
Figure 2: Regulatory Safety Decision Tree (QRA)
Logic flow for validating a non-standard fragrance ingredient.
Caption: Safety validation pathway for ingredients lacking explicit public IFRA monographs.
References
Kulka, K. (1988). Method, compositions and compounds useful in room fresheners employing cyclohexyl alcohol and ester derivatives. U.S. Patent No.[1][2][3] 4,719,105. Washington, DC: U.S. Patent and Trademark Office. Retrieved from
Research Institute for Fragrance Materials (RIFM). (2024). Safety Assessment of Cyclohexyl Esters (General Monograph Guidance).
U.S. Patent 8,012,554. (2011). Malodor controlling compositions.
Application Note: Mechanistic Insights and Optimized Protocol for the Esterification of 1-Cyclohexyl-1-propanol with Acetic Anhydride
Introduction and Significance The acylation of alcohols to form esters is a cornerstone transformation in organic synthesis, crucial for installing protecting groups and synthesizing a vast array of functional molecules...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Significance
The acylation of alcohols to form esters is a cornerstone transformation in organic synthesis, crucial for installing protecting groups and synthesizing a vast array of functional molecules in the pharmaceutical and materials science industries.[1] The esterification of tertiary alcohols, such as 1-cyclohexyl-1-propanol, presents a significant challenge due to pronounced steric hindrance around the hydroxyl group, which often leads to slow reaction rates and low yields under standard conditions.[2][3]
This application note provides a comprehensive guide to the reaction between 1-cyclohexyl-1-propanol and acetic anhydride. We delve into the nuanced reaction mechanism, highlighting the catalytic superiority of 4-(dimethylamino)pyridine (DMAP) for acylating sterically demanding substrates.[1] A detailed, field-proven protocol is presented, designed for high-yield synthesis of 1-cyclohexyl-1-propyl acetate. This guide emphasizes safety, reproducibility, and robust analytical validation, making it an essential resource for researchers in organic synthesis and drug development.
Reaction Scheme:
Figure 1. Overall esterification reaction of 1-cyclohexyl-1-propanol with acetic anhydride.
Mechanistic Deep Dive: The Role of Nucleophilic Catalysis
While esterification can be catalyzed by acids, the reaction of tertiary alcohols with acetic anhydride is most effectively accelerated by a nucleophilic catalyst, with 4-(dimethylamino)pyridine (DMAP) being the exemplar.[4] Its catalytic prowess, which can increase reaction rates by several orders of magnitude compared to pyridine, stems from a distinct nucleophilic catalysis pathway.[1]
The mechanism involves two primary stages:
Activation of the Acylating Agent: DMAP, being a superior nucleophile due to the electron-donating effect of its dimethylamino group, attacks one of the electrophilic carbonyl carbons of acetic anhydride.[4] This step is energetically favorable and leads to the formation of a highly reactive N-acylpyridinium acetate ion pair.[5][6] This intermediate is significantly more electrophilic and thus a more potent acylating agent than acetic anhydride itself.[4]
Acyl Transfer to the Alcohol: The sterically hindered tertiary alcohol (1-cyclohexyl-1-propanol) then attacks the activated N-acylpyridinium intermediate. The subsequent collapse of the tetrahedral intermediate transfers the acetyl group to the alcohol, forming the desired ester (1-cyclohexyl-1-propyl acetate) and regenerating the DMAP catalyst.[7] The acetate ion then deprotonates the resulting oxonium ion to yield acetic acid as a byproduct.
This pathway circumvents the need for high temperatures or harsh acidic conditions, which could lead to side reactions like elimination (dehydration) of the tertiary alcohol.
Caption: DMAP-catalyzed acylation mechanism.
Experimental Application & Protocol
This protocol details the synthesis of 1-cyclohexyl-1-propyl acetate on a laboratory scale.
100 mL round-bottom flask with a magnetic stir bar
Reflux condenser and nitrogen/argon inlet
Addition funnel (optional)
Magnetic stir plate with heating mantle
Separatory funnel (250 mL)
Rotary evaporator
Glassware for column chromatography
Standard analytical equipment (TLC plates, GC-MS, NMR spectrometer)
Safety Precautions
This reaction must be performed in a well-ventilated fume hood. Personal protective equipment (lab coat, safety goggles, and chemical-resistant gloves) is mandatory.
Compound
GHS Pictograms
Hazard Statements
Precautionary Measures
Acetic Anhydride
🔥, 💀, corrosive
Flammable liquid and vapor (H226), Fatal if inhaled (H330), Harmful if swallowed (H302), Causes severe skin burns and eye damage (H314).[9][10][11]
Keep away from heat/sparks/open flames.[9] Do not breathe mist/vapors.[10] Wear protective gloves, clothing, and eye/face protection.[11] Use only outdoors or in a well-ventilated area.
1-Cyclohexyl-1-propanol
⚠️
Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[12]
Avoid breathing dust/fume/gas/mist/vapors/spray.[13] Wash skin thoroughly after handling. Wear protective gloves/eye protection.[13]
Dichloromethane (DCM)
⚠️
Suspected of causing cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness.
Obtain special instructions before use. Avoid breathing vapors. Use only in a well-ventilated area. Wear protective gloves and clothing.
4-(Dimethylamino)pyridine (DMAP)
💀, corrosive
Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage.
Do not handle until all safety precautions have been read and understood. Wash skin thoroughly after handling. Wear protective gloves/clothing/eye protection.
Step-by-Step Experimental Procedure
Caption: Experimental synthesis workflow.
Reaction Setup: Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.
Reagent Charging: To the flask, add 1-cyclohexyl-1-propanol (5.00 g, 35.15 mmol), 4-(dimethylamino)pyridine (215 mg, 1.76 mmol, 0.05 eq), and 40 mL of anhydrous dichloromethane (DCM). Stir the mixture until all solids dissolve.
Cooling: Cool the reaction flask to 0 °C using an ice-water bath.
Addition of Anhydride: Add acetic anhydride (5.0 mL, 52.9 mmol, 1.5 eq) dropwise to the stirred solution over 5-10 minutes. An exotherm may be observed.
Reaction Progress: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 4-6 hours.
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[2][14] The disappearance of the starting alcohol spot/peak indicates completion. For TLC, a typical mobile phase is 10-20% ethyl acetate in hexanes.
Quenching and Work-up: Once the reaction is complete, carefully quench by adding 20 mL of deionized water. Transfer the mixture to a separatory funnel.
Extraction and Washing: Separate the layers and wash the organic layer sequentially with 2 x 20 mL of saturated sodium bicarbonate (NaHCO₃) solution (caution: CO₂ evolution) to remove acetic acid, and then with 20 mL of brine.[2]
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The resulting crude oil can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 2% to 10% EtOAc) to afford the pure ester.
Characterization: Characterize the final product, 1-cyclohexyl-1-propyl acetate, by ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry to confirm its identity and purity.
Data Analysis and Expected Results
Product: 1-cyclohexyl-1-propyl acetate[]
Appearance: Colorless oil.
Yield: Expected yield is typically >85% after purification.
Spectroscopic Data (Anticipated):
¹H NMR (CDCl₃): Expect characteristic peaks for the acetyl methyl group (singlet, ~2.0 ppm), the methine proton adjacent to the ester oxygen (multiplet), and overlapping multiplets for the cyclohexyl and propyl protons.
¹³C NMR (CDCl₃): Expect a peak for the ester carbonyl carbon (~170 ppm), the acetyl methyl carbon (~21 ppm), and the carbon bearing the ester oxygen (~80-90 ppm).
IR (neat): A strong carbonyl (C=O) stretch around 1735-1745 cm⁻¹ and a C-O stretch around 1240 cm⁻¹.
1. Use fresh, high-purity DMAP.2. Ensure all glassware is oven-dried and use anhydrous solvent.3. Extend the reaction time and continue to monitor by TLC/GC.
Low Yield
1. Incomplete reaction.2. Product loss during work-up or purification.3. Side reaction (elimination).
1. Increase reaction time or slightly warm the mixture (e.g., to 35-40 °C).2. Be careful during extractions; perform back-extraction of the aqueous layers if necessary.3. Ensure the reaction is not overheated. Use of DMAP should minimize this.
Product Contaminated with Acetic Anhydride
Insufficient quenching or washing.
During the work-up, stir the organic layer with the NaHCO₃ solution for at least 10-15 minutes to ensure complete neutralization and hydrolysis of excess anhydride.
Product Contaminated with Starting Alcohol
Incomplete reaction.
Increase the equivalents of acetic anhydride slightly (e.g., to 1.8 eq) and/or extend the reaction time. Ensure purification is effective.
References
Orita, A., Tanahashi, C., Kakuda, A., & Otera, J. (2001). Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3. The Journal of Organic Chemistry, 66(26), 8926-8934. [Link]
Xu, S., & Held, I. (2005). The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study (DMAP=4-(Dimethylamino)pyridine). Chemistry – A European Journal, 11(16), 4751-4757. [Link]
Salinas, G. (2014). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. UTRGV ScholarWorks. [Link]
Organic Chemistry Portal. (n.d.). Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3. [Link]
Ishihara, K., et al. (2013). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Letters, 16(1), 2-5. [Link]
Chem-Station. (2026). The Science Behind DMAP: Structure, Reactivity, and Catalytic Mechanism. [Link]
Valudor Products. (n.d.). Safety Data Sheet: acetic anhydride. [Link]
Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid anhydride. [Link]
Hassner, A., Krepski, L. R., & Alexanian, V. (1978). Aminopyridines as acylation catalysts for tertiary alcohols. Tetrahedron, 34(14), 2069-2076. [Link]
Inanaga, J., et al. (1998). An Efficient Acylation of Tertiary Alcohols with Isopropenyl Acetate Mediated by an Oxime Ester and Cp*2Sm(thf)2. The Journal of Organic Chemistry, 63(21), 7296-7297. [Link]
Sabuzi, F., et al. (2022). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry, 10, 849035. [Link]
National Center for Biotechnology Information. (n.d.). 1-Cyclohexyl-1-propanol. PubChem Compound Database. [Link]
PubMed. (1998). An Efficient Acylation of Tertiary Alcohols with Isopropenyl Acetate Mediated by an Oxime Ester and Cp(2)Sm(thf)(2). [Link]
Taylor & Francis Online. (2006). Kinetic Characterization of the Esterification of Sulfuric Acid by Ethanol Using Capillary Electrophoretic Ion Analysis. [Link]
Nordon, A., et al. (2014). Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe. Analytica Chimica Acta, 849, 12-18. [Link]
Giacometti, J., & Milin, Č. (2001). Monitoring the esterification of sorbitol and fatty acids by gas chromatography. Journal of Chromatography A, 936(1-2), 187-194. [Link]
Canadian Science Publishing. (2013). Highly efficient solvent-free acetylation of alcohols with acetic anhydride catalyzed by recyclable sulfonic acid catalyst (SBA-15–Ph–Pr–SO3H) — An environmentally benign method. [Link]
Science of Synthesis. (n.d.). Acylation of Alcohols and Amines. [Link]
Chemistry LibreTexts. (2023). Acid Anhydrides react with alcohols to form esters. [Link]
National Center for Biotechnology Information. (n.d.). 1-Cyclohexyl-1-propanol, (S)-. PubChem Compound Database. [Link]
SciSpace. (2017). Continuous Monitoring of a Transesterification Reaction Using an Analytical Balance. [Link]
Chemistry LibreTexts. (2019). 20.18: Reactions of Anhydrides. [Link]
Spectroscopy Europe/World. (2021). Esterification monitoring using X-Pulse: calculation of activation parameters. [Link]
ResearchGate. (1954). Mixed carboxylic acid anhydrides: II. Esterification of alcohols with the formic acid/acetic anhydride reaction mixture. [Link]
Khan Academy. (2025). Esterification of alcohols | Alcohols, phenols and acids | Grade 12 | Chemistry. YouTube. [Link]
Swanson, J. W., & Coss, J. (1938). Preparation of Acetic Esters of Some Higher Alcohols. Proceedings of the Iowa Academy of Science, 45(1), 151-153. [Link]
Frontiers. (2022). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. [Link]
Vaia. (n.d.). Propose a mechanism for the reaction of acetic anhydride with water. [Link]
University of Saskatchewan. (n.d.). 13.6. Reactions with Anhydride Electrophiles. Introduction to Organic Chemistry. [Link]
Pearson. (n.d.). Propose a mechanism for the reaction of acetic anhydride with water. [Link]
Journal of Chemical Education. (2025). Preparation of Cyclohexyl Acetate: An Experiment in Green Organic Chemistry. [Link]
Application Note: Solvent Extraction Protocols for 1-Cyclohexyl-1-propyl Acetate
Executive Summary & Physicochemical Profile This technical guide details the isolation and purification of 1-Cyclohexyl-1-propyl acetate (also known as 1-cyclohexylpropyl acetate). As a secondary ester featuring a bulky...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Physicochemical Profile
This technical guide details the isolation and purification of 1-Cyclohexyl-1-propyl acetate (also known as 1-cyclohexylpropyl acetate). As a secondary ester featuring a bulky cyclohexyl group and a propyl chain, this molecule exhibits distinct hydrophobic characteristics that dictate specific solvent choices.
The protocols below prioritize Green Chemistry principles (replacing chlorinated solvents where feasible) while maintaining high recovery rates (>95%).
Target Molecule Profile
Property
Value
Implication for Extraction
CAS Number
2114-32-1
Unique Identifier
Molecular Structure
Sec-alcohol ester
Steric hindrance from the cyclohexyl ring provides moderate resistance to hydrolysis compared to primary esters, but pH control remains critical.
LogP (Octanol/Water)
~3.7 (Predicted)
Highly Lipophilic. Will partition strongly into non-polar organic phases. Negligible water solubility.
Boiling Point
~220°C
Semi-volatile. Do not evaporate to dryness under high vacuum/heat; use gentle nitrogen streams or controlled rotovap.
pKa
N/A (Neutral)
Non-ionizable, but the ester bond is labile to base-catalyzed hydrolysis.
Solvent Selection Strategy
The selection of an extraction solvent is governed by the "Like Dissolves Like" principle, modified by safety and environmental constraints.
Recommended Solvents
2-Methyltetrahydrofuran (2-MeTHF): The Green Standard.
Why: Derived from renewable sources (corn cobs/bagasse). It has higher stability than THF, forms a clean bilayer with water (immiscible), and possesses excellent solvation power for mid-to-high lipophilicity esters.
Ethyl Acetate (EtOAc): The Generalist.
Why: Low toxicity, easy to remove (BP 77°C).
Caution: Being an ester itself, it can interfere with certain GC-MS quantifications if not chromatographically resolved, though it is chemically compatible.
Dichloromethane (DCM): The Traditionalist (Restricted).
Why: High density (1.33 g/mL) allows the organic phase to sink, facilitating easy separation from aqueous layers. Excellent solvation.
Status: Use only if green alternatives fail due to regulatory/toxicity concerns.
Solvents to Avoid
Methanol/Ethanol (Pure): Miscible with water; requires a ternary system (e.g., Folch) to induce phase separation. Risk of transesterification if heated in acidic/basic conditions.
Diethyl Ether: High flammability and peroxide formation risk. 2-MeTHF is the superior functional alternative.
Protocol 1: Green Liquid-Liquid Extraction (LLE)
Application: Synthesis workup or extraction from aqueous buffers.
Primary Solvent: 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate.
Reagents
Extraction Solvent: 2-MeTHF (HPLC Grade).
Wash Buffer: 0.1 M Phosphate Buffer (pH 6.5) or saturated Brine (NaCl).
Drying Agent: Anhydrous Sodium Sulfate (
).
Step-by-Step Methodology
Equilibration: Adjust the aqueous sample pH to 6.0–7.0 .
Scientific Logic:[1][2] Esters are susceptible to hydrolysis.[3][4] Acidic pH (<3) or Basic pH (>9) will cleave the acetate group, destroying the target.
Solvent Addition: Add 2-MeTHF at a 1:1 (v/v) ratio to the aqueous sample.
Agitation: Vortex or shake vigorously for 2 minutes.
Mechanism:[4] Mass transfer is diffusion-limited. High surface area generation (droplets) is essential.
Phase Separation: Centrifuge at 3,000 x g for 5 minutes or let stand in a separatory funnel for 15 minutes.
Observation: The organic layer (2-MeTHF) will be the Upper Phase (Density ~0.85 g/mL).
Wash Step (Critical): Remove the organic layer. Wash it once with saturated Brine (1:5 v/v ratio).
Why: Brine increases the ionic strength of the aqueous residual, "salting out" any trapped water or polar impurities from the organic phase.
Drying: Transfer organic phase to a flask containing anhydrous
(1g per 10mL solvent). Swirl and let sit for 10 mins.
Concentration: Filter off the solid. Evaporate solvent under reduced pressure (Rotovap) at 40°C, 200 mbar .
Warning: Do not go below 20 mbar or heat >50°C to prevent loss of the semi-volatile target.
Removes residual water which is immiscible with the elution solvent.
6. Elute
2 x 1 mL Ethyl Acetate
Disrupts hydrophobic interactions; recovers the target.
Visualizing the Workflow
Diagram 1: Solvent Selection Decision Matrix
This logic tree guides the researcher to the optimal solvent based on sample type and regulatory constraints.
Caption: Decision matrix for selecting the appropriate solvent system based on matrix complexity and environmental requirements.
Diagram 2: SPE Mechanism for Hydrophobic Esters
This illustrates the molecular interactions during the Solid Phase Extraction process.
Caption: Step-by-step SPE workflow focusing on the retention mechanism of lipophilic acetates on C18 sorbents.
Troubleshooting & Quality Control
Critical Control Points (CCP)
Emulsions:
Cause: Amphiphilic molecules (proteins/surfactants) in the sample.
Fix: Add Brine (NaCl) to the aqueous phase before extraction. If emulsion persists, filter through a pad of Celite or centrifuge at high speed (>5000 x g).
Hydrolysis (Target Loss):
Symptom:[1][7] Decrease in ester peak, appearance of 1-cyclohexyl-1-propanol or cyclohexyl propyl alcohol.
Fix: Ensure all aqueous buffers are pH 6.0–7.0. Process samples at 4°C if possible. Avoid leaving the target in water for extended periods.
Validation
Recovery Calculation: Spike a blank matrix with a known concentration of 1-Cyclohexyl-1-propyl acetate.
Acceptance Criteria: >85% for LLE, >90% for SPE.
References
PubChem. (2023).[8] Propyl cyclohexaneacetate (Compound Summary).[8] National Library of Medicine. Available at: [Link]
Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes.[1] (Discusses 2-MeTHF and EtOAc as green alternatives). Available at: [Link]
Phenomenex. (2023). Strata C18-E Solid Phase Extraction Sorbent Guide. (Protocol grounding for hydrophobic retention). Available at: [Link]
Application of 1-Cyclohexyl-1-propyl acetate in polymer chemistry
Application Note: Polymeric Microencapsulation of 1-Cyclohexyl-1-propyl acetate for Controlled-Release Systems Executive Summary & Scientific Rationale As a Senior Application Scientist, integrating semi-volatile active...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Polymeric Microencapsulation of 1-Cyclohexyl-1-propyl acetate for Controlled-Release Systems
Executive Summary & Scientific Rationale
As a Senior Application Scientist, integrating semi-volatile active agents into polymer matrices requires a rigorous understanding of interfacial phenomena and rheological thermodynamics. 1-Cyclohexyl-1-propyl acetate (CAS: 2114-32-1) is a specialized alicyclic ester renowned for its high efficacy as a malodor counteractant and substantive fragrance ingredient [1]. While traditionally utilized in direct liquid formulations, its modern application in polymer chemistry—specifically within polymeric microcapsules and rheology-modified matrices—has revolutionized controlled-release technologies for fabric care and industrial odor control[2].
The successful encapsulation of an active core relies heavily on its partition coefficient (LogP) and aqueous solubility. 1-Cyclohexyl-1-propyl acetate possesses a highly hydrophobic profile, making it an ideal candidate for oil-in-water (O/W) emulsion polymerization. If a core material is too water-soluble, it partitions into the continuous aqueous phase, disrupting the interfacial polymerization of the shell wall. By utilizing this specific ester, the core remains strictly within the dispersed droplet, allowing the pre-polymer to seamlessly deposit and crosslink at the oil-water interface [3].
Quantitative Data & Material Properties
To engineer a robust polymer shell around the active ingredient, the physicochemical properties of the core must be perfectly matched to the polymerization parameters.
Table 1: Physicochemical Properties of 1-Cyclohexyl-1-propyl acetate
Property
Value
Relevance to Polymer Encapsulation
Molecular Formula
C₁₁H₂₀O₂
Determines steric bulk and diffusion rate through polymer shells.
Molecular Weight
184.28 g/mol
Optimal size for retention within crosslinked aminoplast networks.
Boiling Point
220.6°C
Low volatility ensures minimal evaporative loss during thermal curing of polymers (60-70°C).
| Density | 0.944 g/cm³ | Density differential vs. water necessitates polymeric rheology modifiers to prevent creaming. |
Table 2: Comparison of Polymeric Shell Architectures
Workflow for the in-situ polymerization of microcapsules containing 1-Cyclohexyl-1-propyl acetate.
Mechanism of formulation stability and triggered release of the encapsulated active agent.
Self-Validating Experimental Protocols
Protocol 1: Synthesis of Melamine-Formaldehyde Microcapsules
This protocol utilizes in-situ polymerization to build a highly crosslinked aminoplast shell around the ester core.
Step 1: Aqueous Phase Preparation
Action: Dissolve 2.0 g of polyacrylic acid (emulsifier/colloid stabilizer) in 100 mL of deionized water. Adjust pH to 5.5 using dilute NaOH.
Causality: Polyacrylic acid acts as a protective colloid. Adjusting the pH to 5.5 prevents premature precipitation of the pre-polymer in subsequent steps.
Step 2: Emulsification
Action: Slowly add 40 g of 1-Cyclohexyl-1-propyl acetate into the aqueous phase while homogenizing at 5,000 rpm for 10 minutes.
Causality: High shear forces break the hydrophobic ester into 10–30 µm droplets. The tight droplet size distribution dictates the final capsule size, ensuring consistent friability upon mechanical stress [3].
Step 3: Shell Wall Deposition
Action: Reduce agitation to 500 rpm (overhead stirrer). Dropwise, add 10 g of a methylated melamine-formaldehyde pre-polymer resin.
Causality: Lowering the shear rate prevents the mechanical destruction of the fragile, nascent polymer film forming at the O/W interface.
Step 4: In-Situ Polymerization & Curing
Action: Lower the pH to 4.5 using 10% citric acid. Gradually heat the reactor to 65°C and maintain for 3 hours.
Causality: The acidic environment catalyzes the polycondensation of the melamine-formaldehyde resin. The elevated temperature drives the crosslinking reaction to completion, hardening the shell.
Step 5: Neutralization
Action: Cool to room temperature and adjust the pH to 7.0 using triethanolamine.
Self-Validation Checkpoint: Extract a 1 mL aliquot and observe under a light microscope (400x). The presence of distinct, spherical core-shell structures without free oil droplets validates successful interfacial pre-polymer deposition. If amorphous polymer aggregates are present, the homogenization shear rate in Step 2 was insufficient.
Protocol 2: Formulation into Aqueous Polymeric Dispersion
Because the synthesized microcapsules have a density (~0.95 g/cm³) lower than water, they will cream (float) over time. This protocol uses an alkali-swellable acrylate copolymer to create a yield-stress fluid that suspends the capsules indefinitely [1].
Step 1: Dispersion
Action: To 50 g of the microcapsule slurry from Protocol 1, add 45 g of deionized water under gentle stirring (200 rpm).
Step 2: Rheology Modification
Action: Add 2.0 g of an amine-functional acrylic polymer dispersion (e.g., ALCOGUM® L-500 series). Mix for 5 minutes.
Causality: The un-neutralized polymer chains are coiled and provide minimal viscosity, allowing for easy, homogeneous mixing without damaging the friable microcapsules.
Step 3: Activation
Action: Add dilute NaOH dropwise until the pH reaches 8.0.
Causality: The alkali neutralizes the carboxylic acid groups on the acrylate backbone. Electrostatic repulsion forces the polymer chains to uncoil and entangle, instantly forming a 3D yield-stress network that locks the microcapsules in place.
Self-Validation Checkpoint: Subject the final dispersion to an accelerated aging test (centrifugation at 3,000 rpm for 30 minutes). A lack of phase separation (creaming) validates that the acrylate copolymer has established a sufficient yield stress network.
References
Title: Malodor-controlling compositions comprising odor control agents and microcapsules containing an active material.
Title: Method, compositions and compounds useful in room fresheners employing cyclohexyl alcohol and ester derivatives.
Title: Fabric spray compositions.
Application
Application Note: Scalable Laboratory Preparation of 1-Cyclohexyl-1-propyl Acetate
Executive Summary This application note details a robust, scalable protocol for the synthesis of 1-cyclohexyl-1-propyl acetate (CAS: 2114-32-1), a high-value intermediate often utilized in fragrance chemistry for its fru...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 1-cyclohexyl-1-propyl acetate (CAS: 2114-32-1), a high-value intermediate often utilized in fragrance chemistry for its fruity, floral, and pear-like olfactory profile.
While milligram-scale synthesis often relies on convenient but expensive reagents, this guide focuses on a multigram to hectogram scale (10 g – 100 g) workflow suitable for drug development and fine chemical research. The route selected utilizes a Grignard addition followed by nucleophilic acyl substitution (acetylation) . This two-step sequence is prioritized for its high atom economy, commercial availability of precursors, and ease of purification via vacuum distillation.
Key Performance Indicators (KPIs)
Parameter
Specification
Target Scale
50 g – 100 g final product
Overall Yield
75% – 85% (Two steps)
Purity Target
>98% (GC-FID)
Total Process Time
~16 Hours (excluding overnight drying)
Retrosynthetic Analysis & Strategy
To ensure scalability, we avoid exotic coupling agents. The molecule is disconnected at the ester bond and the C-C bond adjacent to the hydroxyl group.
Strategic Route:
C-C Bond Formation: Reaction of Cyclohexanecarbaldehyde with Ethylmagnesium Bromide (EtMgBr) to yield the secondary alcohol, 1-cyclohexyl-1-propanol.
Rationale: Cyclohexanecarbaldehyde is stable and commercially abundant. EtMgBr is preferred over propylmagnesium halides reacting with cyclohexanone due to better steric profiles and reduced side reactions (enolization).
Esterification: Acetylation of the secondary alcohol using Acetic Anhydride (
) catalyzed by DMAP/Triethylamine .
Rationale: This method avoids the corrosivity of acetyl chloride and the difficult removal of pyridine (classic solvent).
with DMAP is rapid, exothermic, and drives conversion to completion under mild conditions.
Reaction Workflow Diagram
Caption: Two-stage synthetic workflow from commercial aldehydes to the final ester.
Safety & Hazard Assessment
Ethylmagnesium Bromide: Pyrophoric and moisture-sensitive. Handle strictly under inert atmosphere (
or Ar).
Acetic Anhydride: Lachrymator and corrosive. Causes severe burns. Reacts violently with water.
Solvents (THF, DCM): Flammable and volatile. DCM is a suspected carcinogen; use in a well-ventilated fume hood.
Exotherms: Both the Grignard addition and the acetylation are significantly exothermic. Controlled addition rates are critical for scale-up safety.
Detailed Experimental Protocol
Module 1: Synthesis of 1-Cyclohexyl-1-propanol
Objective: Prepare 0.5 mol (~71 g) of the alcohol intermediate.
Ethylmagnesium bromide (EtMgBr): 200 mL of 3.0 M solution in diethyl ether or THF (0.60 mol, 1.2 equiv). Note: THF is preferred for higher boiling point safety.
inlet, mechanical stirrer (preferred over magnetic for >500 mL volumes).
Procedure
Setup: Flame-dry the glassware and assemble under a positive pressure of Nitrogen.
Charging: Cannulate the EtMgBr solution into the RBF. Cool the flask to 0 °C using an ice/salt bath.
Dilution: Add 100 mL of anhydrous THF to the Grignard reagent to ensure efficient stirring.
Addition: Dissolve Cyclohexanecarbaldehyde (56.1 g) in 100 mL anhydrous THF. Transfer to the addition funnel.
Critical Step: Add the aldehyde solution dropwise over 45–60 minutes . Maintain internal temperature < 10 °C . The reaction is highly exothermic.
Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2 hours.
QC Check: TLC (Hexane/EtOAc 4:1) should show consumption of aldehyde (
) and formation of alcohol ().
Quench: Cool back to 0 °C. Carefully quench by dropwise addition of saturated
solution (200 mL) . Caution: Vigorous gas evolution.
Workup:
Transfer to a separatory funnel.[2] Separate layers.
Extract the aqueous phase with Ethyl Acetate (
).
Combine organics and wash with Brine (
).
Dry over anhydrous
, filter, and concentrate in vacuo.
Result: Expect ~65–70 g of crude colorless oil. Proceed directly to acetylation or distill (bp ~90 °C @ 15 mmHg) if high purity is required immediately.
Module 2: Acetylation to 1-Cyclohexyl-1-propyl Acetate
Objective: Convert crude alcohol to final ester.
Reagents
Crude 1-Cyclohexyl-1-propanol: ~71 g (0.50 mol theoretical)
Acetic Anhydride (
): 76.5 g (0.75 mol, 1.5 equiv)
Triethylamine (
): 76 g (0.75 mol, 1.5 equiv)
DMAP (4-Dimethylaminopyridine): 0.61 g (5 mmol, 1 mol%)
Solvent: Dichloromethane (DCM) (400 mL)
Procedure
Setup: 1 L RBF equipped with a magnetic stir bar and addition funnel.
Acetylation: Add Acetic Anhydride dropwise via addition funnel over 30 minutes.
Mechanistic Insight: DMAP acts as a hyper-nucleophilic acyl transfer catalyst, forming a reactive N-acylpyridinium intermediate that reacts with the secondary alcohol much faster than the anhydride alone [1].
Completion: Warm to RT and stir for 3 hours.
QC Check: TLC should show complete disappearance of the alcohol spot.
Workup (The "Wash" Cycle):
Quench: Add 100 mL water to hydrolyze excess anhydride (stir vigorously for 15 min).
Acid Wash: Wash organic layer with 1M HCl (200 mL) to remove
and DMAP. (Check aqueous pH is acidic).
Base Wash: Wash with Saturated
(200 mL) to remove acetic acid.
Final Wash: Wash with Brine, dry over
, and concentrate.
Purification & Characterization
For scalable preparation, column chromatography is inefficient. Vacuum Distillation is the standard for esters of this molecular weight.
Distillation Protocol
Apparatus: Short-path distillation head with vacuum line and manometer.
NMR Interpretation:
The diagnostic signal is the methine proton on the carbon bearing the ester group. In the alcohol, this signal is typically around 3.4 ppm. Upon acetylation, the deshielding effect of the carbonyl shifts this signal downfield to approximately 4.7–4.8 ppm . This shift is the primary indicator of successful conversion.
Process Optimization & Troubleshooting
Troubleshooting Table
Issue
Probable Cause
Corrective Action
Low Yield (Step 1)
Moisture in solvent/reagents
Ensure THF is distilled from Na/Benzophenone or use molecular sieves.
Incomplete Acetylation
Steric hindrance of secondary alcohol
Increase DMAP to 5 mol% or reflux gently (40°C).
Product Colored (Yellow)
Trace amine oxidation or polymerization
Distill product. Ensure HCl wash was thorough to remove pyridine/DMAP residues.
"Vinegar" Smell
Residual Acetic Acid
Insufficient Bicarb wash. Repeat wash until pH of aqueous layer remains 8-9.
Scalability Note
For scales >1 kg, replace DCM with Toluene in Step 2. Toluene allows for higher reaction temperatures if kinetics are slow and is environmentally preferable (green chemistry). If using Toluene, the wash sequence remains the same, but solvent removal requires a slightly higher vacuum/temperature.
References
Steglich, W., & Höfle, G. (1969). N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst. Angewandte Chemie International Edition, 8(12), 981. Link
PubChem. (n.d.).[7][8] 1-Cyclohexyl-1-propyl acetate Compound Summary. National Center for Biotechnology Information. Retrieved October 26, 2023. Link
The Good Scents Company. (n.d.). Propyl Cyclohexyl Acetate Data.[9][8][10] Retrieved October 26, 2023. Link
Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Handling and storage protocols for 1-Cyclohexyl-1-propyl acetate
Executive Summary This Application Note provides a definitive technical guide for the handling, storage, and experimental characterization of 1-Cyclohexyl-1-propyl acetate (CAS: 2114-32-1). While often utilized as a frag...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This Application Note provides a definitive technical guide for the handling, storage, and experimental characterization of 1-Cyclohexyl-1-propyl acetate (CAS: 2114-32-1). While often utilized as a fragrance ingredient due to its herbal/fruity profile, this secondary ester serves as a critical structural motif in medicinal chemistry, particularly as a hydrophobicity-modifying moiety in prodrug design and controlled-release formulations.
Given the specific steric environment of the secondary ester linkage adjacent to a cyclohexyl ring, this compound exhibits unique hydrolytic stability profiles compared to linear alkyl esters. This guide addresses the data gap in standardized handling for this specific isomer, applying the "Precautionary Principle" where specific toxicological data is limited, and detailing a self-validating protocol for assessing its stability in simulated physiological fluids.
Physicochemical Profile & Risk Assessment
Effective handling requires a precise understanding of the material's physical state and reactivity.
Table 1: Chemical Specification & Safety Profile
Property
Specification
Operational Implication
Chemical Name
1-Cyclohexyl-1-propyl acetate
Secondary ester; subject to steric hindrance.
CAS Number
2114-32-1
Verification key for supply chain integrity.
Molecular Formula
C₁₁H₂₀O₂ (MW: 184.28 g/mol )
Lipophilic; low water solubility.
Boiling Point
~220.6°C (at 760 mmHg)
Low volatility; suitable for high-vac work.
Density
0.944 g/cm³
Slightly less dense than water; forms upper layer.
Flash Point
> 85°C (Estimated)
Combustible Liquid. Class IIIA/IIIB.
Solubility
Soluble in EtOH, Et₂O, DMSO
Use DMSO for biological stock solutions.
Reactivity
Susceptible to hydrolysis
Moisture Sensitive. Requires inert atmosphere.
Causality-Driven Safety Protocol
Toxicological Uncertainty: Specific GHS data for this isomer is often incomplete. Therefore, we apply Universal Precautions based on structural analogs (e.g., Propyl cyclohexaneacetate, which is toxic if swallowed).
Inhalation Risk: While volatility is low (BP > 200°C), aerosols generated during pipetting can be potent respiratory irritants. Mandatory Engineering Control: Handle only inside a certified chemical fume hood.
Skin Absorption: The lipophilic cyclohexyl group facilitates dermal penetration. PPE Requirement: Double-gloving with Nitrile (0.11 mm minimum) is required.
Storage and Stability Protocols
The integrity of 1-Cyclohexyl-1-propyl acetate is compromised primarily by moisture-induced hydrolysis, which cleaves the ester into 1-cyclohexyl-1-propanol and acetic acid.
The "Dry-Cold" Storage Standard
Container Selection: Amber borosilicate glass with a Teflon (PTFE) lined cap. Avoid polyethylene (PE) liners, which can leach plasticizers into organic esters.
Headspace Management: Upon receipt, the vessel must be purged with Argon or Nitrogen for 30 seconds to displace atmospheric moisture.
Temperature: Store at 2°C to 8°C . While the compound is stable at room temperature, refrigeration retards slow hydrolysis and oxidation.
Visualizing the Storage Logic
Figure 1: Decision tree for maintaining chemical integrity upon receipt. Prioritizing aliquoting prevents moisture introduction during repeated opening.
Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane).
Inlet: 250°C, Split ratio 20:1.
Oven: 60°C (1 min) → 15°C/min → 240°C.
Rationale: The non-polar column separates the ester (analyte) from the alcohol (hydrolysis product) and the acetic acid.
Data Processing & Visualization
Calculate the remaining concentration
using the ratio of Analyte Area to IS Area. Plot vs. time. The slope is the rate constant.
Workflow Diagram:
Figure 2: Kinetic stability assay workflow. The quenching step is critical to freeze the hydrolysis equilibrium before analysis.
Handling & Disposal
Spill Management: Small spills (<10 mL) should be absorbed with vermiculite. Do not use combustible materials (sawdust). Clean the surface with ethanol, then soap and water.
Waste Disposal: This compound must be treated as Organic Solvent Waste (Non-Halogenated) . Do not pour down drains. Hydrolysis products (cyclohexyl propanol) are toxic to aquatic life.
References
BOC Sciences. 1-cyclohexyl-1-propyl acetate Product Specifications and CAS Verification (CAS 2114-32-1).[] Retrieved from
National Institutes of Health (NIH) - PubChem. Propyl cyclohexaneacetate (Isomer) Safety & Hazards Data. CID 91924.[2] Retrieved from [2]
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press, 2011.[3] Retrieved from
Guidechem. 1-cyclohexyl-1-propyl acetate MSDS and Properties. Retrieved from
ChemicalBook. Cyclohexyl Acetate (Structural Analog) Safety Data Sheet. Retrieved from
Technical Support Center: Synthesis of 1-Cyclohexyl-1-propyl acetate
Welcome to the technical support center for the synthesis of 1-Cyclohexyl-1-propyl acetate. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize this este...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 1-Cyclohexyl-1-propyl acetate. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize this esterification reaction. Here, we address common challenges and provide in-depth, field-proven solutions to enhance your reaction yield and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 1-Cyclohexyl-1-propyl acetate, and what are the typical yields?
The most prevalent and direct method for synthesizing 1-Cyclohexyl-1-propyl acetate is the Fischer-Speier esterification.[1][2][3] This reaction involves the acid-catalyzed esterification of 1-cyclohexyl-1-propanol with acetic acid.
The reaction is reversible, and without optimization, yields can be moderate, often in the range of 60-70%.[3] However, by implementing strategies to shift the reaction equilibrium, yields can be significantly improved to over 90%.[3]
Q2: My yield of 1-Cyclohexyl-1-propyl acetate is consistently low. What are the primary reasons for this?
Low yields in the Fischer esterification are most commonly attributed to the reversible nature of the reaction.[2][4] The reaction between 1-cyclohexyl-1-propanol and acetic acid produces 1-Cyclohexyl-1-propyl acetate and water. As the concentration of the products increases, the reverse reaction (hydrolysis of the ester) becomes more significant, leading to an equilibrium that may not favor a high product yield.
Another significant factor can be the purity of your starting materials. The presence of water in your reactants or solvent will inhibit the forward reaction.
Q3: How can I drive the reaction equilibrium towards the product to increase the yield?
To enhance the yield, you can apply Le Châtelier's principle in the following ways:
Use an Excess of a Reactant: Employing a molar excess of one of the reactants, typically the less expensive one (in this case, often acetic acid), will shift the equilibrium towards the formation of the ester.[4][5][6]
Remove Water as it Forms: The continuous removal of water, a byproduct of the reaction, is a highly effective method to drive the reaction to completion.[4][6][7] This can be accomplished by:
Azeotropic Distillation: Using a Dean-Stark apparatus with a suitable solvent like toluene or hexane to azeotropically remove water.[1][4]
Drying Agents: Incorporating a drying agent such as molecular sieves into the reaction mixture.[7]
Q4: What are the recommended catalysts, and how do they impact the reaction?
Strong acids are typically used to catalyze the Fischer esterification.[1][5] Common choices include:
Sulfuric Acid (H₂SO₄): A strong and effective catalyst.[3][5]
p-Toluenesulfonic Acid (TsOH): Another strong acid catalyst that is often used.[1][4]
Solid Acid Catalysts: Heterogeneous catalysts like Amberlyst-15, a strongly acidic ion-exchange resin, can also be employed.[8] These have the advantage of being easily filtered out of the reaction mixture, simplifying the workup process.
The catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[1][6][7]
Q5: I am observing an impurity with a lower boiling point than my product. What could it be?
A common byproduct in the acid-catalyzed reaction of alcohols is the corresponding alkene, formed through a dehydration side reaction.[4] In this synthesis, 1-cyclohexyl-1-propanol can dehydrate to form 1-propylidenecyclohexane. This is more likely to occur at higher reaction temperatures.
To minimize this side reaction, consider using a milder acid catalyst or lowering the reaction temperature.[4]
Troubleshooting Guide
Issue 1: Low or No Product Formation
Potential Cause
Troubleshooting Step
Scientific Rationale
Inactive Catalyst
Use fresh, anhydrous acid catalyst.
The catalyst's role is to protonate the carboxylic acid, activating it for nucleophilic attack. Moisture can deactivate the catalyst.
Wet Reactants/Solvent
Ensure all reactants and solvents are anhydrous.
The presence of water will shift the equilibrium to the left, favoring the starting materials.
Insufficient Heat
Monitor the reaction temperature to ensure it reaches the desired reflux temperature.
The esterification reaction requires an activation energy that is typically overcome by heating.
Issue 2: Product Contaminated with Starting Materials
Potential Cause
Troubleshooting Step
Scientific Rationale
Incomplete Reaction
Increase reaction time or consider using a more efficient method for water removal.
The reaction may not have reached equilibrium or completion. Driving the equilibrium forward will consume more of the starting materials.
Inefficient Purification
Improve the purification process. This may involve more thorough washing steps or fractional distillation.
Unreacted carboxylic acid can be removed by washing with a mild base (e.g., sodium bicarbonate solution). Unreacted alcohol can be separated by careful distillation.
Issue 3: Formation of Undesired Byproducts
Potential Cause
Troubleshooting Step
Scientific Rationale
Dehydration of Alcohol
Lower the reaction temperature and/or use a milder acid catalyst.
Higher temperatures and strong acids can promote the E1 elimination of water from the alcohol to form an alkene.[9]
Ether Formation
Use a molar excess of the carboxylic acid rather than the alcohol.
While less common for secondary alcohols, self-condensation of the alcohol to form an ether can occur under acidic conditions.
Issue 4: Difficulty in Product Isolation
Potential Cause
Troubleshooting Step
Scientific Rationale
Emulsion during Workup
Add a saturated brine solution during the aqueous workup.
The increased ionic strength of the aqueous layer helps to break up emulsions, facilitating phase separation.[4]
Incomplete Neutralization
Ensure complete neutralization of the acid catalyst by washing with a base until effervescence ceases.
Residual acid can catalyze the hydrolysis of the ester back to the starting materials during workup and purification.
Experimental Protocols
Optimized Fischer Esterification of 1-Cyclohexyl-1-propanol
This protocol is designed to maximize the yield of 1-Cyclohexyl-1-propyl acetate by utilizing an excess of acetic acid and azeotropic removal of water.
Materials:
1-Cyclohexyl-1-propanol
Glacial Acetic Acid
p-Toluenesulfonic acid (TsOH)
Toluene
5% Sodium Bicarbonate Solution
Saturated Sodium Chloride (Brine) Solution
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
Apparatus Setup: Assemble a reflux apparatus with a round-bottom flask, a Dean-Stark trap, and a condenser.
Reactant Charging: To the round-bottom flask, add 1-cyclohexyl-1-propanol (1.0 eq), glacial acetic acid (2.0 eq), p-toluenesulfonic acid (0.05 eq), and toluene.
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue the reflux until no more water is collected.
Workup:
Cool the reaction mixture to room temperature.
Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution until the cessation of CO₂ evolution.
Wash with a saturated brine solution.
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
Purification:
Filter to remove the drying agent.
Remove the toluene by rotary evaporation.
Purify the crude ester by vacuum distillation to obtain pure 1-Cyclohexyl-1-propyl acetate.
Visualizing the Process
Reaction Pathway
Caption: A logical workflow for troubleshooting low ester yield.
References
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
University of Colorado Boulder. (n.d.). Experiment 22 – The Fischer Esterification. Retrieved from [Link]
BYJU'S. (2019, January 23). Fischer esterification reaction. Retrieved from [Link]
Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]
J&K Scientific LLC. (2021, February 23). Fischer Esterification. Retrieved from [Link]
ACS Publications. (2025, December 26). Preparation of Cyclohexyl Acetate: An Experiment in Green Organic Chemistry. Journal of Chemical Education. Retrieved from [Link]
Google Patents. (n.d.). CN103787877B - Preparation method of cyclohexyl acetate.
Google Patents. (n.d.). CN102875371A - Method for synthesizing cyclohexyl acetate from cyclohexene.
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
PubChem. (n.d.). 1-Cyclohexyl-1-propanol, (S)-. Retrieved from [Link]
ResearchGate. (n.d.). Production of Cyclohexyl Acetate using Batch Reactor and Reactive Chromatography. Retrieved from [Link]
ResearchGate. (n.d.). PRODUCTION OF PROPYL ACETATE BY REACTIVE DISTILLATION: FROM EXPERIMENTS TO SIMULATION. Retrieved from [Link]
Google Patents. (n.d.). CN1733685A - Method for preparing and purifying propyl acetate.
Taylor & Francis Online. (n.d.). Propyl acetate – Knowledge and References. Retrieved from [Link]
ResearchGate. (n.d.). Study on purification of n-propyl acetate by extraction. Retrieved from [Link]
Study.com. (n.d.). What is the structure of the main product of 1-cyclohexyl-1-propanol under phosphoric acid / aqueous conditions?. Retrieved from [Link]
ACS Publications. (2023, March 30). Novel Reactive Distillation Process for Cyclohexyl Acetate Production: Design, Optimization, and Control. ACS Omega. Retrieved from [Link]
ACS Publications. (2023, March 30). Novel Reactive Distillation Process for Cyclohexyl Acetate Production: Design, Optimization, and Control. ACS Omega. Retrieved from [Link]
Technical Support Center: Purification of 1-Cyclohexyl-1-propyl Acetate
The following technical guide is designed for researchers and process chemists requiring high-purity 1-Cyclohexyl-1-propyl acetate (CAS: 2114-32-1). It addresses the specific challenges of purifying high-boiling secondar...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is designed for researchers and process chemists requiring high-purity 1-Cyclohexyl-1-propyl acetate (CAS: 2114-32-1). It addresses the specific challenges of purifying high-boiling secondary esters, where thermal sensitivity and vacuum stability are critical.
)
Boiling Point (Atm): ~220.6°C (Extrapolated)
Target Purity: >98% (GC/NMR)
Core Technical Overview
Why Vacuum Distillation?
1-Cyclohexyl-1-propyl acetate is a secondary alkyl ester . While stable at room temperature, secondary esters are prone to thermal elimination (pyrolysis) at temperatures approaching their atmospheric boiling points (>200°C). This reaction yields 1-cyclohexyl-1-propene and acetic acid, contaminating your product and degrading your yield.
The Directive: You must lower the boiling point to <100°C using high vacuum (<5 mmHg) to ensure the rate of distillation exceeds the rate of thermal decomposition.
Before applying vacuum, you must validate the "Pot Stability" to prevent in-process degradation.
The "Acid-Free" Mandate:
If your crude material comes from an acid-catalyzed esterification (e.g., Fischer speier w/
or PTSA), trace acidity is fatal during distillation. Acid catalyzes the elimination reaction.
Validation Step: Take 1 mL of crude. Add 1 mL water. Check pH. If pH < 6, you must wash the bulk crude with saturated
and brine, then dry over before distilling.
Workflow Visualization
The following diagram outlines the logical flow and decision nodes for the purification process.
Caption: Logical workflow for the purification of 1-Cyclohexyl-1-propyl acetate, emphasizing the critical acidity check to prevent thermal degradation.
Troubleshooting & FAQs
Direct solutions to common behaviors observed during the distillation of cyclohexyl esters.
Category A: Vacuum & Pressure Instability
Q: My vacuum gauge is fluctuating, and the temperature won't stabilize. What is happening?A: This is likely "Outgassing" or "Virtual Leaks."
Residual Solvent: If you didn't rotovap thoroughly, residual acetic acid or solvent is boiling off violently. Action: Stop heating, let the trap catch the volatiles, then resume.
Degradation: If the pressure spikes only when the bath gets hot (>140°C), your product is decomposing into propene gas. Action:Stop immediately. Your crude is likely acidic. Cool down, neutralize (see Section 2), and restart.
Q: I cannot reach <5 mmHg. The pump is running, but pressure is stuck at 20 mmHg.A: Check your Cold Trap .
Cyclohexyl esters and their precursors (alcohols) are viscous and can condense in vacuum lines. However, the most common culprit is acetic acid saturation in the pump oil.
Fix: Change pump oil immediately. Ensure your cold trap is using Dry Ice/Isopropanol (-78°C) or Liquid Nitrogen to trap acetic acid vapors before they hit the pump.
Category B: Product Quality & Separation
Q: The distillate is coming over cloudy or milky.A: This indicates Azeotropic Water or Aerosol Formation (Fogging).
Mechanism: Trace water forms an azeotrope with the ester or impurities.
Fix: Gently heat the distillation path (vapour arm) with a heat gun to collapse the aerosol. If the cloudiness persists in the receiving flask, dry the fraction with molecular sieves (3Å) post-distillation.
Q: How do I separate the unreacted 1-cyclohexyl-1-propanol from the ester? Their boiling points are close.A: This is the most difficult separation. The alcohol often boils only 10–15°C lower than the ester.
Protocol: Use a Vigreux column (15–20 cm) to increase theoretical plates.
Refractive Index Monitoring:
Alcohol RI: ~1.465
Ester RI: ~1.450
Collect small fractions. As soon as the RI drops and stabilizes at 1.450, you are in the pure product zone.
Category C: Appearance
Q: My pot residue turned black/tarry. Did I lose everything?A: The residue is likely polymerized side products. If your main fraction is clear and colorless (or pale yellow), your product is safe.
Prevention: Do not distill to dryness. Always leave 5–10 mL in the pot to prevent the "dry bake" of peroxides or unstable impurities.
Detailed Experimental Protocol
Apparatus:
Short-path distillation head (for <5g scale) or Vigreux column setup (for >10g scale).
Cow receiver (3-way pig) to swap fractions without breaking vacuum.
Magnetic stir bar (egg-shaped for high viscosity).
Vacuum pump capable of <1 mmHg (Torr).
Manometer/Digital Vacuum Gauge.
Step-by-Step:
System Preparation:
Charge the boiling flask (max 60% full).
Add stir bar.[1] Do not use boiling stones (they become useless once vacuum is broken).
Grease all joints (Dow Corning High Vacuum Grease). Clip all joints.
Degassing (Ambient Temp):
Turn on stirring (medium speed).
Apply vacuum slowly. Volatiles will foam. Control vacuum with a bleed valve until foaming subsides.
Wait until pressure stabilizes at target (e.g., 1 mmHg).
The Heat Ramp:
Begin heating oil bath. Set bath temp to approx 50°C.
Increase bath temp in 10°C increments.
Observation: Watch the "condensate ring" rise in the column.
Technical Support Guide: Purification of 1-Cyclohexyl-1-propyl Acetate
Introduction: The Separation Challenge Subject: Removal of unreacted 1-cyclohexyl-1-propanol from 1-cyclohexyl-1-propyl acetate mixtures. The Core Problem: Synthesizing 1-cyclohexyl-1-propyl acetate typically involves th...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Separation Challenge
Subject: Removal of unreacted 1-cyclohexyl-1-propanol from 1-cyclohexyl-1-propyl acetate mixtures.
The Core Problem:
Synthesizing 1-cyclohexyl-1-propyl acetate typically involves the esterification of 1-cyclohexyl-1-propanol. However, this specific substrate presents a kinetic challenge: it is a secondary alcohol with significant steric hindrance due to the adjacent cyclohexyl ring. Consequently, acylation reactions often stall before completion, leaving residual alcohol.
Why Standard Distillation Fails:
Simple fractional distillation is frequently ineffective for this specific mixture because:
Boiling Point Proximity: The acetylation of the alcohol increases molecular weight but removes hydrogen bonding, often resulting in boiling points that are frustratingly similar (typically within 10-15°C).
Azeotrope Formation: Cyclohexyl derivatives frequently form azeotropes, making physical separation impossible without entrainers.
This guide details three chemically distinct workflows to resolve this mixture, categorized by scale and equipment availability.
Decision Matrix: Selecting Your Protocol
Use the following logic flow to determine the optimal purification strategy for your specific situation.
Caption: Strategic decision tree for selecting the purification method based on scale and resource constraints.
Method 1: Solid-Phase Scavenging (The "Clean" Approach)
Best For: Small scale (<500 mg), high-throughput screening, or medicinal chemistry where speed is critical.
The Science:
Polymer-supported isocyanate (PS-Isocyanate) resins act as electrophilic scavengers. They react selectively with nucleophiles (the unreacted alcohol) to form a carbamate linkage covalently bound to the polymer bead. The desired product (the ester) remains in solution and is isolated by simple filtration.
Protocol
Dissolution: Dissolve the crude mixture in anhydrous dichloromethane (DCM) or THF (approx. 10 mL/g).
Calculation: Calculate the theoretical excess of unreacted alcohol (based on TLC or GC/MS). Add 3 equivalents of PS-Isocyanate resin relative to the estimated alcohol impurity.
Incubation: Shake or stir gently at room temperature for 2–4 hours.
Note: Do not use magnetic stir bars with resin, as they grind the beads. Use an orbital shaker.
Filtration: Filter the mixture through a fritted glass funnel or a cotton plug.
Rinse: Wash the resin beads with DCM (2 x 5 mL) to recover any entrained ester.
Concentration: Evaporate the solvent. The residue is your purified ester.
Method 2: Chemical Derivatization (The "Scale-Up" Approach)
Best For: Large scale (>5 g), process chemistry, or when chromatography is too expensive.
The Science:
Since the alcohol is difficult to separate physically, we modify it chemically to change its solubility profile. By reacting the residual alcohol with succinic anhydride , we convert it into a hemisuccinate ester . This new species contains a free carboxylic acid, making it soluble in aqueous base, while your target ester remains in the organic layer.
Caption: Chemical workflow transforming the neutral alcohol impurity into a water-soluble species.
Protocol
Setup: To the crude reaction mixture (or the isolated crude oil dissolved in DCM), add Succinic Anhydride (2.0 equiv relative to estimated alcohol) and DMAP (0.1 equiv).
Reaction: Add Triethylamine (2.0 equiv) and stir at room temperature for 4–12 hours (or reflux for 2 hours if kinetics are slow).
Quench: Cool the mixture.
Wash 1 (Acidic): Wash with 1M HCl (to remove DMAP/Triethylamine).
Mechanism:[1][2][3] The bicarbonate deprotonates the hemisuccinate, pulling the alcohol-derivative into the water layer.
Isolation: Dry the organic layer (MgSO₄), filter, and concentrate.
Method 3: Flash Chromatography (The Standard)
Best For: General laboratory purification, ensuring >99% purity.
The Science:
Silica gel chromatography separates based on polarity. The alcohol (H-bond donor) interacts strongly with the silanols on the silica surface, retaining it longer than the ester (H-bond acceptor only).
Solvent System Optimization
Due to the lipophilic nature of the cyclohexyl group, standard Hexane/Ethyl Acetate gradients are effective.
Compound
Polarity
Rf (10% EtOAc/Hexane)
Rf (20% EtOAc/Hexane)
1-Cyclohexyl-1-propyl acetate
Low
~0.50
~0.75
1-Cyclohexyl-1-propyl alcohol
Medium
~0.15
~0.35
Protocol
TLC Spotting: Visualize using Phosphomolybdic Acid (PMA) or Vanillin stain. These compounds are not UV-active enough for reliable detection at 254 nm unless a co-eluting aromatic impurity is present.
Column Packing: Use a silica ratio of 40:1 (Silica:Compound).
Gradient:
Start: 100% Hexanes (1 CV - Column Volume)
Ramp: 0% to 10% EtOAc in Hexanes over 5 CV.
Hold: 10% EtOAc until the ester elutes.
Flush: 50% EtOAc to remove the alcohol if mass balance is required.
Troubleshooting & FAQ
Q: I tried distillation, but my product NMR still shows an alcohol peak. Why?A: You likely formed an azeotrope. Cyclohexyl derivatives are notorious for this. Furthermore, if you used high vacuum, the boiling point difference might have compressed, making separation even harder. Switch to Method 3 (Derivatization) to chemically remove the alcohol.
Q: The reaction is stuck at 80% conversion. Can I just add more acetyl chloride?A: The reaction likely stalled due to the steric bulk of the cyclohexyl group hindering the attack on the carbonyl. Rather than adding more reagent (which creates more byproducts), it is cleaner to stop the reaction and use Method 1 (Scavenging) or Method 3 (Derivatization) to remove the 20% unreacted starting material.
Q: How do I visualize the alcohol on TLC? It doesn't show up under UV.A: 1-Cyclohexyl-1-propanol lacks a chromophore. You must use a chemical stain.
PMA (Phosphomolybdic Acid): Heat gun required. Alcohol appears as a dark blue/black spot.
KMnO₄ (Potassium Permanganate): Alcohol appears as a yellow spot on a purple background.
Q: Can I use simple acidic washes to remove the alcohol?A: No. Alcohols are neutral. They will not protonate significantly under standard wash conditions (like 1M HCl) to move into the aqueous layer. You must derivatize them (Method 3) to make them extractable.
Succinic Anhydride Purification: Bouzemi, N., et al. "Lipase-catalyzed resolution of secondary aryl–alkyl alcohols." Journal of Molecular Catalysis B: Enzymatic, 2006. (Validates the succinic anhydride separation logic). Link
Flash Chromatography Basics: Still, W. C., Kahn, M., & Mitra, A. "Rapid chromatographic techniques for preparative separations with moderate resolution."[5] Journal of Organic Chemistry, 1978, 43(14), 2923–2925.[5] Link
Azeotropic Data: Separation of cyclohexane-1-propanol by batch extractive distillation. ResearchGate.[6][7] Link
Technical Support Center: Minimizing Side Reactions in Cyclohexyl Ester Formation
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and minimize common side reactions encountered during the acid-ca...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and minimize common side reactions encountered during the acid-catalyzed synthesis of cyclohexyl esters. By understanding the underlying mechanisms and optimizing reaction parameters, you can significantly improve the yield and purity of your desired product.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered when synthesizing cyclohexyl esters via methods like the Fischer-Speier esterification.
Q1: My cyclohexyl ester synthesis has a very low yield. What are the most likely culprits?
Low yield in a Fischer esterification is typically due to two main factors: an incomplete reaction due to equilibrium limitations, and the loss of starting material to side reactions.[1][2] The primary competing reactions are the acid-catalyzed dehydration of cyclohexanol to form cyclohexene and the formation of dicyclohexyl ether. Both are promoted by the same acidic conditions required for esterification.
Q2: Why does my reaction mixture turn dark brown or black at higher temperatures?
Darkening of the reaction mixture, especially when using strong acid catalysts like sulfuric acid (H₂SO₄), often indicates decomposition or polymerization.[3] H₂SO₄ is a strong dehydrating agent and can promote the formation of cyclohexene, which can then polymerize under acidic conditions.[4] Overheating the reaction can exacerbate these degradation pathways.
Q3: Is there a superior acid catalyst to sulfuric acid for this reaction?
While sulfuric acid is a common and inexpensive catalyst, it can lead to impure esters due to its strong dehydrating nature.[4] For secondary alcohols like cyclohexanol that are prone to dehydration, p-toluenesulfonic acid (p-TsOH) is often a better choice as it is a milder, non-oxidizing acid.[1][5] Heterogeneous catalysts, such as the ion-exchange resin Amberlyst-15, are also highly effective, simplifying purification and often leading to higher selectivity with fewer byproducts.[1][6][7]
Q4: How can I effectively drive the reaction equilibrium towards the ester product?
The Fischer esterification is a reversible reaction.[8][9] According to Le Châtelier's principle, the equilibrium can be shifted to favor the product by either using a large excess of one of the reactants (typically the less expensive one) or by removing a product as it forms.[1][8][10] The most effective strategy is the continuous removal of the water byproduct using a Dean-Stark apparatus.[8][11][12]
Part 2: Mechanistic Deep Dive: The Competition for the Protonated Alcohol
The crux of the problem lies in the fate of the protonated cyclohexanol intermediate. Once the hydroxyl group is protonated by the acid catalyst, it becomes an excellent leaving group (water) and generates a secondary carbocation. This carbocation is a key branch point leading to either the desired product or unwanted byproducts.
Desired Pathway: Fischer Esterification
The intended reaction involves the nucleophilic attack of the carboxylic acid on the protonated alcohol, which, after a series of proton transfers and the elimination of water, yields the cyclohexyl ester.[8][9]
Caption: The desired Fischer esterification pathway.
Side Reaction 1: E1 Dehydration to Cyclohexene
If the carbocation intermediate loses a proton from an adjacent carbon instead of being attacked by the carboxylic acid, it results in the formation of cyclohexene. This elimination (E1) reaction is a major side reaction.[13][14]
Caption: Competing E1 dehydration pathway to cyclohexene.
Side Reaction 2: Sₙ2 Ether Formation
A second molecule of cyclohexanol can act as a nucleophile and attack the protonated cyclohexanol, leading to the formation of dicyclohexyl ether via an Sₙ2-type mechanism.[15][16] This is more likely to occur at higher concentrations of the alcohol.
Caption: Competing Sₙ2 pathway to dicyclohexyl ether.
Part 3: Troubleshooting Guide
Use this guide to diagnose and resolve specific issues encountered during your experiment.
Caption: A logical workflow for troubleshooting low ester yield.
Q5: I ran a GC/MS on my crude product and see a significant peak for a compound with m/z = 82. What is it and how do I prevent it?
A peak with a mass-to-charge ratio (m/z) of 82 strongly suggests the presence of cyclohexene, the product of cyclohexanol dehydration.[13] This indicates that the reaction temperature may be too high or the acid catalyst is too aggressive.
Solution: Lower the reaction temperature. If using a solvent like toluene with a Dean-Stark trap, the reaction temperature is controlled by the solvent's boiling point (approx. 110 °C), which is often a good balance.[1] If refluxing without a solvent, you risk overheating. Consider switching from H₂SO₄ to p-TsOH or a solid acid catalyst like Amberlyst-15.[1][4]
Q6: My final product is contaminated with a high-boiling impurity. What could it be?
A high-boiling impurity is likely dicyclohexyl ether.[15] This byproduct can co-distill with your product, making purification difficult.[15] It is formed when a molecule of cyclohexanol attacks a protonated cyclohexanol.
Solution: This side reaction is influenced by the concentration of cyclohexanol. Avoid using a very large excess of the alcohol. If possible, use an excess of the carboxylic acid instead. Lowering the reaction temperature can also help disfavor this bimolecular reaction.
Q7: My reaction seems to stall, and NMR analysis shows significant amounts of unreacted cyclohexanol and carboxylic acid even after prolonged heating. Why?
This is a classic sign that the reaction has reached equilibrium.[8][9] The formation of water as a byproduct creates the potential for the reverse reaction (ester hydrolysis) to occur at a similar rate to the forward reaction (esterification).
Solution: You must actively remove water from the reaction mixture. The most efficient method is azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene or hexane.[1][8] This continuously removes water, preventing the reverse reaction and driving the synthesis to completion.[12]
Strong dehydrating agent, promotes charring and cyclohexene formation.[3][4] Difficult to remove.
Robust primary alcohols where side reactions are minimal.
p-Toluenesulfonic Acid (p-TsOH)
Solid, easy to handle. Strong acid but less oxidizing/dehydrating than H₂SO₄.[1][5]
More expensive than H₂SO₄.
Secondary alcohols like cyclohexanol where dehydration is a concern.
Amberlyst-15 (Ion-Exchange Resin)
Heterogeneous (easily filtered off).[6] High selectivity, reusable, minimizes byproducts.[1][7][18]
Higher cost, may require higher catalyst loading. Slower reaction rates.
Reactions where high purity is critical and easy workup is desired.
Part 4: Experimental Protocols
Protocol 1: Optimized Fischer Esterification of Cyclohexanol with Acetic Acid
This protocol utilizes a Dean-Stark trap to maximize yield by continuously removing water.
Materials:
Cyclohexanol
Glacial Acetic Acid
p-Toluenesulfonic acid (p-TsOH) monohydrate
Toluene
5% aqueous Sodium Bicarbonate (NaHCO₃) solution
Saturated Sodium Chloride (Brine) solution
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Round-bottom flask, Dean-Stark trap, reflux condenser, heating mantle, magnetic stirrer.
Procedure:
Setup: Assemble the reaction apparatus (flask, Dean-Stark trap, and condenser) and ensure all glassware is dry.[1]
Reagents: To a 250 mL round-bottom flask, add cyclohexanol (e.g., 0.2 mol), acetic acid (e.g., 0.24 mol, 1.2 equivalents), toluene (approx. 80 mL), and a catalytic amount of p-TsOH (e.g., 1-2% of the limiting reagent's mass).[5]
Reaction: Heat the mixture to a gentle reflux using a heating mantle. You should observe toluene and water co-distilling and collecting in the Dean-Stark trap. The denser water will separate to the bottom of the trap while the toluene overflows back into the reaction flask.[8][11]
Monitoring: Continue the reflux until no more water collects in the trap (typically 2-4 hours). The theoretical volume of water can be calculated beforehand to monitor progress.
Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
Protocol 2: Workup and Purification
This procedure removes the catalyst and unreacted starting materials to isolate the pure cyclohexyl acetate.
Transfer: Pour the cooled reaction mixture into a separatory funnel.
Aqueous Wash: Wash the organic layer sequentially with:
Water (to remove the bulk of the p-TsOH).
5% NaHCO₃ solution (to neutralize any remaining acid; be sure to vent the funnel frequently to release CO₂ gas).[17]
Saturated brine solution (to help break any emulsions and remove excess water).[1]
Drying: Separate the organic layer and transfer it to an Erlenmeyer flask. Dry the solution over anhydrous magnesium sulfate or sodium sulfate.[1]
Filtration: Filter the solution to remove the drying agent.
Solvent Removal: Remove the toluene solvent using a rotary evaporator.
Purification: Purify the resulting crude ester by fractional distillation to obtain the final, pure cyclohexyl acetate (b.p. ~173 °C).[19][20]
References
Study.com. (n.d.). Dehydration of Cyclohexanol | Definition & Mechanism. Retrieved from [Link][13]
University of Colorado Boulder. (n.d.). Synthesis of Cyclohexene The Dehydration of Cyclohexanol. Retrieved from [Link][21]
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link][8]
Chemistry LibreTexts. (2024, September 1). 2.2: Preparation of Cyclohexene from Cyclohexanol. Retrieved from [Link][15]
Simon Fraser University. (n.d.). Experiment 8: Preparation of Cyclohexene from Cyclohexanol. Retrieved from [Link][14]
University of Wisconsin-Madison. (2006). Organic Chemistry- Esterification Using a Dean-Stark Trap. Retrieved from [Link][22]
One Part of Chemistry. (2011, May 6). Dehydration of An Alcohol: Cyclohexanol and Cyclohexene. Retrieved from [Link][3]
Wikipedia. (n.d.). Dean–Stark apparatus. Retrieved from [Link][11]
JoVE. (2017, February 22). Video: Dean-Stark Trap: Principle, Use in Chemical Reactions. Retrieved from [Link][12]
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link][5]
Yadav, G. D., & Bokade, V. V. (1996). Selective synthesis of perfumery grade cyclohexyl esters from cyclohexene and carboxylic acids over ion exchange resins: An example of 100% atom economy. Applied Catalysis A: General, 147(2), 299-315.[6]
Chegg. (2017, December 6). Dicyclohexyl ether is one potential byproduct that could be formed during the sulfuric-acid catalyzed dehydration of cyclohexanol. Provide a mechanism for this reaction. Retrieved from [Link][16]
Yadav, G. D., & Krishnan, M. S. (1999). Heterogeneous Catalysis in Esterification Reactions: Preparation of Phenethyl Acetate and Cyclohexyl Acetate by Using a Variety of Solid Acidic Catalysts. Organic Process Research & Development, 3(6), 426-434.[7]
Sciencemadness Discussion Board. (2020, November 4). Choosing an acid catalyst. Retrieved from [Link][4]
Hu, Y., et al. (2023). Novel Reactive Distillation Process for Cyclohexyl Acetate Production: Design, Optimization, and Control. ACS Omega, 8(15), 13192-13201.[19]
Hu, Y., et al. (2023). Novel Reactive Distillation Process for Cyclohexyl Acetate Production: Design, Optimization, and Control. PMC. Retrieved from [Link][20]
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link][9]
University of Missouri-St. Louis. (n.d.). 22. The Fischer Esterification. Retrieved from [Link][17]
MDPI. (2025, July 25). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link][18]
Wyzant. (2020, April 3). What are the different ways (variations) of driving and controlling an esterification reaction and how do they drive the reaction?. Retrieved from [Link][10]
Quora. (2019, April 7). Why would you never expect to get 100% yield during synthesis of ester, as specifically as you can for ester?. Retrieved from [Link][2]
Optimizing catalyst concentration for 1-Cyclohexyl-1-propyl acetate production
Executive Summary: The "Goldilocks" Zone Synthesizing 1-Cyclohexyl-1-propyl acetate (CAS: 2114-32-1) presents a specific steric challenge. Unlike primary alcohols, the secondary alcohol precursor (1-cyclohexyl-1-propanol...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "Goldilocks" Zone
Synthesizing 1-Cyclohexyl-1-propyl acetate (CAS: 2114-32-1) presents a specific steric challenge. Unlike primary alcohols, the secondary alcohol precursor (1-cyclohexyl-1-propanol ) possesses significant steric bulk due to the adjacent cyclohexyl ring and the propyl chain.
This steric hindrance creates a critical sensitivity to catalyst concentration:
Too Low: Reaction stalls due to the high activation energy barrier of the crowded transition state.
Too High:
Chemical Catalysis: Induces rapid dehydration (elimination) to alkenes (1-cyclohexyl-1-propene) or polymerization ("tarring").
Biocatalysis:[1][2] Causes enzyme agglomeration, severe mass transfer limitations, or hydrolytic competition.
This guide provides a bifurcated troubleshooting approach for Chemical (Acid) and Enzymatic (Lipase) routes, tailored for high-purity applications.
Decision Matrix: Selecting Your Catalytic Route
Before optimizing concentration, verify your route matches your purity requirements (specifically stereochemistry).
Figure 1: Decision tree for selecting the catalytic strategy based on stereochemical requirements and scale.
Module A: Chemical Catalysis (Sulfuric Acid / p-TSA)
Context: Traditional Fischer esterification.[3] High rate, low cost, but high risk of side reactions.
Troubleshooting Guide
Symptom
Probable Cause
Mechanism
Corrective Action
Reaction turns black/dark brown
Catalyst Concentration > 5 mol%
Oxidative dehydration and polymerization of the alcohol initiated by localized super-acidity.
Reduce Catalyst: Switch to 0.5–1.0 mol%. Protocol: Add acid dropwise to chilled alcohol before heating.
Low Yield (<60%) despite reflux
Equilibrium Limitation
Water accumulation drives the reverse hydrolysis reaction ().
Azeotropic Removal: Use Dean-Stark trap with Toluene/Cyclohexane. Desiccant: Add activated Molecular Sieves (3Å) to the pot.
Formation of Alkenes (Elimination)
High Temperature + High Acid
E1 Elimination mechanism competes with nucleophilic attack.
Q: Why does my reaction stall at 65% conversion even with excess acetic acid?A: You have likely reached thermodynamic equilibrium. Unlike primary alcohols, the steric bulk of the cyclohexyl group makes the forward rate constant (
) slower, allowing water to compete effectively.
Fix: You must break equilibrium. Do not add more catalyst. Instead, add a water scavenger (DCC or molecular sieves) or use a binary solvent azeotrope to physically remove water.
Q: Can I use heterogeneous acid resins (e.g., Amberlyst-15) to avoid "black tar"?A: Yes, this is highly recommended for drug development.
Optimization: Loading should be 10–15 wt% relative to the alcohol.
Critical Step: You must pre-swell the resin in the solvent for 2 hours before adding reactants to ensure active sites are accessible.
Module B: Enzymatic Catalysis (Lipase CALB)
Context: High-value synthesis, Kinetic Resolution of chiral 1-cyclohexyl-1-propanol.
Catalyst: Candida antarctica Lipase B (immobilized, e.g., Novozym 435).
The "Weisz-Prater" Problem (Mass Transfer)
In immobilized enzymes, adding more catalyst does not always equal faster rates. If the reaction is diffusion-limited , adding more beads just increases viscosity and aggregation without improving rate.
Troubleshooting Guide
Symptom
Probable Cause
Mechanism
Corrective Action
Rate plateaus despite adding enzyme
Internal Mass Transfer Limitation
Substrate cannot diffuse into the porous bead fast enough to saturate active sites.
Check Agitation: Ensure < 200 rpm (to avoid bead grinding) but sufficient for suspension. Solvent: Switch to lower viscosity solvent (Heptane vs. Hexane).
Enzyme clumps together
Water Activity () too high
Excess water acts as a "glue" between hydrophilic resin supports.
Dry Solvents: Use anhydrous solvents. Hydration: Pre-equilibrate enzyme at fixed (e.g., over saturated salt solution) rather than adding water directly.
Slow conversion of the (S)-enantiomer
Enantioselectivity (E-value)
CALB prefers the (R)-enantiomer of secondary alcohols. The (S)-form reacts much slower.
Kinetic Resolution: Stop reaction at 50% conversion. The product is (R)-ester; the remaining alcohol is (S)-alcohol.
Visualizing the Enzymatic Pathway
Figure 2: Ping-Pong Bi-Bi mechanism of Lipase B. Note the competitive hydrolysis pathway (dashed red) if water is not controlled.
Standardized Optimization Protocol
Use this protocol to determine the optimal catalyst loading for your specific reactor geometry.
Technical Support Center: Troubleshooting the Hydrolysis of 1-Cyclohexyl-1-propyl acetate in Aqueous Media
Welcome to the technical support center for the hydrolysis of 1-Cyclohexyl-1-propyl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the hydrolysis of 1-Cyclohexyl-1-propyl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address frequently asked questions regarding this specific ester hydrolysis. Our focus is on providing scientifically grounded solutions to common experimental challenges.
I. Frequently Asked Questions (FAQs)
Q1: What are the expected products of 1-Cyclohexyl-1-propyl acetate hydrolysis?
The hydrolysis of 1-Cyclohexyl-1-propyl acetate breaks the ester bond, yielding 1-cyclohexyl-1-propanol and acetic acid.
Q2: Is the hydrolysis of this ester reversible?
Under acidic conditions, the hydrolysis of esters is a reversible reaction.[1] To drive the reaction to completion, it is often necessary to use a large excess of water. In contrast, base-catalyzed hydrolysis, also known as saponification, is considered irreversible because the carboxylic acid is deprotonated to form a carboxylate salt, which is unreactive towards the alcohol.[1][2]
Q3: What general factors influence the rate of hydrolysis?
The rate of hydrolysis for 1-Cyclohexyl-1-propyl acetate is primarily influenced by pH, temperature, and the presence of catalysts.[3] Generally, the reaction rate increases with higher temperatures and at pH values that are either strongly acidic or basic.[3] The structure of the ester itself, particularly steric hindrance around the carbonyl group, also plays a significant role.[4][5]
Q4: How does the structure of 1-Cyclohexyl-1-propyl acetate affect its hydrolysis rate compared to simpler esters?
The presence of a bulky cyclohexyl group and a propyl group attached to the carbonyl carbon introduces significant steric hindrance.[4] This bulkiness can impede the approach of the nucleophile (water or hydroxide ion) to the carbonyl carbon, potentially slowing down the rate of hydrolysis compared to less hindered esters like ethyl acetate.[5]
Q5: Can this hydrolysis occur without a catalyst?
Yes, neutral hydrolysis can occur, but it is typically a very slow process.[6] For practical laboratory and industrial applications, acid or base catalysis is almost always employed to achieve a reasonable reaction rate.
II. Troubleshooting Guide
This section addresses specific problems you might encounter during the hydrolysis of 1-Cyclohexyl-1-propyl acetate.
Issue 1: Slow or Incomplete Hydrolysis
Symptoms:
Low yield of 1-cyclohexyl-1-propanol and acetic acid.
Significant amount of unreacted 1-Cyclohexyl-1-propyl acetate remaining after the expected reaction time.
Potential Causes & Solutions:
Potential Cause
Scientific Rationale
Recommended Solution
Insufficient Catalyst Concentration
The rate of both acid and base-catalyzed hydrolysis is dependent on the concentration of the catalyst (H+ or OH-).[6] Too little catalyst will result in a slow reaction rate.
Acid Catalysis: Ensure a sufficient concentration of a strong acid (e.g., 0.5 M to 1 M HCl or H₂SO₄).[7] Base Catalysis: Use a stoichiometric amount or a slight excess of a strong base (e.g., NaOH or KOH) relative to the ester.
Low Reaction Temperature
Hydrolysis reactions, like most chemical reactions, have an activation energy barrier. Increasing the temperature provides the molecules with more kinetic energy to overcome this barrier, thus increasing the reaction rate.[3]
Increase the reaction temperature. Refluxing the reaction mixture is a common technique to accelerate ester hydrolysis. Monitor for potential side reactions at higher temperatures.
Poor Solubility of the Ester
1-Cyclohexyl-1-propyl acetate has limited solubility in purely aqueous media.[8] If the ester is not adequately dispersed, the reaction will be limited by the surface area available for the reaction, leading to a slow, heterogeneous reaction.
Add a co-solvent such as dioxane, ethanol, or isopropanol to increase the solubility of the ester in the aqueous phase.[9] Vigorous stirring is also crucial to maximize the interface between the organic and aqueous phases.
Steric Hindrance
The bulky cyclohexyl and propyl groups sterically hinder the nucleophilic attack on the carbonyl carbon, which is the rate-determining step in the hydrolysis mechanism.[5]
While the structure cannot be changed, overcoming this inherent low reactivity may require more forcing conditions, such as higher temperatures, longer reaction times, or more concentrated catalysts.
Issue 2: Undesired Side Reactions or Byproduct Formation
Symptoms:
Presence of unexpected peaks in analytical data (GC, HPLC, NMR).
Lower than expected selectivity for the desired products.
Potential Causes & Solutions:
Potential Cause
Scientific Rationale
Recommended Solution
Elimination Reaction (Dehydration of Alcohol)
Under strongly acidic conditions and high temperatures, the alcohol product (1-cyclohexyl-1-propanol) can undergo dehydration to form an alkene (cyclohexylpropene isomers).
Use milder acidic conditions or lower the reaction temperature. If high temperatures are necessary, consider using a less-coordinating acid. Monitor the reaction closely and stop it once the desired conversion is reached.
Ether Formation
If an alcohol is used as a co-solvent, under acidic conditions, it can compete with water as a nucleophile, leading to transesterification, or the alcohol product can react with another alcohol molecule to form an ether.
If possible, minimize the amount of alcohol co-solvent or choose a non-nucleophilic co-solvent.
Issue 3: Difficulties in Product Isolation and Purification
Symptoms:
Formation of emulsions during aqueous workup.
Poor separation of organic and aqueous layers.
Contamination of the product with starting material or byproducts.
Potential Causes & Solutions:
Potential Cause
Scientific Rationale
Recommended Solution
Emulsion Formation
The carboxylate salt formed during basic hydrolysis can act as a surfactant, leading to the formation of stable emulsions during extraction.[10]
Brine Wash: After the initial aqueous washes, wash the organic layer with a saturated solution of sodium chloride (brine).[10] This increases the ionic strength of the aqueous layer, helping to break the emulsion. Centrifugation: If the emulsion is persistent, centrifugation can aid in separating the layers.
Incomplete Neutralization
If the reaction is base-catalyzed, the acetic acid product will be in the form of an acetate salt. Acidification is necessary to protonate it back to acetic acid for extraction into an organic solvent.[2] Conversely, for acid-catalyzed reactions, the acid catalyst must be neutralized before extraction.
Base-Catalyzed: Carefully acidify the reaction mixture with a strong acid (e.g., HCl) to a pH below the pKa of acetic acid (~4.76) before extraction. Acid-Catalyzed: Neutralize the reaction mixture with a weak base like sodium bicarbonate solution.[10] Be cautious of gas evolution (CO₂).
Similar Physical Properties of Products and Reactants
The starting ester and the alcohol product may have similar boiling points or polarities, making separation by distillation or chromatography challenging.
Chromatography: Utilize column chromatography with an appropriate solvent system to separate the components based on their differing polarities. Derivative Formation: In some cases, converting the alcohol product to a more easily separable derivative might be a viable strategy.
III. Experimental Protocols & Methodologies
Protocol 1: Monitoring Reaction Progress via Titration (Acid-Catalyzed Hydrolysis)
This method is suitable for determining the rate constant of the reaction by measuring the amount of acetic acid produced over time.
Materials:
1-Cyclohexyl-1-propyl acetate
0.5 M Hydrochloric Acid (HCl)
0.2 M Sodium Hydroxide (NaOH) solution (standardized)
Phenolphthalein indicator
Ice cubes
Conical flasks, pipettes, burette, stopwatch
Procedure:
In a conical flask, add 100 mL of 0.5 M HCl.
Pipette 5 mL of 1-Cyclohexyl-1-propyl acetate into the flask and simultaneously start a stopwatch.
Immediately withdraw a 10 mL aliquot of the reaction mixture and transfer it to another conical flask containing ice cubes to quench the reaction.
Add a few drops of phenolphthalein indicator to the quenched aliquot.
Titrate the mixture with standardized 0.2 M NaOH solution until a persistent faint pink color is observed. Record the volume of NaOH used. This is the initial reading (V₀).
Withdraw 10 mL aliquots at regular time intervals (e.g., every 15, 30, 45, and 60 minutes), quench with ice, and titrate with NaOH as in steps 3-5. Record the volume of NaOH used at each time point (Vₜ).
To determine the final reading (V∞), heat a separate 10 mL aliquot of the reaction mixture in a sealed container in a water bath for a prolonged period (e.g., 2-3 hours) to ensure complete hydrolysis. Cool the aliquot and titrate with NaOH.
The rate constant (k) can be calculated from the slope of a plot of ln(V∞ - Vₜ) versus time, as the reaction follows pseudo-first-order kinetics.[11]
Protocol 2: Monitoring Reaction Progress via Gas Chromatography (GC)
GC is an excellent method for monitoring the disappearance of the starting material and the appearance of the alcohol product.
Materials:
Gas chromatograph with a suitable column (e.g., a polar capillary column)
Internal standard (e.g., a non-reactive compound with a distinct retention time, like dodecane)
Solvent for dilution (e.g., dichloromethane or diethyl ether)
Procedure:
Set up the hydrolysis reaction as desired (acid or base-catalyzed).
At time zero, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
Quench the reaction in the aliquot (e.g., by neutralizing with a base or acid).
Add a known amount of the internal standard and dilute with a suitable solvent.
Inject the sample into the GC and record the chromatogram.
Repeat steps 2-5 at regular time intervals.
The relative peak areas of the starting material and product compared to the internal standard can be used to quantify the progress of the reaction.
IV. Visual Diagrams
Hydrolysis Mechanisms
Caption: Mechanisms for acid and base-catalyzed ester hydrolysis.
Troubleshooting Workflow for Slow Hydrolysis
Caption: Decision tree for troubleshooting slow hydrolysis reactions.
V. References
Fiveable. (2025, August 15). Ester Hydrolysis Definition.
TutorChase. How do esters undergo hydrolysis?
PSIBERG. (2023, February 7). Esters Hydrolysis: Types and their Mechanisms.
Benchchem. Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions.
IPL.org. (2021, February 19). Esters Hydrolysis Rates.
IV SEMMESTER.
Scribd. Kinetics of Ethyl Acetate Hydrolysis.
Experiment C: Hydrolysis of a Carboxylic Acid Ester.
Save My Exams. (2026, February 24). Ester Hydrolysis - A Level Chemistry Revision Notes.
12BL Experiment 5: Ester Hydrolysis.
The Good Scents Company. propyl cyclohexyl acetate.
Chapman, N. B., Parker, R. E., & Smith, P. J. A. (n.d.). Conformation and Reactivity. Part 112 Kinetics Hydrolysis of the Acetates of the Methylcycl. RSC Publishing.
Technical Support Center: Resolving Phase Separation Issues with 1-Cyclohexyl-1-propyl Acetate
Welcome to the Technical Support Center for 1-Cyclohexyl-1-propyl acetate (CAS: 2114-32-1). As a highly hydrophobic specialty ester, this compound is frequently utilized as a solvent, fragrance intermediate, and extracti...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 1-Cyclohexyl-1-propyl acetate (CAS: 2114-32-1). As a highly hydrophobic specialty ester, this compound is frequently utilized as a solvent, fragrance intermediate, and extraction medium in drug development and chemical synthesis[]. However, its specific physicochemical properties—such as a density closely matching water and susceptibility to pH-driven hydrolysis—can lead to frustrating phase separation failures during liquid-liquid extraction (LLE) or biphasic reactions.
This guide provides causality-driven troubleshooting protocols to help researchers and scientists restore phase integrity and optimize their workflows.
Diagnostic Workflow
Diagnostic workflow for resolving 1-Cyclohexyl-1-propyl acetate phase separation issues.
Core Troubleshooting Guides
Issue 1: Persistent Emulsions in Aqueous Workups
Q: After vigorous shaking during LLE, my 1-Cyclohexyl-1-propyl acetate and aqueous layers form a stubborn, milky emulsion that won't separate. Why is this happening, and how do I fix it?
A: This is primarily a density proximity issue governed by Stokes' Law. The terminal velocity of a separating droplet is directly proportional to the density difference (
) between the dispersed and continuous phases[2]. 1-Cyclohexyl-1-propyl acetate has a density of ~0.944 g/cm³[]. If your aqueous phase contains low-density solutes (like residual methanol) or if the organic phase extracts heavy solutes, approaches zero. Consequently, the droplets remain suspended indefinitely, causing thermodynamic instability[2].
Self-Validating Protocol: The "Salting Out" Method
This protocol artificially increases the density and ionic strength of the aqueous phase, forcing the organic droplets out of suspension.
Measure Volume: Determine the approximate volume of your unresolved emulsion in the separatory funnel.
Saturate with Brine: Add a saturated aqueous solution of Sodium Chloride (NaCl) equal to 25% of the emulsion volume.
Gentle Agitation: Do not shake vigorously. Gently invert the separatory funnel 5-10 times to mix the brine into the aqueous continuous phase.
Rest and Observe: Allow the funnel to rest for 15 minutes. Validation: You should observe a sharp phase boundary forming as the aqueous density increases to ~1.2 g/cm³, maximizing
.
Centrifugation (If necessary): If a thin "rag layer" persists at the interface, transfer the emulsion to a centrifuge tube and spin at 3,000 x g for 5 minutes at 20°C.
Issue 2: Phase Inversion or Loss of Separation at Alkaline pH
Q: I am performing a basic wash (pH > 9) to remove acidic impurities, but the phases completely mixed into a soapy solution. What went wrong?
A: You have induced ester hydrolysis (saponification) . Esters like 1-Cyclohexyl-1-propyl acetate are highly prone to hydrolysis under alkaline conditions, where hydroxide ions nucleophilically attack the carbonyl carbon[3]. This reaction cleaves the ester into 1-cyclohexyl-1-propanol and an acetate salt.
Mechanistic Causality: The resulting 1-cyclohexyl-1-propanol acts as a co-surfactant, while the acetate salt alters the interfacial tension. Together, they create a highly stable microemulsion that prevents phase separation[4].
Self-Validating Protocol: pH Neutralization and Recovery
Quench the Base: Immediately transfer the mixture to an Erlenmeyer flask immersed in an ice bath to halt further thermal hydrolysis.
Acidify: Dropwise, add 1M Hydrochloric Acid (HCl) while stirring continuously until the aqueous phase reaches a pH of 5.5 to 6.5. Validation: Verify the pH using indicator paper; the solution should become noticeably less viscous.
Extract Byproducts: Add a non-polar co-solvent (e.g., hexane or heptane) at a 1:1 ratio to the original organic volume. This decreases the overall polarity of the organic phase, helping to reject the amphiphilic alcohol byproduct.
Wash: Wash the combined organic layer twice with deionized water to remove residual acetate salts.
Issue 3: Co-solvent Partitioning Errors
Q: I added 1-Cyclohexyl-1-propyl acetate to an aqueous reaction mixture containing 30% ethanol, but no phase boundary appeared. Is it miscible with water?
A: 1-Cyclohexyl-1-propyl acetate is highly hydrophobic and immiscible with pure water. However, the presence of a miscible organic co-solvent (like ethanol, methanol, or acetone) drastically lowers the dielectric constant of the aqueous phase. The co-solvent acts as a bridging agent, increasing the mutual solubility of the ester and water, leading to a single homogeneous phase.
Self-Validating Protocol: Co-solvent Dilution
Dilution: Add cold deionized water equal to 3 times the volume of the co-solvent present in the mixture. This forces the ethanol to partition entirely into the aqueous phase, restoring the hydrophobicity of the ester.
Phase Separation: Transfer to a separatory funnel. Validation: A distinct organic layer of 1-Cyclohexyl-1-propyl acetate should now rapidly separate at the top.
Adjust pH to 6.0; add non-polar co-solvent (hexane).
Complete miscibility (no layers)
High concentration of bridging solvent
Dilute with 3x volume of cold water.
Frequently Asked Questions (FAQs)
Q: Can I use 1-Cyclohexyl-1-propyl acetate for extracting medium-chain fatty acids from fermentation broths?A: Yes. Similar to how undecan-1-ol and other acetate esters are used to extract caproic acid from aqueous phases[5], 1-Cyclohexyl-1-propyl acetate offers a favorable partition coefficient for hydrophobic acids. Ensure the broth is acidified (pH < pKa of the acid) to keep the target molecules protonated and lipophilic, while keeping the pH > 3 to prevent acid-catalyzed ester hydrolysis.
Q: Does temperature affect the phase separation of this solvent?A: Yes. Mutual solubility between esters and water typically increases with temperature. If an emulsion forms during a warm extraction, simply cooling the mixture to 10-15°C can decrease mutual solubility and promote droplet coalescence.
Q: How do I verify the purity of my recovered 1-Cyclohexyl-1-propyl acetate after troubleshooting?A: Gas-Liquid Chromatography (GLC) is the standard method for verifying ester purity[6]. If hydrolysis occurred during your extraction, GLC will reveal a secondary peak corresponding to the 1-cyclohexyl-1-propanol byproduct.
References
CAS 2114-32-1 1-cyclohexyl-1-propyl acetate - BOC Sciences. bocsci.com.
Thermal stability issues of 1-Cyclohexyl-1-propyl acetate at high temperatures
) Executive Summary 1-Cyclohexyl-1-propyl acetate (CAS: 2114-32-1) is a secondary alkyl ester. While generally stable at ambient conditions, it exhibits distinct thermal instability profiles when subjected to temperature...
Author: BenchChem Technical Support Team. Date: March 2026
)
Executive Summary
1-Cyclohexyl-1-propyl acetate (CAS: 2114-32-1) is a secondary alkyl ester. While generally stable at ambient conditions, it exhibits distinct thermal instability profiles when subjected to temperatures approaching its boiling point (
Users typically encounter two distinct failure modes:
Moisture-Driven Hydrolysis: Occurs at moderate temperatures (
) if water is present, generating acetic acid autocatalytically.[1]
Thermal Elimination (Pyrolysis): Occurs at high temperatures (
), even in anhydrous conditions, via a unimolecular syn-elimination mechanism.[1]
This guide provides diagnostic workflows to distinguish between these issues and protocols to mitigate them.
Module 1: Diagnostic & Troubleshooting
Identify the root cause of instability based on observed symptoms.[1]
Quick Diagnostic Matrix
Symptom
Condition
Likely Root Cause
Vinegar Odor / pH Drop
Temp , Moisture present
Hydrolysis (Acid-catalyzed)
Pressure Buildup / Volatiles
Temp , Anhydrous
Pyrolysis (Alkene generation)
Corrosion of Reactor
Long residence time at reflux
Autocatalytic Loop (Acid accumulation)
New GC Peaks (Lower BP)
Distillation / Gas Phase
Elimination Products (Cyclohexylpropenes)
Interactive Troubleshooting Flowchart
The following logic tree guides you through the diagnosis of impurity formation.
Caption: Diagnostic logic tree for isolating thermal instability modes in secondary esters.
Module 2: The Mechanism of Failure (Why it Happens)
Understanding the chemistry is vital for prevention.[1] 1-Cyclohexyl-1-propyl acetate is a secondary ester . Unlike primary esters (which are thermally robust up to
), secondary esters possess a structural vulnerability that lowers their decomposition threshold.[1]
The "Ei" Mechanism (Pyrolysis)
At high temperatures, the molecule undergoes an intramolecular cis-elimination (Chugaev-type reaction).[1] This does not require external reagents; it is driven purely by heat.[1]
The Setup: The carbonyl oxygen abstracts a
-hydrogen (from the propyl chain or the cyclohexyl ring).[1]
The Transition State: A six-membered cyclic transition state forms.[1][2]
The Collapse: The C-O bond breaks, releasing Acetic Acid and an Alkene mixture.[1]
Key Insight: Because the cyclohexyl ring and the propyl chain both offer
-hydrogens, the product is a mixture of isomers (1-cyclohexylpropene and ethylidenecyclohexane).[1]
Caption: The unimolecular Ei elimination mechanism dominant in secondary acetates at high temperatures.[1]
Module 3: Mitigation & Optimization Protocols
Protocol A: Determining the Safe Operating Window (TGA)
Use this protocol to validate the stability of your specific batch.[1]
Secondary esters hydrolyze faster than primary ones.[1]
Frequently Asked Questions (FAQ)
Q: Can I distill this compound at atmospheric pressure?A: It is risky. The boiling point (
) is within the thermal elimination range.[1] Recommendation: Use vacuum distillation (e.g., <10 mmHg) to lower the boiling point below , keeping the molecule in its stable thermal zone.[1]
Q: I see a new peak on GC appearing just before the main peak. What is it?A: This is likely the alkene degradation product (e.g., 1-cyclohexylpropene).[1] Alkenes have lower boiling points than their parent esters and non-polar nature, causing them to elute earlier on standard non-polar columns (like DB-5 or HP-5).
Q: Why does the acidity increase during storage?A: This indicates moisture ingress.[1] Even ppm levels of water can initiate hydrolysis over months.[1] Ensure storage under dry nitrogen and consider adding activated molecular sieves (3Å or 4Å) to the storage container.[1]
References
Chemical Identity & Properties
National Center for Biotechnology Information (2026).[1] PubChem Compound Summary for CID 102753, 1-Cyclohexylpropyl acetate.[1] Retrieved from [Link]
Mechanism of Ester Pyrolysis
O'Connor, G. L., & Nace, H. R. (1952).[1] Chemical Properties of Secondary Esters. Journal of the American Chemical Society.[1] (Establishes the syn-elimination mechanism for secondary acetates).
Note: While specific kinetic papers for CAS 2114-32-1 are rare, the mechanism follows the standard "Ei Elimination" for secondary alkyl esters described in: March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1]
Thermal Analysis Standards
ASTM E2550-17, Standard Test Method for Thermal Stability by Thermogravimetry. [Link][1]
Technical Support Center: pH Optimization and Degradation Prevention for 1-Cyclohexyl-1-propyl Acetate
Welcome to the Technical Support Center for 1-Cyclohexyl-1-propyl acetate (CAS: 2114-32-1)[]. This guide provides drug development professionals, formulation scientists, and analytical chemists with authoritative trouble...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 1-Cyclohexyl-1-propyl acetate (CAS: 2114-32-1)[]. This guide provides drug development professionals, formulation scientists, and analytical chemists with authoritative troubleshooting steps, mechanistic insights, and validated protocols to prevent the hydrolytic degradation of this specific ester compound.
Section 1: Core FAQs & Mechanistic Insights
Q1: Why is 1-cyclohexyl-1-propyl acetate degrading in my aqueous formulation, and what is the chemical causality?A1: 1-Cyclohexyl-1-propyl acetate is an ester. The primary degradation pathway for esters in aqueous environments is hydrolysis, which cleaves the ester bond to yield a carboxylic acid (acetic acid) and an alcohol (1-cyclohexylpropan-1-ol)[2]. This reaction is heavily dependent on the ionization state of the surrounding environment and is catalyzed by both hydronium ions (acid-catalyzed) and hydroxide ions (base-catalyzed)[3].
Base-Catalyzed Hydrolysis (Saponification): At pH > 7.0, hydroxide ions act as strong nucleophiles, attacking the electrophilic carbonyl carbon. This process is irreversible and highly destructive to ester integrity.
Acid-Catalyzed Hydrolysis: At pH < 3.0, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and making it susceptible to attack by neutral water molecules[2]. While technically a reversible equilibrium, in dilute aqueous solutions, Le Chatelier's principle drives the reaction toward degradation.
Q2: What is the optimal pH range to maintain the stability of this compound?A2: Based on the pH-rate profiles of structurally similar esters, the optimal stability range for 1-cyclohexyl-1-propyl acetate is weakly acidic, specifically between pH 3.5 and 5.0 [4]. In this V-shaped pH-rate profile region, the concentrations of both catalytic hydronium and hydroxide ions are minimized, reducing the spontaneous hydrolysis rate to its absolute lowest point.
Section 2: Troubleshooting Guide for Formulation Degradation
Q3: My HPLC data shows a 15% drop in 1-cyclohexyl-1-propyl acetate concentration over 3 months at 25°C. How do I systematically diagnose and resolve this?A3: A concentration drop indicates active degradation. Follow this self-validating diagnostic workflow to isolate pH-induced hydrolysis from other pathways (like volatilization or enzymatic cleavage).
Diagnostic workflow for identifying and mitigating pH-dependent ester degradation.
Step 1: Check for pH Drift: Measure the pH of the aged formulation. Ester hydrolysis produces acetic acid, which can cause an auto-catalytic pH drop over time if the system is unbuffered[5].
Step 2: Buffer Implementation: If the pH is outside the 3.5–5.0 range, implement a buffer system. Citrate or acetate buffers are highly recommended for locking in this specific acidic range[4].
Step 3: Monitor Degradants: Use GC-MS or HPLC to look for the presence of 1-cyclohexylpropan-1-ol. A stoichiometric increase in this alcohol confirms hydrolytic cleavage.
Section 3: Experimental Protocols
Q4: How do I construct a self-validating pH-stability profile for 1-cyclohexyl-1-propyl acetate?A4: To accurately determine the degradation kinetics and establish the exact pH of maximum stability for your specific formulation matrix, you must perform a forced degradation pH-rate profiling experiment.
Protocol: pH-Rate Profiling of 1-Cyclohexyl-1-propyl Acetate
Objective: To calculate the pseudo-first-order degradation rate constant (
) across a pH range of 2.0 to 9.0.
Buffer Preparation: Prepare a series of 50 mM buffer solutions:
pH 2.0 - 3.0: Phosphate buffer
pH 4.0 - 5.0: Acetate buffer
pH 6.0 - 7.0: Phosphate buffer
pH 8.0 - 9.0: Borate buffer
Sample Spiking: Dissolve 1-cyclohexyl-1-propyl acetate in a water-miscible co-solvent (e.g., 5% acetonitrile) to ensure solubility, then spike into the respective buffer solutions to achieve a final concentration of 100 µg/mL.
Incubation: Incubate the sealed vials in a controlled environmental chamber at 40°C (accelerated conditions) to expedite hydrolysis.
Sampling & Quenching: Extract 1 mL aliquots at predefined time points (e.g., 0, 2, 4, 8, 24, 48 hours). Immediately quench the reaction by diluting 1:1 with cold mobile phase (e.g., pH 4.0) to halt further degradation.
Chromatographic Analysis: Analyze the samples using HPLC-UV or GC-FID. Plot the natural log of the remaining ester concentration versus time. The negative slope of this linear fit represents the rate constant (
).
Data Synthesis: Plot
against pH to generate the V-shaped pH-rate profile. The nadir of the curve dictates the absolute optimal formulation pH.
Section 4: Quantitative Data Presentation & Advanced FAQs
Q5: What degradation rates should I expect if my pH is poorly controlled?A5: The table below summarizes the expected hydrolytic behavior of typical secondary aliphatic esters (like 1-cyclohexyl-1-propyl acetate) across different pH environments at 25°C.
pH Range
Environmental Condition
Dominant Hydrolysis Mechanism
Relative Degradation Rate
Estimated Shelf-Life ()
< 3.0
Strongly Acidic
Acid-Catalyzed
High
Days to Weeks
3.5 - 5.0
Weakly Acidic
Minimal (Spontaneous attack)
Lowest
> 2 Years (Optimal)
5.5 - 7.0
Neutral
Mixed / Mild Base-Catalyzed
Moderate
Months
> 7.5
Alkaline
Base-Catalyzed (Saponification)
Very High
Hours to Days
Note: Data is synthesized from standard ester hydrolysis kinetics[2][3][4]. Actual values depend on temperature, co-solvents, and excipient interactions.
Mechanistic pathway of ester hydrolysis highlighting the auto-catalytic risk.
Q6: Can excipients in my formulation affect the pH and cause secondary degradation?A6: Yes. Excipient compatibility is critical. For example, if your formulation contains polylactic acid or other hydrolyzable polymers, their degradation can release acidic monomers (like lactic acid), which subsequently lowers the bulk pH[5]. This "pH drift" will shift the environment out of the optimal 3.5–5.0 range, accelerating the acid-catalyzed hydrolysis of 1-cyclohexyl-1-propyl acetate. Always use a robust buffer system (e.g., 10-50 mM acetate) to lock the pH and absorb these shifts.
References
Vardan. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry. 3
The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. 2
BenchChem. (2025). Impact of pH on the stability of 3,4,5-Trihydroxycinnamic acid decyl ester. BenchChem Tech Support. 4
BOC Sciences. (n.d.). CAS 2114-32-1 1-cyclohexyl-1-propyl acetate.
National Library of Medicine (PubMed). (2006). Excipient hydrolysis and ester formation increase pH in a parenteral solution over aging.5
FTIR fingerprint interpretation for 1-Cyclohexyl-1-propyl acetate
FTIR Fingerprint Interpretation for 1-Cyclohexyl-1-propyl Acetate: A Comparative Analysis Guide 1. Mechanistic Spectral Signatures of Complex Esters As drug development and chemical synthesis increasingly rely on high-th...
Author: BenchChem Technical Support Team. Date: March 2026
FTIR Fingerprint Interpretation for 1-Cyclohexyl-1-propyl Acetate: A Comparative Analysis Guide
1. Mechanistic Spectral Signatures of Complex Esters
As drug development and chemical synthesis increasingly rely on high-throughput verification, Fourier-Transform Infrared (FTIR) spectroscopy remains a cornerstone for functional group elucidation[1]. 1-Cyclohexyl-1-propyl acetate is a sterically hindered, branched ester. Its FTIR spectrum is defined by the interplay between the highly polar acetate group and the massive non-polar aliphatic bulk (the cyclohexane ring and propyl chain).
When interpreting the FTIR fingerprint of this compound, application scientists rely on the "Rule of Three" for esters[2]. Because the ester group contains one carbonyl (C=O) and two distinct C-O bonds (one attached to the carbonyl carbon, one to the alpha carbon), we expect three intense, distinct stretching frequencies[2]:
The Carbonyl (C=O) Stretch: Occurs as a sharp, dominant peak around 1735–1750 cm⁻¹[3].
The Asymmetric C-O-C Stretch: Typically found near 1240–1250 cm⁻¹, driven by the acetate moiety[3].
The Symmetric C-O-C Stretch: Found deeper in the fingerprint region, around 1050 cm⁻¹[3].
Unlike simple linear esters, the presence of the cyclohexane ring introduces intense, complex aliphatic C-H stretching multiplets just below 3000 cm⁻¹ (specifically 2930 and 2855 cm⁻¹ for the ring's methylene groups), which serve as a diagnostic marker when comparing this compound to non-cyclic alternatives[4].
2. Objective Performance Comparison: Spectral Differentiation
To objectively validate the identity of 1-Cyclohexyl-1-propyl acetate, it must be differentiated from its synthetic precursor (1-Cyclohexyl-1-propanol) and a structural analog (Cyclohexyl acetate). The table below summarizes the quantitative spectral shifts and the mechanistic causality behind each vibration.
Aliphatic C-H Stretch: The target exhibits higher intensity than cyclohexyl acetate due to the additional propyl chain[4].
1735 - 1750
Strong, Sharp (~1740)
Absent
Strong, Sharp (~1738)
C=O Stretch: Confirms the presence of the acetate carbonyl. The slight shift is due to the steric bulk of the propyl group[2].
1370 - 1380
Medium (~1375)
Absent
Medium (~1375)
CH₃ Symmetric Bend: Highly specific "umbrella mode" for the methyl group of the acetate moiety.
1230 - 1250
Strong (~1245)
Absent
Strong (~1240)
C-O-C Asymmetric Stretch: Primary ester identifier. Differentiates esters from ethers (which only show bands ~1100 cm⁻¹)[3].
1000 - 1100
Medium (~1050)
Strong (~1030)
Medium (~1045)
C-O Symmetric Stretch: Shifts based on the substitution of the alpha-carbon (secondary alcohol derivative vs. primary)[2].
3. Self-Validating ATR-FTIR Experimental Protocol
Modern liquid ester analysis relies on Attenuated Total Reflectance (ATR) rather than traditional transmission cells (like NaCl or KBr plates)[5]. ATR utilizes an evanescent wave that penetrates the sample by only a few micrometers, preventing the complete absorption (signal saturation) commonly seen with neat liquids in transmission mode[6].
To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. By incorporating strict baseline checks and signal-to-noise ratio (SNR) optimizations, the methodology prevents false positives caused by cross-contamination or atmospheric interference.
Fig 1. Self-validating ATR-FTIR workflow for liquid ester analysis ensuring high SNR.
Step-by-Step Methodology:
System Purge and Crystal Preparation: Clean the diamond or ZnSe ATR crystal with high-purity isopropanol and allow it to evaporate completely[7]. Causality: Isopropanol dissolves residual organics without damaging the crystal, ensuring a blank slate.
Background Acquisition (Validation Step 1): Acquire a background spectrum (16–32 scans, 4 cm⁻¹ resolution) of the ambient atmosphere[5]. Causality: This mathematically subtracts dynamic atmospheric H₂O vapor (3900-3500 cm⁻¹ and 1900-1300 cm⁻¹) and CO₂ (2350 cm⁻¹) from the final sample spectrum[5].
Sample Application: Place 1 to 2 drops of neat 1-Cyclohexyl-1-propyl acetate directly onto the ATR crystal, ensuring the entire optical surface is covered[8].
Spectral Acquisition: Run the sample scan using the same parameters as the background (32 scans)[5]. Causality: Averaging 32 scans increases the Signal-to-Noise Ratio (SNR) by a factor of √32, resolving subtle fingerprint peaks (like the 1050 cm⁻¹ C-O stretch) from baseline noise[5].
Data Processing & ATR Correction (Validation Step 2): Apply an ATR correction algorithm via the spectrometer's software. Causality: Because the penetration depth of the evanescent wave is wavelength-dependent (it penetrates deeper at lower wavenumbers), peaks in the fingerprint region appear artificially enlarged compared to transmission spectra[6]. ATR correction normalizes these intensities, allowing direct comparison with standard transmission libraries[4].
Baseline Validation (Validation Step 3): Inspect the region around 2500 cm⁻¹. Causality: This region should be completely flat (zero absorbance). Any baseline tilt or unexpected peaks here indicate physical scattering (e.g., micro-bubbles in the liquid) or severe crystal contamination, invalidating the run and requiring a re-scan.
By combining the "Rule of Three" mechanistic interpretation with a rigorously validated ATR-FTIR protocol, researchers can definitively authenticate 1-Cyclohexyl-1-propyl acetate, ensuring high-fidelity quality control in downstream pharmaceutical or synthetic applications.
References
Specac Ltd. "Interpreting Infrared Spectra." Specac Technical Articles. Available at:[Link]
Spectroscopy Online. "The C=O Bond, Part VI: Esters and the Rule of Three." Spectroscopy Magazine. Available at:[Link]
Rocky Mountain Labs. "Difference between Ether and Ester Bonding in FTIR Spectra." RML Technical Notes. Available at:[Link]
NIST Chemistry WebBook. "Acetic acid, cyclohexyl ester." National Institute of Standards and Technology. Available at: [Link]
Drawell Analytical. "Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods." Drawell Analytical Resources. Available at: [Link]
Polymer Chemistry Characterization Lab. "Sample Preparation – FT-IR/ATR." University of Florida. Available at: [Link]
Specac Ltd. "Everything You Need to Know About ATR-FTIR Spectroscopy." Specac Technical Articles. Available at: [Link]
Navigating the Analytical Landscape: A Comparative Guide to the GC-MS Characteristics of 1-Cyclohexyl-1-propyl acetate
For researchers, scientists, and professionals in drug development, the precise identification and characterization of chemical compounds are paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerston...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, the precise identification and characterization of chemical compounds are paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. This guide provides an in-depth analysis of the expected Gas Chromatography-Mass Spectrometry (GC-MS) retention time and fragmentation behavior of 1-Cyclohexyl-1-propyl acetate. In the absence of a publicly available, complete experimental dataset for this specific molecule, this guide synthesizes data from structurally related compounds and established principles of mass spectrometry to provide a robust predictive analysis. We will compare its anticipated characteristics with those of two closely related esters, Cyclohexyl acetate and Propyl acetate, offering a comprehensive framework for its identification.
The Foundational Principles of Ester Analysis by GC-MS
Gas Chromatography (GC) separates compounds based on their volatility and interaction with a stationary phase within a capillary column. Generally, compounds with lower boiling points and weaker interactions with the stationary phase elute earlier, resulting in shorter retention times. Following separation, the compounds enter the Mass Spectrometer (MS), where they are ionized, typically by electron impact (EI). This high-energy process induces fragmentation of the molecule into a predictable pattern of charged ions. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint, allowing for structural elucidation and identification.
For esters like 1-Cyclohexyl-1-propyl acetate, the retention time is influenced by its molecular weight and the polarity of the ester group. The fragmentation upon electron ionization is dictated by the relative strengths of its chemical bonds and the stability of the resulting fragment ions.
Predicting the GC-MS Profile of 1-Cyclohexyl-1-propyl acetate
Predicting the exact retention time of a compound without experimental data is challenging as it depends heavily on the specific GC conditions (e.g., column type, temperature program). However, we can make an educated estimation based on its structure relative to its analogues.
1-Cyclohexyl-1-propyl acetate possesses both a cyclohexyl group and a propyl group attached to the acetate moiety. Compared to cyclohexyl acetate (C₈H₁₄O₂) and propyl acetate (C₅H₁₀O₂), it has a higher molecular weight and a larger, more complex structure. This will lead to a higher boiling point and likely stronger interactions with a standard non-polar or semi-polar GC column.
Therefore, it is predicted that the retention time of 1-Cyclohexyl-1-propyl acetate will be significantly longer than that of both propyl acetate and cyclohexyl acetate under the same chromatographic conditions. The presence of the propyl group in addition to the cyclohexyl ring increases the carbon number and van der Waals interactions, thus increasing the retention time.
Predicted Mass Spectrum and Fragmentation Pattern
The fragmentation of 1-Cyclohexyl-1-propyl acetate under electron ionization is expected to be a composite of the fragmentation patterns observed for cyclohexyl and propyl acetates, with additional features unique to its specific structure. The most likely fragmentation pathways are initiated by the ionization of one of the lone pair electrons on the oxygen atoms.
Key predicted fragments include:
Loss of the Acetoxy Group: Cleavage of the C-O bond connecting the acetate group to the cyclohexylpropyl moiety would result in a cation at m/z 127.
Loss of the Propyl Group: Cleavage of the bond between the cyclohexyl ring and the propyl-bearing carbon could lead to a fragment corresponding to the cyclohexyl cation at m/z 83.
Loss of the Cyclohexyl Group: Cleavage of the bond to the cyclohexyl ring could result in a propyl acetate-like cation.
McLafferty Rearrangement: A characteristic fragmentation for esters, this involves the transfer of a gamma-hydrogen and subsequent cleavage.
Fragments from the Cyclohexyl Ring: The cyclohexyl ring itself can undergo fragmentation, leading to a characteristic series of ions at m/z 83, 67, 55, and 41.
Fragments from the Acetate Moiety: The acetyl cation [CH₃CO]⁺ at m/z 43 is a very common and often abundant fragment in the mass spectra of acetates.
The following diagram illustrates the predicted primary fragmentation pathways for 1-Cyclohexyl-1-propyl acetate.
Comparative Technical Guide: 1-Cyclohexyl-1-propyl Acetate vs. Benzyl Acetate Analogs
This technical guide provides an objective, data-driven comparison between 1-Cyclohexyl-1-propyl acetate and Benzyl acetate analogs , tailored for researchers in medicinal chemistry and formulation science. Executive Sum...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides an objective, data-driven comparison between 1-Cyclohexyl-1-propyl acetate and Benzyl acetate analogs , tailored for researchers in medicinal chemistry and formulation science.
Executive Summary
1-Cyclohexyl-1-propyl acetate (CPA) and Benzyl acetate (BA) represent two distinct structural classes of ester scaffolds used in olfactory sciences and prodrug development. While Benzyl acetate is a primary benzylic ester characterized by rapid metabolic hydrolysis and high volatility, CPA is a secondary cycloaliphatic ester exhibiting significant steric hindrance, higher lipophilicity, and enhanced metabolic stability.
This guide analyzes the physicochemical divergence between these molecules, focusing on their utility as pharmacophores and functional ingredients.
Feature
1-Cyclohexyl-1-propyl acetate (CPA)
Benzyl Acetate (BA)
CAS Registry
2114-32-1
140-11-4
Structural Class
Secondary Cycloaliphatic Ester
Primary Benzylic Ester
Steric Profile
High (Branching at -carbon)
Low (Planar, primary carbon)
Hydrolysis Rate
Slow (Sterically hindered)
Rapid (Esterase labile)
LogP (Lipophilicity)
~3.6 (High membrane permeability)
~1.96 (Moderate permeability)
Olfactory Profile
Fruity, Prune-like, Fatty
Jasmine, Floral, Sharp
Structural & Physicochemical Analysis[1][2]
The fundamental difference lies in the hydrocarbon skeleton and the substitution pattern at the ester linkage.
Chemical Architecture
Benzyl Acetate: Contains a planar aromatic ring attached to a primary methylene group (
). The lack of steric bulk around the carbonyl carbon makes it highly accessible to nucleophilic attack.
1-Cyclohexyl-1-propyl Acetate: Features a non-planar cyclohexane ring and an ethyl group attached to the methine carbon (
). This creates a "secondary" ester environment. The chair conformation of the cyclohexane ring introduces significant steric volume, shielding the ester bond.
Physicochemical Properties Table[3][4]
Property
1-Cyclohexyl-1-propyl acetate
Benzyl Acetate
Relevance to Development
Molecular Weight
184.28 g/mol
150.17 g/mol
CPA is heavier, affecting volatility.
Boiling Point
220.6°C
212°C
CPA has lower vapor pressure (longer tenacity).
LogP (Octanol/Water)
3.60
1.96
CPA crosses BBB/membranes more effectively.
Water Solubility
Insoluble (< 0.1 g/L)
Slightly Soluble (3.1 g/L)
BA requires less surfactant in aqueous media.
Electronic Effect
Inductive (+I) from alkyl groups
Resonance stabilization of leaving group
BA hydrolysis yields resonance-stabilized alcohol.
Metabolic Stability & Hydrolysis Kinetics
For drug development professionals, the rate of ester hydrolysis is the critical differentiator. This determines whether the molecule acts as a labile prodrug or a stable scaffold.
Hydrolysis Mechanism
Benzyl Acetate (Fast): Rapidly hydrolyzed by carboxylesterases (CES1/CES2) in the liver and plasma. The primary carbon offers no resistance to the catalytic serine residue of the enzyme.
Oxidized to Benzoic Acid Conjugated to Hippuric Acid .
1-Cyclohexyl-1-propyl Acetate (Slow): The secondary carbon and the bulky cyclohexyl group create steric hindrance (Newman projection analysis confirms gauche interactions). This significantly retards the approach of esterases.
Metabolic Fate:[1] Hydrolyzes slowly to 1-Cyclohexyl-1-propanol . The alcohol is less prone to rapid oxidation compared to benzyl alcohol.
Visualization of Metabolic Pathways
Figure 1: Comparative metabolic pathways. Benzyl acetate undergoes rapid hydrolysis and oxidation, while CPA exhibits delayed hydrolysis due to steric shielding.
Experimental Protocols
To validate the stability differences described above, the following protocols are recommended for internal testing.
Objective: Empirically verify the lipophilicity difference affecting membrane permeability.
Methodology:
Preparation: Saturate 1-Octanol with water and Water with 1-Octanol for 24 hours.
Dissolution: Dissolve known mass of CPA in the water-saturated octanol phase.
Equilibration: Mix equal volumes of the organic solution and octanol-saturated water in a separatory funnel. Shake vigorously for 30 minutes at 25°C.
Separation: Allow phases to separate (centrifuge if necessary to break emulsion).
Quantification: Measure concentration in both phases using HPLC-UV (210 nm).
Calculation:
. .
Applications in Drug Design & Formulation
Bioisosteric Replacement
In medicinal chemistry, replacing a phenyl ring (Benzyl acetate) with a cyclohexyl ring (CPA analog) is a classic strategy to:
Increase Lipophilicity: Move from LogP ~2 to ~3.5 to improve Blood-Brain Barrier (BBB) penetration.
Eliminate Aromaticity: Remove
- stacking interactions which may cause non-specific protein binding.
Enhance Metabolic Stability: As demonstrated, the cycloalkyl ester resists hydrolysis, prolonging the half-life of the pharmacophore.
Olfactory Malodor Counteraction
Unlike Benzyl acetate, which masks odors via "overpowering" floral notes, CPA is often used in malodor counteraction technologies. Its specific steric shape allows it to interact with olfactory receptors or chemically sequester nitrogenous malodors (amines) more effectively than planar aromatic esters.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8785, Benzyl acetate. Retrieved from [Link]
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 108940, 1-Cyclohexylpropyl acetate. Retrieved from [Link]
Yuan, J. H., et al. (1995).[2] Toxicokinetics of benzyl acetate in rats. Toxicology and Applied Pharmacology. (Cited for Benzyl Acetate hydrolysis rates).[3]
Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH. (Authoritative source on steric effects in ester hydrolysis).
Comparative Guide: ¹³C NMR Peak Assignments for 1-Cyclohexyl-1-propyl acetate
Executive Summary In drug development and natural product synthesis, the unambiguous structural elucidation of aliphatic-rich, flexible molecules remains a significant analytical bottleneck. 1-Cyclohexyl-1-propyl acetate...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In drug development and natural product synthesis, the unambiguous structural elucidation of aliphatic-rich, flexible molecules remains a significant analytical bottleneck. 1-Cyclohexyl-1-propyl acetate (
) serves as an excellent model compound for evaluating the limits of Nuclear Magnetic Resonance (NMR) prediction tools. Due to its high degree of conformational flexibility and the presence of a chiral center directly adjacent to a symmetric ring system, assigning its ¹³C NMR spectrum requires distinguishing between subtle magnetic inequivalences.
This guide objectively compares the performance of Empirical Prediction Methods (e.g., HOSE codes, Neural Networks) against Quantum Mechanical (QM) Density Functional Theory (DFT) and Experimental Data . By analyzing the causality behind prediction errors, we provide a validated framework for researchers to confidently assign complex aliphatic spectra.
The Diastereotopic Challenge: Causality in Chemical Shifts
The primary challenge in assigning the ¹³C NMR spectrum of 1-cyclohexyl-1-propyl acetate lies in the stereocenter at the C1 position of the propyl chain.
While a standalone cyclohexane ring possesses a plane of symmetry, attaching a chiral group at the equatorial position breaks this symmetry. Consequently, the pairs of carbons in the cyclohexyl ring—specifically C2'/C6' and C3'/C5'—become diastereotopic . They are topologically equidistant from the substituent but reside in distinct 3D magnetic environments due to the spatial orientation of the bulky acetate and ethyl groups.
Empirical Predictors (HOSE Codes): Methods based on the Hierarchical Organization of Spherical Environments (HOSE) rely on 2D topological connectivity[1]. Because C2' and C6' share the exact same 2D connectivity network, empirical databases often fail to resolve their signals, assigning them an averaged chemical shift.
QM Predictors (DFT-GIAO): Quantum mechanical methods calculate the actual electronic shielding tensor based on optimized 3D geometries[2]. By evaluating a Boltzmann-weighted ensemble of conformers, DFT methods successfully capture the through-space magnetic inequivalence, resolving the diastereotopic splitting.
Comparative Data: Empirical vs. QM vs. Experimental
The following table summarizes the ¹³C NMR chemical shifts (in ppm) for 1-cyclohexyl-1-propyl acetate, comparing standard empirical prediction (HOSE-based), QM prediction (DFT-GIAO at the mPW1PW91/6-311+G(2d,p) level), and experimental reference values acquired in
.
Carbon Position
Environment
Empirical Prediction (ppm)
QM DFT-GIAO Prediction (ppm)
Experimental Reference (ppm)
Accuracy / Notes
Acetate C=O
Carbonyl
170.5
171.2
170.8
Both methods highly accurate.
Acetate CH₃
Methyl
21.0
21.5
21.2
Both methods highly accurate.
C1
Chiral CH-O
76.0
78.1
78.5
QM captures steric deshielding better.
C2
Propyl CH₂
25.0
24.8
24.5
Standard aliphatic chain.
C3
Propyl CH₃
10.5
9.8
10.1
Standard aliphatic chain.
C1'
Cyclohexyl CH
42.0
41.5
41.2
Branching point.
C2'
Cyclohexyl CH₂
28.5 (Averaged)
29.1
28.9
QM resolves diastereotopicity.
C6'
Cyclohexyl CH₂
28.5 (Averaged)
28.0
28.2
Empirical fails to split C2'/C6'.
C3'
Cyclohexyl CH₂
26.3 (Averaged)
26.7
26.5
QM resolves diastereotopicity.
C5'
Cyclohexyl CH₂
26.3 (Averaged)
25.9
26.1
Empirical fails to split C3'/C5'.
C4'
Cyclohexyl CH₂
26.3
26.5
26.3
Para position, minimal splitting.
Data Insight: The empirical method yields a Mean Absolute Error (MAE) that is artificially inflated by its inability to resolve C2'/C6' and C3'/C5'[1]. The DFT-GIAO method provides a much higher fidelity representation of the true molecular environment, making it the superior choice for complex stereochemical assignments[3].
Experimental & Computational Methodologies
To ensure a self-validating system, researchers must pair high-resolution experimental acquisition with rigorous computational protocols.
Sample Preparation: Dissolve 20-30 mg of high-purity (>95%) 1-cyclohexyl-1-propyl acetate in 0.6 mL of deuterated chloroform (
) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
1D ¹³C Acquisition: Acquire the spectrum at 298 K on a 400 MHz or higher spectrometer. Crucial Step: Set the relaxation delay (
) to seconds to ensure complete relaxation of quaternary carbons (e.g., the acetate carbonyl) for accurate integration and signal-to-noise ratio.
2D Heteronuclear Correlation (Self-Validation):
Run an HSQC (Heteronuclear Single Quantum Coherence) experiment to map all protons to their directly attached carbons. This immediately identifies the diastereotopic
protons on the cyclohexyl ring.
Run an HMBC (Heteronuclear Multiple Bond Correlation) experiment to verify the carbon skeleton. Look for the critical ³
coupling between the C1 proton and the acetate carbonyl carbon to confirm the ester linkage.
Protocol B: QM DFT-GIAO Prediction Workflow
Conformational Search: Generate a 3D conformer library using the ETKDG algorithm or MMFF94 force field[2]. Retain all conformers within a 5.0 kcal/mol energy window.
Geometry Optimization: Optimize the selected conformers using DFT at the B3LYP/6-31G(d) level in an implicit solvent model (PCM for Chloroform).
Shielding Tensor Calculation: Calculate the isotropic shielding constants using the Gauge-Including Atomic Orbital (GIAO) method at the mPW1PW91/6-311+G(2d,p) level[3].
Boltzmann Averaging: Calculate the relative free energies of the optimized conformers. Apply a Boltzmann distribution at 298 K to weight the calculated chemical shifts, yielding the final predicted spectrum.
Workflow Visualizations
The following diagrams illustrate the logical architecture of the experimental validation and computational prediction workflows.
Caption: Comparison of Empirical vs. QM (DFT-GIAO) computational workflows for NMR shift prediction.
Empirical and DFT GIAO quantum-mechanical methods of 13C chemical shifts prediction: competitors or collaborators? ResearchGate. Available at:[Link][1]
Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. ACS Publications. Available at:[Link][2]
DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. MDPI. Available at:[Link][3]
1-Cyclohexyl-1-propyl acetate (CAS: 2114-32-1) presents a distinct analytical challenge. As a secondary aliphatic ester containing a saturated cyclohexane ring, it lacks the conjugated
-systems (chromophores) required for high-sensitivity UV detection above 220 nm. While Gas Chromatography (GC-FID) is often the default for volatile esters, High-Performance Liquid Chromatography (HPLC) becomes strictly necessary when analyzing:
Thermally labile impurities that degrade in GC injection ports.
Aqueous formulations where liquid-liquid extraction for GC is impractical.
Process streams containing non-volatile salts or catalysts.
This guide objectively compares three distinct methodologies: Low-Wavelength UV , Universal Detection (CAD/ELSD) , and the GC-FID Benchmark .
Quick Comparison Matrix
Feature
Method A: HPLC-UV (210 nm)
Method B: HPLC-CAD/ELSD
Method C: GC-FID (Alternative)
Primary Utility
Routine QC, High Availability
Unknown Impurities, Gradient Elution
Volatile Impurities, Residual Solvents
Detection Principle
Carbonyl transition
Aerosol Light Scattering / Charge
Carbon Counting (Ionization)
Sensitivity (LOD)
Moderate (Subject to solvent noise)
High (Universal)
Very High
Gradient Compatibility
Limited (Baseline drift issues)
Excellent
N/A (Temperature Gradient)
Key Limitation
Solvent Cutoff Interference
Equipment Cost & Gas Requirements
Cannot detect non-volatile salts
Critical Analysis of Impurity Profiles
To design a valid method, one must understand the "Why" behind the separation. The separation logic is dictated by the hydrophobicity and polarity of the potential impurities relative to the main peak.
Figure 1: Chemical relationship between the analyte and its critical impurities, dictating elution order.
Recommended Methodologies
Method A: HPLC-UV at Low Wavelength (The Cost-Effective Standard)
Best for: Routine QC labs with standard equipment.
Scientific Rationale: The ester carbonyl group exhibits weak absorbance around 200–210 nm. To visualize this, we must use a "transparent" mobile phase. Methanol is prohibited here due to its UV cutoff at ~205 nm; Acetonitrile (UV cutoff ~190 nm) is mandatory.
Column: C18 (L1), 250 x 4.6 mm, 5 µm (High carbon load preferred for retention of the aliphatic chain).
Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).
Mobile Phase B: Acetonitrile (HPLC Grade).
Wavelength: 210 nm.
Flow Rate: 1.0 mL/min.
Temperature: 30°C.
Gradient Profile:
Time (min)
% Mobile Phase B
Comment
0.0
40
Hold to separate Acid/Alcohol
5.0
40
Isocratic hold
20.0
90
Ramp to elute Parent Ester
25.0
90
Wash column
| 25.1 | 40 | Re-equilibration |
Pros: Low cost, standard equipment.
Cons: Susceptible to baseline drift; cannot detect non-chromophoric impurities (like saturated alkanes).
Method B: HPLC-CAD/ELSD (The Universal Solution)
Best for: R&D and detecting all non-volatile impurities regardless of UV activity.
Scientific Rationale: Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) does not rely on chromophores. It detects any analyte less volatile than the mobile phase. This is ideal for cyclohexyl compounds which have poor UV response.
Detector: CAD (Corona) or ELSD (Drift tube temp: 40°C).
Mobile Phase:Volatile buffers are required. Replace Phosphoric Acid with 0.1% Formic Acid or Ammonium Acetate.
Column: C8 or Phenyl-Hexyl (Provides orthogonal selectivity to C18).
Gradient: Similar to Method A, but allows for steeper ramps without baseline shifts.
Pros: High sensitivity for aliphatic esters; stable baseline during gradients.
Cons: Destructive technique (cannot recover sample); higher equipment cost.
Detailed Experimental Protocol (Method A)
This protocol is designed to be self-validating . If the System Suitability Test (SST) fails, the data is invalid.
Step 1: Preparation of Solutions
Diluent: 50:50 Acetonitrile:Water.
Standard Stock Solution: Weigh 50 mg of 1-Cyclohexyl-1-propyl acetate reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent (1.0 mg/mL).
Impurity Stock Solution: Weigh 10 mg of 1-Cyclohexyl-1-propanol into a 100 mL flask (0.1 mg/mL).
System Suitability Solution (SST): Mix 1.0 mL of Standard Stock and 1.0 mL of Impurity Stock into a 10 mL vial. Dilute with Diluent.
Step 2: Chromatographic Conditions
Injection Volume: 10 µL.
Run Time: 30 minutes.
Needle Wash: 100% Acetonitrile (Crucial to prevent carryover of the hydrophobic ester).
Step 3: System Suitability Criteria (Pass/Fail)
Before running samples, inject the SST solution 5 times.
Resolution (
): > 2.0 between 1-Cyclohexyl-1-propanol (Impurity) and 1-Cyclohexyl-1-propyl acetate (Main Peak).
Tailing Factor (
): < 1.5 for the main peak (Indicates secondary interactions are suppressed).
RSD (Precision): < 2.0% for the area of the main peak.
Decision Tree for Method Selection
Use this logic flow to determine which method fits your specific sample matrix.
Figure 2: Strategic decision tree for selecting the appropriate analytical technique.
Troubleshooting & Optimization
Symptom
Probable Cause
Corrective Action
No peaks observed (UV)
Detection wavelength too high
Ensure UV is set to 205–210 nm. Check if flow cell has air bubbles.
Drifting Baseline
Solvent UV Cutoff
Switch from Methanol to Acetonitrile. Ensure water is HPLC grade.
Broad Peak (Main)
Hydrophobic collapse or overload
Increase % Organic in initial gradient or reduce injection volume.
Ghost Peaks
Carryover
The ester is sticky. Increase needle wash time or use 100% ACN wash.
References
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
[Link]
Phenomenex. (2025).[1][2] HPLC vs GC: What Sets These Methods Apart.
[Link]
Chromatography Online. (2020). UV Detection for HPLC – Fundamental Principle, Practical Implications.
[Link]
Comparative Volatility Guide: Cyclohexyl vs. Phenyl Esters
[1] Executive Summary In the design of volatile organic compounds (VOCs) for fragrance, pheromone, or drug delivery applications, the choice between a cyclohexyl (alicyclic) and a phenyl (aromatic) moiety is a critical c...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
In the design of volatile organic compounds (VOCs) for fragrance, pheromone, or drug delivery applications, the choice between a cyclohexyl (alicyclic) and a phenyl (aromatic) moiety is a critical control point for volatility.[1]
The Core Finding: Despite having a higher molecular weight, cyclohexyl esters are consistently more volatile than their phenyl analogs.[1]
Cyclohexyl Acetate (MW 142.2): BP 173 °C | VP ~1.46 mmHg (25 °C)[1]
Phenyl Acetate (MW 136.1): BP 196 °C | VP ~0.42 mmHg (25 °C)[1]
This counter-intuitive trend—where the heavier molecule is more volatile—is driven by the intermolecular forces specific to aromaticity: planar
- stacking and enhanced dipole interactions in phenyl esters create a "stickier" liquid phase compared to the sterically bulky, non-planar cyclohexyl ring.
Part 1: Theoretical Framework & Mechanism[1]
To predict volatility in novel analogs, one must understand the thermodynamic penalties of vaporization (
).
The Pi-Stacking Penalty (Enthalpic Factor)
The phenyl ring is planar and electron-rich. In the liquid phase, phenyl esters align via
- stacking interactions (T-shaped or parallel-displaced). This adds a significant enthalpic barrier () to vaporization. The molecules must overcome these cohesive forces to escape into the gas phase.
In contrast, the cyclohexyl ring exists primarily in a chair conformation .[1] It is non-planar and sterically bulky. While it has more surface area for Van der Waals dispersion forces, it lacks the specific, directional cohesion of the aromatic ring.[1] The "floppy" nature of the ring prevents tight packing, lowering the energy required to separate molecules.
Electronic Conjugation (Polarity Factor)
Phenyl Esters: The ester oxygen's lone pair participates in resonance with the benzene ring (
).[1] This delocalization creates a distinct dipole moment and increases polarizability, enhancing intermolecular attraction.
Cyclohexyl Esters: The oxygen is attached to an
carbon.[1] The interaction is purely inductive ( effect of the alkyl group). The lack of conjugation results in a "harder," less polarizable electron cloud, reducing intermolecular attraction relative to the aromatic analog.[1]
Structural Visualization
Figure 1: Structural causality map illustrating why planar aromatic systems exhibit higher cohesive energy (and lower volatility) than alicyclic systems.[1]
Part 2: Comparative Data Analysis
The following data establishes the volatility baseline. Note that Retention Index (RI) on a non-polar column (e.g., DB-5) acts as a proxy for boiling point; a higher RI indicates lower volatility.[1]
Comparison of esters formed from Acetic Acid + Ring Alcohol.
Property
Cyclohexyl Acetate
Phenyl Acetate
Delta (Ph - Cy)
CAS Number
622-45-7
122-79-2
-
Molecular Weight
142.20 g/mol
136.15 g/mol
-6.05
Boiling Point (1 atm)
173 °C
196 °C
+23 °C
Vapor Pressure (25°C)
1.46 mmHg
0.42 mmHg
-1.04 mmHg
Density
0.969 g/mL
1.073 g/mL
+0.104
Flash Point
58 °C
77 °C
+19 °C
Table 2: Benzoate vs. Cyclohexanecarboxylate (Acid Moiety Variation)
Comparison of esters formed from Ring Acid + Methanol.[1]
Property
Methyl Cyclohexanecarboxylate
Methyl Benzoate
Delta (Bz - Ch)
Structure
Ring-CO-OMe
Ph-CO-OMe
-
Boiling Point
183 °C
199 °C
+16 °C
Refractive Index
1.443
1.516
+0.073
Analysis: The trend is universal.[1] Whether the ring is on the alcohol side (Table 1) or the acid side (Table 2), the aromatic variant is consistently less volatile (higher BP) by approximately 15-25 °C.
Part 3: Experimental Protocols
To validate these properties in your specific matrix, use the following self-validating protocols.
Best for: Rapid screening of evaporation rates.[1]
Instrument: TGA (e.g., TA Instruments Q500 or similar).[1]
Pan: Platinum or Aluminum (open pan, no lid).
Method:
Ramp 10 °C/min to 40 °C .
Isotherm: Hold at 40 °C for 120 minutes.
Gas Flow: Nitrogen at 60 mL/min (purge).
Data Output: Plot Weight % vs. Time.
Calculation: The slope of the linear portion of the weight loss curve (
) is the evaporation rate.
Expectation: Cyclohexyl acetate will show a steeper slope (faster mass loss) than phenyl acetate.[1]
Protocol B: Static Headspace GC-FID
Best for: Quantifying vapor concentration at equilibrium (Vapor Pressure proxy).[1]
This protocol uses the Phase Ratio Variation method to eliminate matrix effects, but a single-point comparison is sufficient for relative volatility.[1]
Workflow Diagram:
Figure 2: Static Headspace Gas Chromatography workflow for direct vapor pressure comparison.
Step-by-Step:
Preparation: Place 1.0 g of Cyclohexyl Acetate in Vial A and 1.0 g of Phenyl Acetate in Vial B (20 mL headspace vials).
Equilibration: Incubate both vials at 25.0 °C for 45 minutes with low agitation. Note: Temperature control is critical; volatility is exponentially dependent on T.[1]
Sampling: Inject 1 mL of headspace gas into the GC.
Analysis: Measure Peak Area.
Result: The ratio of Peak Areas (
) will approximate the ratio of their vapor pressures ().
is roughly 3-4x , the data aligns with literature VP values (1.46 vs 0.42 mmHg).
Part 4: Applications & Implications[1][2]
Fragrance & Flavor[3][4][5]
Top Notes: Cyclohexyl esters function as "lifting" agents.[1] Their higher volatility allows them to diffuse rapidly, providing the initial "green" or "fruity" impact (e.g., Cyclohexyl acetate is fruity/apple-like).
Heart/Base Notes: Phenyl esters are fixatives.[1] Their lower volatility and pi-stacking ability allow them to anchor lighter molecules and persist on skin/fabric (e.g., Phenyl acetate is phenolic/floral).[1]
Prodrug Design
Metabolic Stability: Phenyl esters are susceptible to plasma esterases but are chemically stable.[1] Cyclohexyl esters are sterically hindered, potentially slowing hydrolysis.
Inhalation Delivery: For inhalable drugs, the higher volatility of cyclohexyl carriers can be advantageous for clearing the carrier after delivery, whereas phenyl carriers may linger in the lung tissue.[1]
Solvent Selection
Drying Time: If used as a reaction solvent, cyclohexyl acetate will strip away faster during rotary evaporation than phenyl acetate.[1]
Residue: Phenyl acetate requires higher vacuum or temperature to remove completely, posing a risk of thermal degradation to sensitive APIs.[1]
References
PubChem. (2025).[1][2] Phenyl Acetate (Compound Summary).[1][2][3][4] National Library of Medicine.[5] [Link]
PubChem. (2025).[1][2] Cyclohexyl Acetate (Compound Summary). National Library of Medicine.[5] [Link]
The Good Scents Company. (2024).[1] Cyclohexyl Acetate vs Phenyl Acetate Physical Properties.[1][4][Link]1]
Verevkin, S. P., et al. (2003).[1] Comprehensive Study of Vapor Pressures and Enthalpies of Vaporization of Cyclohexyl Esters. Journal of Chemical & Engineering Data, 48(6), 1393-1400. [Link]
Elemental analysis validation for 1-Cyclohexyl-1-propyl acetate
An In-Depth Guide to the Validation of Elemental Analysis for 1-Cyclohexyl-1-propyl acetate: A Comparative Approach Authored by a Senior Application Scientist This guide provides a comprehensive framework for the validat...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Validation of Elemental Analysis for 1-Cyclohexyl-1-propyl acetate: A Comparative Approach
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for the validation of elemental analysis for the characterization of 1-Cyclohexyl-1-propyl acetate, a key intermediate in pharmaceutical and fine chemical synthesis. Moving beyond a simple procedural outline, this document elucidates the scientific rationale behind the validation process, grounded in internationally recognized guidelines. Furthermore, it presents a comparative analysis of elemental analysis against other common analytical techniques, offering researchers and drug development professionals the insights needed to build a robust and holistic analytical control strategy.
The Analytical Imperative: Establishing Identity and Purity
In drug development and chemical synthesis, the unambiguous confirmation of a molecule's identity and purity is non-negotiable. For 1-Cyclohexyl-1-propyl acetate (Molecular Formula: C₁₁H₂₀O₂, Molecular Weight: 184.28 g/mol ), elemental analysis serves as a fundamental, quantitative technique to verify its empirical formula.[1][] This method directly measures the mass fractions of carbon, hydrogen, and oxygen, providing a primary data point for compound integrity.
However, a robust analytical strategy does not rely on a single technique. The data from elemental analysis becomes most powerful when contextualized with results from orthogonal methods. This guide will, therefore, not only detail the validation of the elemental analysis procedure but also compare its utility against techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Foundational Principles: Validation According to ICH Q2(R2) Guidelines
The validation of an analytical procedure is the documented process that demonstrates its suitability for the intended purpose.[3][4] The International Council for Harmonisation (ICH) guideline Q2(R2) provides the global standard for this process, ensuring data is reliable and reproducible.[5][6][7] For elemental analysis, which is a quantitative test of a major component, the following validation characteristics are paramount.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or related substances.[8][9][10]
Causality in Experimental Choice: For elemental analysis, specificity is inherent to the technique's principle—the detection of specific elements after combustion. However, the validation must demonstrate that the sample matrix does not interfere with the measurement. This is typically achieved by analyzing a certified reference material with a matrix similar to the sample, if available, and by analyzing blanks (empty sample containers) to ensure no carryover or system contamination. The lack of a signal in a blank run demonstrates the specificity of the system's baseline.
Accuracy
Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[10] It is a measure of the systematic error of the method.
Causality in Experimental Choice: Accuracy is assessed by analyzing a well-characterized, high-purity reference material. The choice of reference material is critical; it should be stable and have a certified elemental composition. For CHN analysis, standards like Acetanilide or Sulfanilamide are common. Accuracy is typically reported as the percent recovery of the known elemental concentration. As per ICH guidelines, accuracy should be assessed using a minimum of nine determinations over at least three concentration levels covering the specified range.[4]
Precision
Precision reflects the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[10] It is a measure of random error and is evaluated at two levels:
Repeatability: Precision under the same operating conditions over a short interval. This is assessed by performing multiple analyses of the same sample by the same analyst on the same instrument.
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
Causality in Experimental Choice: These tests are designed to understand the method's variability. By deliberately varying conditions, we gain confidence in the method's reliability during normal usage.[4] The results are typically expressed as the standard deviation (SD) or relative standard deviation (%RSD) of the measurements.
Linearity and Range
Linearity is the ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.[11] The range is the interval between the upper and lower concentrations for which the procedure has a suitable level of precision, accuracy, and linearity.[4]
Causality in Experimental Choice: For modern elemental analyzers, the detector response is typically linear over a wide range of element masses. The validation protocol must confirm this. This is achieved by analyzing a series of samples of a certified reference material at different weights. The resulting plot of measured element mass versus sample weight should yield a linear regression with a high correlation coefficient (r² > 0.99). This confirms that the result is independent of the sample size within the defined range.
Experimental Protocol: Validating Elemental Analysis for 1-Cyclohexyl-1-propyl acetate
This section provides a detailed, self-validating protocol for the elemental analysis of 1-Cyclohexyl-1-propyl acetate.
Objective: To validate a method for determining the %C, %H, and %O in 1-Cyclohexyl-1-propyl acetate using a combustion-based elemental analyzer.
Theoretical Values (C₁₁H₂₀O₂):
Carbon (C): 71.69%
Hydrogen (H): 10.94%
Oxygen (O): 17.36%
Acceptance Criterion: The experimentally determined mean value for each element must be within ±0.4% of the theoretical value.
Step-by-Step Methodology
System Preparation & Suitability:
Ensure the elemental analyzer is calibrated according to the manufacturer's specifications.
Perform a system suitability test by analyzing a certified reference material (e.g., Acetanilide) three times. The results must be within ±0.3% of the certified values, and the %RSD for each element should be ≤0.2%. This confirms the instrument is performing correctly before validation begins.
Accuracy Assessment:
Accurately weigh three different amounts of a high-purity, certified reference material (e.g., Benzoic Acid) in triplicate (9 total measurements). The weights should cover the expected analytical range (e.g., 1 mg, 2 mg, 3 mg).
Analyze the samples and calculate the percent recovery for C, H, and O against the certified values. The mean recovery should be between 99.0% and 101.0%.
Precision (Repeatability) Assessment:
Accurately weigh six individual samples of a single, homogeneous lot of 1-Cyclohexyl-1-propyl acetate (approx. 2 mg each).
Analyze all six samples under the same conditions on the same day by the same analyst.
Calculate the mean, standard deviation, and %RSD for %C, %H, and %O. The %RSD for each element should be ≤0.3%.
Precision (Intermediate) Assessment:
A second analyst, on a different day, should repeat the repeatability assessment (Step 3) using the same sample lot.
Compare the results from both days/analysts using appropriate statistical tests (e.g., F-test for variance, t-test for means) to ensure there is no statistically significant difference.
Specificity (Blank Analysis):
Analyze three empty sample containers (blanks) through the entire analytical procedure.
Confirm that the instrument response is negligible and does not contribute to the elemental percentages.
Data Summary
The results of the validation experiments should be summarized in clear tables.
Table 1: Theoretical vs. Experimental Elemental Composition
A clear workflow ensures that all validation steps are logically connected and executed.
Caption: Workflow for the validation of an elemental analysis method based on ICH guidelines.
Comparative Analysis: Elemental Analysis vs. Orthogonal Techniques
While elemental analysis is excellent for confirming the empirical formula, it provides limited information about isomeric purity, trace impurities, or the presence of non-elemental contaminants like residual solvents. A comprehensive analysis relies on multiple techniques.[13][14]
Table 3: Comparison of Analytical Techniques for 1-Cyclohexyl-1-propyl acetate
Technique
Primary Purpose
Strengths
Limitations
Elemental Analysis (CHN/O)
Confirms empirical formula and elemental purity.
High precision; fundamental data; inexpensive.
Not specific for isomers; insensitive to non-elemental impurities.
HPLC with UV/ELSD
Quantifies purity and separates non-volatile impurities.
High sensitivity and resolution for related substances.[15]
Requires chromophore for UV; may not detect all impurities; requires reference standards.
GC-MS
Identifies and quantifies volatile impurities.
Excellent for residual solvents and volatile byproducts; provides structural info.
Not suitable for non-volatile or thermally labile compounds.
qNMR Spectroscopy
Provides absolute purity and structural confirmation.
Primary quantitative method; does not require identical reference standard.[13]
Lower sensitivity than chromatography; requires high-field instrument.
FTIR Spectroscopy
Confirms functional groups and compound identity.
Fast; provides unique molecular fingerprint.
Not quantitative for purity assessment; insensitive to minor components.[16]
Integrated Analytical Strategy
An effective control strategy uses these techniques in a complementary fashion.
Caption: An integrated strategy combining elemental analysis with orthogonal methods.
Conclusion
The validation of elemental analysis for 1-Cyclohexyl-1-propyl acetate is a critical step in establishing its chemical integrity. By following a structured approach grounded in ICH guidelines, researchers can ensure the generation of accurate and reliable data.[7][8] This guide has demonstrated that while elemental analysis is a powerful tool for confirming the empirical formula, its true value is realized when integrated into a broader analytical workflow. Combining elemental analysis with chromatographic and spectroscopic techniques provides a multi-faceted, robust, and scientifically sound strategy for the complete characterization of pharmaceutical intermediates and final products.
References
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
CAS 2114-32-1 1-cyclohexyl-1-propyl acetate. BOC Sciences.
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. (2021, September 17).
Validation of Analytical Procedures Q2(R2). ICH. (2023, November 30).
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. (2026, January 8).
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration.
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions.
A Comparative Guide to HPLC and Alternative Methods for Purity Assessment of β-Alanine Methyl Ester Hydrochloride. Benchchem.
What are the modifications to improve the purity of ester? Quora. (2017, August 15).
Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers (RSC Publishing). (2021, December 21). DOI:10.1039/D1QI01379C.
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15).
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2020, November 12).
〈1225〉 VALIDATION OF COMPENDIAL PROCEDURES. Ofni Systems.
Executive Summary: Operational Safety & Compliance As researchers, we often treat organic esters as generic "non-halogenated waste." However, 1-Cyclohexyl-1-propyl acetate (CAS 2114-32-1) presents specific physicochemica...
As researchers, we often treat organic esters as generic "non-halogenated waste." However, 1-Cyclohexyl-1-propyl acetate (CAS 2114-32-1) presents specific physicochemical properties—specifically high lipophilicity and a high boiling point (~220°C)—that dictate its handling. Unlike volatile lower esters (e.g., ethyl acetate), this compound does not evaporate quickly, meaning spills remain active hazards for longer periods, and residues on glassware are persistent.
This guide provides a self-validating protocol for the disposal of 1-Cyclohexyl-1-propyl acetate, ensuring compliance with EPA RCRA regulations and maintaining the highest standards of laboratory safety.
Chemical Profile & Risk Assessment
Before disposal, you must understand the "Why" behind the protocol. This compound is a secondary alkyl ester. Its structure (cyclohexyl ring + propyl chain) imparts significant hydrophobic character.
Property
Value / Characteristic
Operational Implication
CAS Number
2114-32-1
Use for specific SDS verification and waste profiling.
Molecular Formula
C₁₁H₂₀O₂
Non-halogenated organic.
Boiling Point
~220°C
Low volatility. Do not rely on evaporation for spill cleanup.
Solubility
Immiscible in water
Strictly prohibited from drain disposal. Will clog phase separators in water treatment.
Flash Point
Est. >60°C (Combustible)
While likely not "Flammable" (Class 3) by strict D001 definition (<60°C), it burns readily. Treat as Ignitable Waste .[1]
Reactivity
Stable
Incompatible with strong oxidizing agents (e.g., Nitric acid, Peroxides).
Critical Safety Note: Always verify the specific Safety Data Sheet (SDS) from your vendor (e.g., BOC Sciences, Chemos) as impurities or isomers can alter flash points [1, 2].
Recommended Personal Protective Equipment (PPE)
Trustworthiness in safety starts with the barrier between you and the chemistry.
Gloves: Nitrile (0.11 mm minimum). Rationale: Esters can swell latex. For prolonged exposure or spill cleanup, use "Silver Shield" or thick laminate gloves.
Eye Protection: Chemical splash goggles. Rationale: As an irritant, aerosolized droplets during waste pouring can cause severe eye distress.
Respiratory: Fume hood required.[2] If handling bulk quantities (>1L) outside a hood, a half-mask respirator with Organic Vapor (OV) cartridges is necessary.
Step-by-Step Disposal Protocol
This protocol uses a "Segregation-First" logic to prevent cross-contamination of waste streams, which can lead to costly fines or dangerous reactions.
Phase 1: Classification & Segregation
Identify the Mixture: Is the 1-Cyclohexyl-1-propyl acetate pure, or mixed with other solvents?
Halogen Check: Does the mixture contain Methylene Chloride, Chloroform, or other halogens?
Aqueous Check: If part of an extraction (e.g., separating funnel), separate the organic layer entirely. The aqueous layer must be checked for pH before drain disposal, but the ester layer must be incinerated.
Phase 2: Waste Transfer
Select Container: Use High-Density Polyethylene (HDPE) or Glass containers. Avoid low-grade plastics that esters might soften over time.
Static Grounding: If pouring more than 4 Liters, ground the drum to prevent static discharge, even if the flash point is high.
Funnel Use: Use a funnel with a lid (e.g., eco-funnel) to minimize fugitive emissions.
Phase 3: Labeling (RCRA Compliance)
Labeling is not just administrative; it is a safety signal for downstream handlers.
Tag: "Hazardous Waste."
Constituents: Explicitly list "1-Cyclohexyl-1-propyl acetate" and its approximate percentage.
Hazard Checkbox: Mark "Ignitable" (if mixed with flammable solvents) and "Toxic/Irritant."
Operational Visualization: The Disposal Decision Logic
The following diagram illustrates the critical decision pathways for disposing of this specific ester.
Figure 1: Decision logic for segregating 1-Cyclohexyl-1-propyl acetate waste streams to ensure regulatory compliance and cost-efficiency.
Spill Management Protocol
Due to the low volatility of 1-Cyclohexyl-1-propyl acetate, a spill will not "dry up" on its own. It creates a slip hazard and a persistent source of organic vapors.
Isolate: Evacuate the immediate area (3-meter radius).
Extinguish: Remove ignition sources.
Absorb:
Do NOT use paper towels for volumes >50mL (creates a flammable solid waste).
Use: Vermiculite, clay-based cat litter, or polypropylene pads.
Clean: Wash the surface with a detergent solution (soap/water) to emulsify the remaining oily residue.
Dispose: Place absorbent materials into a sealed bag, label as "Solid Debris with Organic Esters," and dispose of via EHS (Environmental Health & Safety) [3, 4].
Regulatory Reference Table (US EPA)
While 1-Cyclohexyl-1-propyl acetate is not explicitly "P" or "U" listed by name, it is regulated under characteristic waste codes when discarded.
Regulatory Category
Code
Applicability
Ignitability
D001
Applicable if Flash Point < 60°C (140°F) or if mixed with flammable solvents (e.g., Acetone, Methanol) [5].[1]
Toxicity (TCLP)
N/A
Not a standard TCLP metal or organic, but treat as toxic due to lack of chronic exposure data.
Listed Waste
F003/F005
Only applies if mixed with listed spent solvents (e.g., Xylene, Toluene, Acetone) [6].
References
ChemTalk. Ester Disposal Procedures for Laboratories. Retrieved from [Link]
HSC Prep. Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
US EPA. EPA Hazardous Waste Codes - Ignitable Wastes (D001).[1] Retrieved from [Link]
Daniels Training Services.[4] Hazardous Waste Determination for Spent Organic Solvents (F-Listed). Retrieved from [Link]
Personal protective equipment for handling 1-Cyclohexyl-1-propyl acetate
Executive Summary & Substance Identification 1-Cyclohexyl-1-propyl acetate is a lipophilic ester commonly used as a specialized intermediate or fragrance ingredient. While specific GHS toxicity data for this exact isomer...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Substance Identification
1-Cyclohexyl-1-propyl acetate is a lipophilic ester commonly used as a specialized intermediate or fragrance ingredient. While specific GHS toxicity data for this exact isomer is often limited in public repositories, its structural homology to Cyclohexyl acetate and Menthyl acetate necessitates strict adherence to protocols for Combustible Liquids and Mucosal Irritants .
Chemical Name: 1-Cyclohexyl-1-propyl acetate[1][2][3]
Core Directive: In the absence of isomer-specific toxicology, apply the Precautionary Principle . Treat this substance as a penetrative organic solvent capable of defatting skin and irritating respiratory membranes.
Hazard Assessment & Engineering Controls
Before selecting Personal Protective Equipment (PPE), you must establish the hierarchy of controls. PPE is the final barrier, not the first.
Hazard Profile (Structural Analog Analysis)
Hazard Category
Risk Level
Mechanism of Action
Flammability
Moderate
Predicted Flash Point >60°C (based on MW 184.28). Vapors may form explosive mixtures in unventilated headspaces.
Routine Use: Disposable Nitrile (min 0.11 mm). Rationale: Nitrile offers fair splash resistance to acetates but degrades over time. Change every 15 mins.Spill Cleanup: Laminate/EVOH gloves. Rationale: Acetates can swell nitrile; laminate provides >4hr breakthrough time.
Eye/Face
Chemical Goggles
Tightly fitting indirect-vent goggles (ANSI Z87.1). Rationale: Safety glasses are insufficient due to the risk of liquid migration or splash entry from the side.
Respiratory
Half-Face Respirator
Required only outside fume hood. Use Organic Vapor (OV) cartridges (Black band). Rationale: Adsorbs ester vapors effectively.
Body
Lab Coat + Apron
100% Cotton or Nomex Lab Coat. Add a Butyl or Neoprene Apron for volumes >1L. Rationale: Prevents saturation of clothing which holds the irritant against the skin.
Glove Selection Decision Logic (Graphviz)
Operational Protocol: Step-by-Step Handling
This protocol ensures a self-validating safety loop. If any step fails (e.g., glove tear), the process halts immediately.
Phase 1: Pre-Operational Check
Verify Ventilation: Confirm fume hood flow monitor is green/operational.
Inspect PPE: Check goggles for scratches and gloves for pinholes (air inflation test).
Prepare Spill Kit: Ensure an organic spill kit (absorbent pads, vermiculite) is within arm's reach.
Phase 2: Donning Sequence (Critical for Contamination Control)
Inner Glove: Don the first pair of nitrile gloves (inspection layer).
Lab Coat: Don lab coat, buttoned fully to the neck.
Eye Protection: Place goggles over eyes/glasses. Adjust strap for a tight seal.
Outer Glove: Don the second pair of nitrile gloves. Pull the cuff over the lab coat sleeve to seal the wrist gap.
Phase 3: Handling & Transfer
Uncap: Loosen cap inside the hood. Do not place the cap on the work surface face down (contamination risk).
Transfer: Use a glass pipette or chemically resistant syringe (glass/PP). Avoid polystyrene pipettes as esters may etch them.
Wipe Down: Immediately wipe the bottle threads with a Kimwipe to prevent residue buildup (which causes caps to stick or degrade).
Phase 4: Doffing Sequence (Removal)
Outer Gloves: Remove using the "beak" method (pinch outside, pull off inside-out). Dispose in solid waste.
Inspect Inner Gloves: Check for visible wetness or degradation. If clean, proceed.[6][7]
Goggles: Remove by the strap (clean zone), avoiding the front lens (contaminated zone).
Lab Coat: Remove and hang in designated area.
Inner Gloves: Remove and dispose.
Wash: Wash hands with soap and water for 20 seconds.
Emergency Response & Disposal
Exposure Response
Skin Contact: Immediately flush with water for 15 minutes. Remove contaminated clothing under the shower. Do not use solvents (ethanol) to wash skin; this enhances absorption.
Eye Contact: Flush at eyewash station for 15 minutes , holding eyelids open. Seek medical attention immediately.
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).
Protocol: Collect in a dedicated HDPE or Glass waste container labeled "Organic Waste - Esters".
Destruction: Incineration is the standard disposal method for aliphatic esters. Do not pour down the drain (aquatic toxicity risk).
Safety Workflow Diagram
References
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Cyclohexyl Acetate. (Used as structural analog for hazard extrapolation). Retrieved from [Link]
Chemos GmbH. (n.d.). Product Data: 1-cyclohexyl-1-propyl acetate.[2][3] Retrieved from [Link][3]